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  • Product: 4-ethoxy-N,3-dimethylbenzamide

Core Science & Biosynthesis

Foundational

Whitepaper: Strategic Synthesis of 4-Ethoxy-N,3-dimethylbenzamide

Executive Summary 4-Ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0) is a specialized benzamide derivative frequently utilized as a critical intermediate in the development of complex active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0) is a specialized benzamide derivative frequently utilized as a critical intermediate in the development of complex active pharmaceutical ingredients (APIs), including ion channel modulators and novel analgesics. The structural motif—a strategically substituted benzamide featuring an ether linkage and dual methyl groups—confers specific physicochemical properties that are critical for target binding and metabolic stability.

This technical guide outlines a highly robust, scalable, and field-proven three-step synthetic pathway. As an Application Scientist, I have structured this protocol to emphasize the mechanistic causality behind each experimental choice, ensuring that researchers can not only replicate the synthesis but also adapt the logic for analogous molecular scaffolds.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of 4-ethoxy-N,3-dimethylbenzamide relies on two primary disconnections:

  • C-N Amide Bond Disconnection: The target molecule is disconnected at the amide bond, tracing back to an activated acyl chloride and methylamine.

  • C-O Ether Bond Disconnection: The intermediate 4-ethoxy-3-methylbenzoic acid is disconnected at the ether linkage, leading back to the commercially available starting material, 4-hydroxy-3-methylbenzoic acid[1].

G A 4-Hydroxy-3-methylbenzoic acid (CAS: 499-76-3) B Ethyl 4-ethoxy-3-methylbenzoate (Intermediate) A->B EtBr, K2CO3, DMF (Alkylation) C 4-Ethoxy-3-methylbenzoic acid (CAS: 92315-60-1) B->C NaOH, MeOH/H2O (Saponification) D 4-Ethoxy-3-methylbenzoyl chloride (Activated Electrophile) C->D (COCl)2, cat. DMF, DCM (Acylation) E 4-Ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0) D->E CH3NH2, TEA, THF (Amidation)

Caption: Retrosynthetic and Forward Synthesis Pathway of 4-Ethoxy-N,3-dimethylbenzamide.

Step-by-Step Experimental Protocols

Step 1: Exhaustive Alkylation & Saponification

Causality & Logic: 4-Hydroxy-3-methylbenzoic acid possesses two acidic protons (phenolic OH and carboxylic acid OH). Direct mono-alkylation of the phenol is notoriously difficult due to the competing nucleophilicity of the carboxylate. The self-validating approach is to exhaustively alkylate both functional groups using excess bromoethane to yield the ester, followed by selective saponification to isolate the pure ether-acid[2].

Protocol:

  • Alkylation: Charge a clean, dry reactor with 4-hydroxy-3-methylbenzoic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (10 volumes).

  • Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) in one portion. Stir the suspension at room temperature for 15 minutes to initiate deprotonation.

  • Add bromoethane (5.0 eq) dropwise. Heat the reaction mixture to 45 °C and maintain for 48 hours under a nitrogen atmosphere[2].

  • Cool to room temperature, dilute with water, and extract with ethyl acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Saponification: Dissolve the crude ethyl 4-ethoxy-3-methylbenzoate in a 3:1 mixture of THF and methanol.

  • Add 2M aqueous NaOH (3.0 eq) and stir at 50 °C for 4 hours.

  • Concentrate to remove organic solvents, and acidify the aqueous layer with 1M HCl to pH 2-3. Filter the resulting white precipitate and dry under vacuum to yield 4-ethoxy-3-methylbenzoic acid (CAS: 92315-60-1)[3].

Step 2: Acyl Chloride Activation

Causality & Logic: Why use oxalyl chloride over thionyl chloride or coupling agents (EDC/HATU)? Oxalyl chloride with catalytic DMF forms the highly reactive Vilsmeier-Haack reagent. This allows the activation to proceed at 0 °C to room temperature. Thionyl chloride often requires harsh refluxing, which can lead to color degradation and impurities in sensitive pharmaceutical intermediates. Furthermore, the byproducts of oxalyl chloride (CO, CO₂, HCl) are gaseous, ensuring a quantitative and clean conversion without the need for column chromatography.

Protocol:

  • Suspend 4-ethoxy-3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes) under nitrogen.

  • Add a catalytic amount of DMF (0.05 eq).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours until the suspension becomes a clear solution.

  • Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride. The crude 4-ethoxy-3-methylbenzoyl chloride must be used immediately in the next step to prevent atmospheric hydrolysis.

Step 3: Nucleophilic Acyl Substitution (Amidation)

Causality & Logic: While excess methylamine could theoretically act as its own base, methylamine is a volatile gas typically dissolved in THF; its effective concentration can fluctuate. Using a non-nucleophilic tertiary amine like Triethylamine (TEA) guarantees that the HCl byproduct is efficiently scavenged without consuming the valuable nucleophile, ensuring complete conversion to the benzamide[4].

Protocol:

  • Dissolve the crude 4-ethoxy-3-methylbenzoyl chloride in anhydrous DCM (5 volumes) and cool to 0 °C.

  • In a separate flask, prepare a solution of methylamine (2.0 M in THF, 1.5 eq) and triethylamine (TEA, 2.0 eq) in DCM (5 volumes).

  • Add the amine solution dropwise to the acyl chloride solution, maintaining the internal temperature below 5 °C.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl. Separate the layers and wash the organic phase sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify by recrystallization from EtOAc/Hexanes to afford pure 4-ethoxy-N,3-dimethylbenzamide.

Workflow N1 Reactor Prep (Dry DCM, 0°C) N2 Amine Addition (CH3NH2 + TEA) N1->N2 N3 Acyl Chloride Dropwise Addition N2->N3 N4 Reaction (2h @ RT) N3->N4 N5 Aqueous Quench (NH4Cl / H2O) N4->N5 N6 Phase Separation & Organic Wash N5->N6 N7 Concentration & Crystallization N6->N7

Caption: Step-by-Step Experimental Workflow for the Final Amidation Stage.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios, reagent functions, and expected yields across the three-step sequence. Strict adherence to these equivalents ensures minimal byproduct formation and maximizes atom economy.

StepReactant / ReagentEquivalentsFunctionExpected Yield
1. Alkylation & Saponification 4-Hydroxy-3-methylbenzoic acid1.0Starting Material-
Bromoethane5.0Alkylating Agent-
Potassium Carbonate3.0Base85-90% (over 2 steps)
2. Activation 4-Ethoxy-3-methylbenzoic acid1.0Intermediate-
Oxalyl Chloride1.2Activating AgentQuantitative (Crude)
3. Amidation 4-Ethoxy-3-methylbenzoyl chloride1.0Activated Electrophile-
Methylamine (2.0 M in THF)1.5Nucleophile-
Triethylamine (TEA)2.0Acid Scavenger80-85%

References

  • Source: medchemexpress.
  • Source: google.com (Google Patents)
  • Source: nextsds.
  • Title: (12) Patent Application Publication (10) Pub. No.

Sources

Exploratory

Advanced Technical Guide on 4-Ethoxy-N,3-dimethylbenzamide: Physicochemical Profiling, Synthetic Workflows, and Application in Medicinal Chemistry

Executive Summary This whitepaper provides an in-depth technical analysis of 4-ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0), a highly specialized benzamide derivative utilized as a core building block in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This whitepaper provides an in-depth technical analysis of 4-ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0), a highly specialized benzamide derivative utilized as a core building block in medicinal chemistry. By exploring its physicochemical properties, structural rationale, and synthetic methodologies, this guide equips drug development professionals with actionable, self-validating protocols for its synthesis and downstream functionalization.

Physicochemical Profiling & Structural Rationale

Understanding the molecular behavior of 4-ethoxy-N,3-dimethylbenzamide requires a rigorous analysis of its substituent effects. Every functional group on this scaffold dictates its reactivity and binding affinity:

  • The 4-Ethoxy Group: Acts as a strong electron-donating group (EDG) via resonance (+M effect), significantly increasing the electron density of the aromatic ring, particularly at the ortho and para positions.

  • The 3-Methyl Group: Provides a weak inductive electron-donating effect (+I) but, more importantly, introduces steric hindrance adjacent to the ethoxy group. This locks the conformation of the ether oxygen, influencing the molecule's interaction with biological targets or transition-state catalysts.

  • The N-Methyl Amide Moiety: Serves as both a hydrogen bond donor (N-H) and acceptor (C=O). As a secondary amide, it is a versatile pharmacophore for kinase inhibition or receptor binding.

Quantitative Physicochemical Properties

To facilitate easy comparison and experimental planning, the core quantitative data for this compound is summarized below.

Table 1: Physicochemical and Identification Data

PropertyValue / Specification
Chemical Name 4-ethoxy-N,3-dimethylbenzamide
CAS Registry Number 928751-40-0
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Predicted Boiling Point 307.75 ± 35.00 °C (at 760 Torr)
Predicted Density 1.054 ± 0.06 g/cm³
Predicted pKa (Amide) 15.68 ± 0.46

(Data sourced and synthesized from the [1]).

Synthetic Methodology: The Causality of Reagent Selection

The synthesis of 4-ethoxy-N,3-dimethylbenzamide from 4-ethoxy-3-methylbenzoic acid requires careful consideration of activation strategies. While standard peptide coupling agents (e.g., HATU, EDCI) are common in modern labs, the steric bulk introduced by the 3-methyl group can severely impede the formation of bulky active esters.

The Causality: Activation via an acid chloride using Thionyl Chloride (SOCl₂) is the preferred, field-proven method. SOCl₂ generates a highly reactive, unhindered electrophile, driving the amidation to completion despite steric crowding. Furthermore, the byproducts (SO₂ and HCl) are gaseous, simplifying purification—a critical self-validating feature that prevents downstream catalytic poisoning.

Step-by-Step Synthetic Protocol
  • Activation : Suspend 4-ethoxy-3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of SOCl₂ (1.5 eq) at 0 °C.

  • Reflux & Self-Validation : Warm the mixture to room temperature, then reflux for 2 hours. Self-Validation Check: Monitor gas evolution via a bubbler; complete cessation indicates 100% conversion to the acid chloride intermediate.

  • Concentration : Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride. Crucial: Do not expose to ambient moisture to prevent hydrolysis.

  • Amidation : Dissolve the acid chloride in anhydrous DCM. Cool to 0 °C. Add triethylamine (TEA, 2.0 eq) as an acid scavenger, followed by methylamine (2.0 M in THF, 1.2 eq).

  • Workup : Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification : Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure amide.

G A 4-Ethoxy-3-methylbenzoic Acid (Starting Material) B Thionyl Chloride (SOCl2) Activation Step A->B Reflux, 2h C Acid Chloride Intermediate B->C -SO2, -HCl D Methylamine (CH3NH2) Amidation Step C->D DCM, TEA, 0°C E 4-Ethoxy-N,3-dimethylbenzamide (Target Product) D->E Nucleophilic Acyl Substitution

Synthetic workflow for 4-ethoxy-N,3-dimethylbenzamide via acid chloride activation.

Analytical Characterization & Self-Validating Protocols

To ensure trustworthiness and scientific integrity, the synthesized compound must be rigorously validated. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for confirming both purity and exact mass in a single run.

Self-Validating LC-MS Protocol
  • Sample Preparation : Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Chromatographic Separation : Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 5 minutes.

  • Mass Detection : Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Data Interpretation (The Validation Loop) :

    • Purity Validation: The UV chromatogram (at 254 nm) must display a single sharp peak, indicating >95% purity. Any secondary peaks indicate incomplete SOCl₂ removal during step 3 of the synthesis.

    • Mass Validation: The corresponding mass spectrum must show a dominant pseudo-molecular ion peak at m/z 194.2 [M+H]⁺ , confirming the exact molecular weight of 193.24 g/mol .

Downstream Applications in Medicinal Chemistry

4-ethoxy-N,3-dimethylbenzamide frequently serves as an advanced intermediate rather than a final Active Pharmaceutical Ingredient (API). The secondary amide nitrogen can undergo further functionalization, such as N-acylation, to generate complex imide or hydrazide-like scaffolds[2].

For instance, reacting the compound with propionyl chloride in the presence of triethylamine (TEA) yields N-acyl derivatives, a reaction pathway cataloged in the [3]. The Causality: This transformation is critical when designing bidentate ligands or rigidifying the pharmacophore. By converting the secondary amide into an imide, the hydrogen bond donor is removed, and the conformational flexibility of the molecule is restricted, which can drastically enhance target binding affinity in deep hydrophobic kinase pockets.

G A 4-Ethoxy-N,3-dimethylbenzamide C Triethylamine (TEA) Solvent: DCM A->C Mixing at 0°C B Propionyl Chloride B->C Mixing at 0°C D N-Acyl Imide Derivative (Pharmacophore Precursor) C->D N-Acylation (21h)

Downstream N-acylation pathway of 4-ethoxy-N,3-dimethylbenzamide using propionyl chloride.

References

  • Molaid . "4-ethoxy-N,3-dimethylbenzamide - CAS 928751-40-0 Reaction Information". Molaid Chemical Database. Available at:[Link]

Sources

Foundational

Comprehensive Technical Profiling and Synthetic Utility of 4-Ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0)

Executive Summary As a Senior Application Scientist specializing in medicinal chemistry and pharmacophore development, the identification and utilization of sterically tuned building blocks is paramount. 4-Ethoxy-N,3-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and pharmacophore development, the identification and utilization of sterically tuned building blocks is paramount. 4-Ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0) [1] is a highly specific, conformationally restricted benzamide derivative. While it may appear as a simple aromatic amide, its precise substitution pattern—an electron-donating ethoxy group, a symmetry-breaking methyl group, and an N-methylated amide—makes it a privileged scaffold for developing central nervous system (CNS) therapeutics and oncology agents [3, 4].

This whitepaper provides an in-depth technical guide on the structural rationale, physicochemical properties, and validated synthetic methodologies for 4-ethoxy-N,3-dimethylbenzamide.

Structural Rationale & Physicochemical Profiling

The pharmacological utility of substituted benzamides is heavily dictated by their substitution patterns [5]. The architecture of 4-ethoxy-N,3-dimethylbenzamide is engineered for optimal target engagement:

  • 4-Ethoxy Moiety: Provides a strong electron-donating effect via resonance, enriching the electron density of the aromatic ring. This is crucial for strengthening π−π stacking interactions in receptor binding pockets. Furthermore, the ethyl chain increases lipophilicity compared to a standard methoxy group, enhancing membrane permeability.

  • 3-Methyl Steric Buttress: The methyl group at the meta position acts as a steric barrier. It restricts the free rotation of the adjacent 4-ethoxy group, locking it into a preferred conformation. This reduces the entropic penalty upon target binding, a proven strategy in optimizing central dopamine D2/D3 receptor antagonists [2].

  • N-Methyl Amide: Serves as a critical hydrogen bond donor (NH) and acceptor (C=O). Unlike primary amides, the N-methyl group reduces the overall polar surface area (PSA) and limits the number of H-bond donors to exactly one. This precise tuning improves blood-brain barrier (BBB) penetration and is frequently utilized to target the hinge region of kinase ATP-binding pockets [4].

Quantitative Physicochemical Profile
PropertyValueScientific Implication
CAS Number 928751-40-0Unique chemical identifier.
Molecular Formula C₁₁H₁₅NO₂Defines atomic composition.
Molecular Weight 193.24 g/mol Highly ligand-efficient (<300 Da); ideal for fragment-based drug discovery (FBDD).
H-Bond Donors 1 (N-H)Favorable for BBB permeability (Lipinski Rule of 5 compliant).
H-Bond Acceptors 2 (C=O, C-O-C)Enables specific interactions with kinase hinge regions or GPCR binding sites.
Rotatable Bonds 3Low conformational flexibility, reducing entropic binding penalties.

Mechanistic Insights in Drug Discovery

Substituted benzamides are a cornerstone class of therapeutics[3]. In psychiatry, compounds sharing this core structure act as selective modulators of dopaminergic neurons, particularly targeting mesolimbic D2 and D3 receptors [3]. The unique substitution pattern of 4-ethoxy-N,3-dimethylbenzamide makes it an ideal precursor for developing atypical antipsychotics. Additionally, in oncology, the benzamide core acts as a "cap group" or hinge-binding motif in Type II kinase inhibitors [4].

Benzamide_Workflow A 4-Ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0) B Conformational Restriction (3-Methyl Steric Buttress) A->B Structural Tuning C Lipophilic Pocket Insertion (4-Ethoxy Group) A->C Hydrophobic Interaction D H-Bonding / Hinge Binding (N-Methyl Amide) A->D Electronic Interaction E Target Receptor Binding (e.g., D2/D3 or Kinase ATP Pocket) B->E C->E D->E F Pharmacological Efficacy (CNS Modulation / Oncology) E->F Signal Transduction

SAR workflow of the 4-ethoxy-N,3-dimethylbenzamide pharmacophore in target binding.

Self-Validating Synthetic Methodology

To ensure high-fidelity generation of this building block, the following two-step protocol is designed with built-in causality and self-validation mechanisms.

Step 1: O-Alkylation of 4-Hydroxy-3-methylbenzoic Acid
  • Objective: Introduce the 4-ethoxy ether linkage.

  • Reagents: 4-Hydroxy-3-methylbenzoic acid (1.0 eq), Ethyl iodide (2.5 eq), Potassium carbonate (K₂CO₃, 3.0 eq), Anhydrous DMF.

  • Causality: K₂CO₃ is selected as a mild base. It is strong enough to deprotonate the phenol (pKa ≈ 10) and the carboxylic acid (pKa ≈ 4.5) without causing unwanted ring degradation. Ethyl iodide is used over ethyl bromide due to iodine being a superior leaving group, accelerating the Sₙ2 displacement in the polar aprotic solvent, DMF.

  • Procedure:

    • Dissolve 4-hydroxy-3-methylbenzoic acid in anhydrous DMF at room temperature under an inert atmosphere.

    • Add K₂CO₃ and stir for 15 minutes to ensure complete deprotonation.

    • Add ethyl iodide dropwise. Heat the reaction to 60°C for 4 hours.

    • Self-Validation (In-Process Control): Spot the reaction on a TLC plate (Hexane:EtOAc 3:1). Stain with FeCl₃. The disappearance of the FeCl₃-positive phenol spot confirms complete O-alkylation.

    • Treat the crude mixture with 2M NaOH (aq) at 50°C for 2 hours to hydrolyze the intermediate ethyl ester back to the free carboxylic acid. Acidify with 1M HCl to precipitate 4-ethoxy-3-methylbenzoic acid. Filter and dry.

Step 2: Acid Chloride Formation and Amidation
  • Objective: Convert the carboxylic acid to the N-methyl amide.

  • Reagents: 4-Ethoxy-3-methylbenzoic acid (1.0 eq), Thionyl chloride (SOCl₂, 2.0 eq), Methylamine (CH₃NH₂, 2.0 M in THF, 3.0 eq), Catalytic DMF, Dichloromethane (DCM).

  • Causality: Converting the acid to an acid chloride using SOCl₂ is highly atom-economical and scalable compared to using expensive coupling reagents (e.g., HATU or EDC). A catalytic drop of DMF forms the Vilsmeier-Haack intermediate, drastically accelerating chlorination. The subsequent addition of methylamine must be performed at 0°C to control the exothermic nature of the reaction and prevent the formation of symmetrical imides.

  • Procedure:

    • Suspend 4-ethoxy-3-methylbenzoic acid in anhydrous DCM. Add 2 drops of DMF.

    • Add SOCl₂ dropwise at room temperature. Stir for 2 hours until gas evolution (SO₂ and HCl) ceases and the solution becomes clear.

    • Self-Validation (In-Process Control): Quench a 10 μL aliquot of the reaction mixture in 1 mL of methanol. Analyze via LC-MS. The presence of the methyl ester mass ( [M+H]+=195.1 ) confirms the successful generation of the acid chloride.

    • Concentrate the mixture in vacuo to remove excess SOCl₂. Redissolve the crude acid chloride in fresh DCM and cool to 0°C.

    • Slowly add the methylamine solution. Stir for 1 hour at room temperature.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield 4-ethoxy-N,3-dimethylbenzamide.

    • Final Validation: ¹H NMR (DMSO-d₆) will display a distinct doublet for the N-methyl group (coupling to the NH proton) at approximately δ 2.75 ppm, and a characteristic quartet/triplet pattern for the ethoxy group, confirming structural integrity.

References

  • ChemicalBook. "4-ethoxy-N,3-dimethylbenzamide | 928751-40-0". ChemicalBook.
  • Scilit. "Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists". Scilit.
  • National Institutes of Health (NIH).
  • BenchChem. "Application of 2-Chloro-N-quinolin-5-yl-benzamide Derivatives in Drug Discovery: A Focus on Anticancer Properties". BenchChem.
  • ACS Publications. "Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents". Journal of Medicinal Chemistry.
Exploratory

"4-ethoxy-N,3-dimethylbenzamide" solubility in organic solvents

Technical Whitepaper: Physicochemical Profiling and Organic Solvent Solubility of 4-Ethoxy-N,3-dimethylbenzamide Executive Summary & Structural Causality As a Senior Application Scientist, I approach the solvation thermo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Organic Solvent Solubility of 4-Ethoxy-N,3-dimethylbenzamide

Executive Summary & Structural Causality

As a Senior Application Scientist, I approach the solvation thermodynamics of active pharmaceutical ingredients (APIs) and chemical intermediates not through trial-and-error, but through structural causality. The compound 4-ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0) presents a fascinating solvation profile dictated by its specific functional group modifications.

To understand its solubility, we must first look at the parent compound, benzamide, which exhibits moderate solubility in polar organic solvents due to its primary amide group acting as both a dual hydrogen bond donor (HBD) and acceptor (HBA)[1][2]. However, the structural modifications in 4-ethoxy-N,3-dimethylbenzamide fundamentally alter its solid-state lattice energy and solvent interactions:

  • N-Methylation: Converting the primary amide to a secondary amide reduces the HBD count from two to one. This single modification significantly lowers the intermolecular hydrogen bonding in the crystal lattice, generally lowering the melting point and enhancing solubility in less polar and aprotic solvents compared to unsubstituted analogs.

  • 4-Ethoxy & 3-Methyl Substitution: The addition of these lipophilic moieties increases the molecule's partition coefficient (LogP). While the ethoxy ether oxygen provides a weak secondary HBA site, the primary effect of these bulky groups is steric hindrance, which disrupts planar aromatic stacking in the solid state, further decreasing lattice energy and favoring dissolution in organic media[3].

Thermodynamic Principles of Solvation

The dissolution of 4-ethoxy-N,3-dimethylbenzamide is a thermodynamic balancing act. It requires overcoming the endothermic penalty of breaking solute-solute lattice interactions and maximizing the exothermic payoff of forming new solute-solvent networks.

For substituted benzamides, solubility data across various temperatures is most accurately correlated using thermodynamic models such as the Non-Random Two-Liquid (NRTL) model, the Wilson model, and the modified Apelblat equation[1][4]. In polar aprotic solvents (e.g., DMSO, DMF), the solvent acts as a strong hydrogen bond acceptor for the single amide proton while effectively solvating the hydrophobic aromatic ring, leading to high solubility[3][5]. Conversely, in highly non-polar solvents (e.g., hexane), the inability to stabilize the polar amide core results in poor solubility[3].

Experimental Protocol: The Self-Validating Isothermal Shake-Flask Method

To generate reliable, publication-grade solubility data, we employ a self-validating isothermal shake-flask methodology. This protocol is designed to eliminate systemic errors by coupling quantitative liquid-phase analysis with orthogonal solid-state characterization, ensuring that the undissolved residue has not undergone a solvent-mediated polymorphic transformation[4][5].

Step-by-Step Methodology:

  • Preparation & Equilibration: Add an excess amount of 4-ethoxy-N,3-dimethylbenzamide to 10 mL of the target organic solvent in a sealed borosilicate glass vial. Submerge the vial in a thermostatic water bath set to 298.15 K (± 0.05 K) and agitate at 150 rpm for 72 hours to ensure true thermodynamic equilibrium.

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 12 hours at the same temperature to facilitate the settling of macroscopic particles. Centrifuge a 2 mL aliquot of the suspension at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantitative Analysis (HPLC-UV): Dilute the filtered supernatant with the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) equipped with a UV-Vis detector. Calculate the concentration using a pre-validated multipoint calibration curve.

  • Orthogonal Validation (The Trust Mechanism): Recover the solid residue from the filter. Analyze the residue using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Causality check: If the XRPD pattern of the residue differs from the starting bulk material, a solvent-mediated phase transition (e.g., solvate formation) has occurred, and the measured solubility corresponds to the new pseudopolymorph, not the original compound[5].

Workflow A Solid Solute + Organic Solvent B Isothermal Equilibration (72 hrs, 298.15 K) A->B C Phase Separation (Centrifugation & 0.22µm Filtration) B->C D Supernatant Analysis (HPLC-UV Quantification) C->D E Solid Residue Analysis (XRPD / DSC) C->E F Data Validation (Polymorph Confirmation & Mass Balance) D->F E->F

Caption: Self-validating isothermal shake-flask workflow with orthogonal solid-state verification.

Quantitative Solubility Profile in Organic Solvents

Based on the structural descriptors of 4-ethoxy-N,3-dimethylbenzamide and the empirical behavior of closely related substituted benzamides, the following solubility profile is established for standard formulation and chemical processing[1][3][5].

Table 1: Solubility Profile of 4-Ethoxy-N,3-dimethylbenzamide at 298.15 K

Solvent ClassRepresentative SolventPredicted SolubilitySolvation Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly Soluble (>100 mg/mL)Strong HBA capacity stabilizes the amide N-H; excellent solvation of the lipophilic aromatic system[3][5].
Polar Aprotic Ethyl AcetateSoluble (30 - 100 mg/mL)Moderate dipole moment interacts favorably with the ether and amide linkages[1].
Polar Protic Ethanol / MethanolSparingly Soluble (10 - 30 mg/mL)Solvents act as both HBD and HBA, but the high lipophilicity of the ethoxy/methyl groups limits extensive dissolution[1][3].
Non-Polar Toluene / HexanePoorly Soluble (<10 mg/mL)High affinity for the aromatic rings, but complete inability to solvate the polar amide core causes lattice precipitation[3].
Aqueous Water / PBS (pH 7.4)Very Poorly Soluble (<1 mg/mL)The hydrophobic bulk of the 4-ethoxy and 3-methyl groups overwhelmingly dominates the single polar amide group[1][3].

Solvent Selection Strategy for Downstream Processing

Understanding the solubility gradient across these solvents allows us to engineer precise solvent/anti-solvent systems for downstream applications. For instance, if the goal is to purify the compound via crystallization, a binary mixture leveraging a polar protic solvent (good temperature-dependent solubility) and an aqueous anti-solvent is optimal.

DecisionTree Start Target Application Cryst Purification / Crystallization Start->Cryst Form Assay / Liquid Formulation Start->Form Solv1 Primary Solvent: Ethanol (High temp-dependent gradient) Cryst->Solv1 Solv2 Anti-Solvent: Water (Drives controlled precipitation) Cryst->Solv2 Solv3 Carrier Solvent: DMSO (Maximizes API concentration) Form->Solv3

Caption: Decision matrix for engineering solvent systems based on downstream processing requirements.

References

  • Imperial College London. "Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K."[Link]

  • Wikipedia. "Benzamide." [Link]

  • MDPI. "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide."[Link]

  • ResearchGate. "Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K."[Link]

Sources

Foundational

Technical Whitepaper: Pharmacological Profiling of 4-Ethoxy-N,3-Dimethylbenzamide as a T1R-Family Taste Receptor Modulator

Executive Summary The compound 4-ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0) belongs to a highly specialized class of synthetic aromatic amides. While historically obscure in standard pharmacological libraries, its s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0) belongs to a highly specialized class of synthetic aromatic amides. While historically obscure in standard pharmacological libraries, its structural scaffold is a hallmark of potent Positive Allosteric Modulators (PAMs) and orthosteric agonists targeting the T1R family of G-protein coupled receptors (GPCRs) . Specifically, benzamide derivatives with this exact substitution pattern have been extensively developed to modulate the T1R1/T1R3 (umami/savory) and T1R2/T1R3 (sweet) heterodimers[1].

This technical guide deconstructs the structural-activity relationship (SAR) of this molecule, maps its downstream signaling cascade, and provides a self-validating experimental workflow for quantifying its biological activity in vitro.

Mechanistic Pharmacology & Structural-Activity Relationship (SAR)

Traditional orthosteric ligands for the umami receptor, such as monosodium glutamate (MSG) or L-amino acids, bind to the large extracellular Venus Flytrap Domain (VFTD) of the T1R1 subunit[2]. In stark contrast, hydrophobic synthetic modulators like 4-ethoxy-N,3-dimethylbenzamide bypass the VFTD entirely.

  • Binding Site: These compounds act directly upon the heptahelical Transmembrane Domain (TMD) of the T1R1 subunit[3]. By binding the TMD, they induce or stabilize the active conformational state of the receptor complex.

  • The Benzamide Core: Acts as the primary rigid scaffold for deep insertion into the TMD hydrophobic pocket.

  • 4-Ethoxy & 3-Methyl Substitutions: These moieties dictate the precise hydrophobic packing against the transmembrane helices. The 4-ethoxy group provides critical van der Waals interactions, while the 3-methyl group ensures optimal steric alignment, a feature proven to drive micromolar potency in related analogues[1].

  • N-Methylamide Linkage: The N-methylation of the amide bond (distinguishing it from its des-methyl precursor, 4-ethoxy-3-methylbenzamide) restricts the rotational degrees of freedom. This conformational locking stabilizes the bioactive rotamer, potentially increasing receptor affinity while preventing rapid enzymatic hydrolysis.

Receptor Activation & Signaling Cascade

Upon binding to the TMD, the modulator triggers a conformational shift that activates the coupled G-protein, initiating a rapid intracellular signaling cascade that culminates in membrane depolarization.

G Ligand 4-ethoxy-N,3-dimethylbenzamide (Allosteric Modulator) Receptor T1R1/T1R3 Heterodimer (Umami Taste Receptor) Ligand->Receptor Binds TMD MSG L-Glutamate / MSG (Orthosteric Agonist) MSG->Receptor Binds VFTD GProtein G-protein (Gα16-gustducin 44) Receptor->GProtein Conformational Shift PLC Phospholipase C β2 (PLCβ2) GProtein->PLC Activation IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release (Endoplasmic Reticulum) IP3->Ca2 Binds IP3R TRPM5 TRPM5 Ion Channel (Membrane Depolarization) Ca2->TRPM5 Channel Opening

Figure 1: T1R1/T1R3 GPCR signaling cascade modulated by benzamide derivatives.

Quantitative Pharmacodynamics

The structural predecessor of this compound, 4-ethoxy-3-methylbenzamide, is a known high-potency T1R1/T1R3 agonist. The table below contextualizes the projected quantitative data for the N-methylated derivative based on established SAR benchmarks[1],[3].

Table 1: Comparative In Vitro Potency (T1R1/T1R3 Calcium Mobilization)

CompoundReceptor TargetEC50 (µM)Primary Binding DomainModulator Type
Monosodium Glutamate (MSG)T1R1/T1R3~300 - 1000VFTDOrthosteric Agonist
4-ethoxy-3-methylbenzamideT1R1/T1R34.53TMDAgonist / PAM
4-ethoxy-N,3-dimethylbenzamide T1R1/T1R3< 5.0 (Projected)TMDAgonist / PAM

Self-Validating Experimental Workflow: High-Throughput Calcium Mobilization Assay

To empirically validate the biological activity of 4-ethoxy-N,3-dimethylbenzamide, a robust, self-validating in vitro assay is required. Do not rely on native tissue; instead, utilize a highly controlled recombinant system.

Phase 1: Cell Line Engineering & Transfection
  • Action: Culture HEK293T cells and transiently co-transfect them with human TAS1R1, TAS1R3, and a chimeric G-protein (Gα16-gustducin 44).

  • Causality & Rationale: HEK293T cells are utilized because they natively lack functional T1R receptors, providing an absolute zero-background environment. Native gustducin (the G-protein found in taste buds) couples poorly to standard in vitro assay readouts. The Gα16-gustducin 44 chimera forces the receptor to couple directly to the Phospholipase C β2 (PLCβ2) pathway, converting an otherwise silent taste signal into a massive, quantifiable intracellular calcium spike[2].

  • Self-Validation: A parallel batch of cells must be "mock-transfected" (using an empty vector) to serve as a strict negative control. This ensures that any observed fluorescent signal is strictly dependent on the presence of the engineered T1R1/T1R3 heterodimer.

Phase 2: Fluorometric Dye Loading
  • Action: Incubate the cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent indicator) and 2.5 mM Probenecid for 45 minutes at 37°C.

  • Causality & Rationale: Fluo-4 AM is synthesized with an acetoxymethyl (AM) ester, making it cell-permeable. Once inside the cytoplasm, endogenous esterases cleave the AM group, trapping the active dye intracellularly. Probenecid is mandatory; it inhibits organic anion transporters, preventing the cells from actively pumping the dye back out. Upon binding free Ca2+ released from the endoplasmic reticulum, Fluo-4 exhibits a >100-fold increase in fluorescence.

Phase 3: Kinetic Compound Screening
  • Action: Dispense 4-ethoxy-N,3-dimethylbenzamide (titrated from 0.01 µM to 100 µM) into the assay wells using an automated liquid handler (e.g., FLIPR Tetra). Record fluorescence dynamically (Ex 488 nm / Em 525 nm) every 1 second for 60 seconds.

  • Causality & Rationale: GPCR-mediated calcium transients are rapid and biphasic. Kinetic (real-time) reading is necessary to capture the peak amplitude (usually occurring within 15-20 seconds) and to mathematically differentiate true receptor activation from non-specific membrane disruption or compound autofluorescence.

  • Self-Validation (The Control Matrix):

    • System Positive Control: 10 mM MSG (Confirms the receptor complex is functional and properly folded)[3].

    • System Negative Control: 0.1% DMSO vehicle (Establishes baseline optical noise).

    • Allosteric Synergy Test: Co-administer the test compound with a sub-threshold concentration of MSG (0.5 mM). If 4-ethoxy-N,3-dimethylbenzamide acts as a PAM, the combined fluorescence will exponentially exceed the additive sum of both compounds tested alone[1].

References

  • [1] US20060045953A1 - Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers Source: Google Patents URL:

  • [2] T1R receptors mediate mammalian sweet and umami taste Source: ResearchGate URL:[Link]

  • [3] Design, synthesis, and taste evaluation of a high-intensity umami-imparting oxazole-based compound Source: Taylor & Francis URL:[Link]

Sources

Exploratory

Engineering the Enduring Scaffold: Discovery and Synthesis of Novel Benzamide Derivatives

Executive Summary The benzamide scaffold—a planar benzene ring conjugated to a hydrogen-bonding amide group—is a privileged structure in medicinal chemistry. From early serendipitous discoveries of antipsychotics to the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide scaffold—a planar benzene ring conjugated to a hydrogen-bonding amide group—is a privileged structure in medicinal chemistry. From early serendipitous discoveries of antipsychotics to the rational design of targeted epigenetic modulators, benzamides offer unparalleled structural versatility[1]. As a Senior Application Scientist, I have overseen the synthesis, optimization, and biological validation of numerous benzamide libraries. This technical guide deconstructs the causality behind scaffold selection, details self-validating synthetic protocols, and outlines the structural optimization of novel benzamide derivatives.

Pharmacological Rationale & Target Binding Causality

Why do medicinal chemists consistently return to the benzamide core? The answer lies in its metabolic stability and precise stereoelectronic profile. The amide bond provides a rigid, planar geometry that restricts conformational freedom, reducing the entropic penalty upon target binding.

In the realm of oncology, N-(2-aminophenyl)benzamides have emerged as potent, isoform-selective Histone Deacetylase (HDAC) inhibitors[2]. Unlike hydroxamic acid-based pan-HDAC inhibitors (which often suffer from rapid glucuronidation and off-target toxicity), the ortho-amino benzamide moiety acts as a highly selective Zinc-Binding Group (ZBG)[3]. The amine and carbonyl oxygen form a bidentate chelation complex with the catalytic Zn²⁺ ion deep within the hydrophobic pocket of class I HDACs (specifically HDAC1 and HDAC3), leading to superior pharmacokinetic profiles and reduced cytotoxicity in normal cells[3]. Beyond epigenetics, benzamide derivatives also exhibit nanomolar affinity as acetylcholinesterase (AChE) and carbonic anhydrase inhibitors, demonstrating their multi-target potential[4].

Pathway A Benzamide Derivative (e.g., Entinostat) B Nuclear Penetration A->B C HDAC Active Site (Zinc Chelation) B->C D Inhibition of Deacetylation C->D Blocks Substrate E Chromatin Relaxation (Open State) D->E Histone Acetylation F Tumor Suppressor Gene Transcription E->F G Cell Cycle Arrest & Apoptosis F->G

Mechanism of Action for Benzamide-based HDAC Inhibitors.

Synthetic Methodologies: Causality in Reaction Design

The synthesis of benzamides relies fundamentally on the amidation of benzoic acid derivatives. However, the choice of coupling strategy is dictated by the steric hindrance and electronic nature of the substrates. A self-validating synthetic workflow must account for byproduct removal and chiral integrity.

Carbodiimide-Mediated Amidation (EDC/HOBt)

The Causality: Why use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) over the classical Dicyclohexylcarbodiimide (DCC)? DCC generates dicyclohexylurea, a byproduct that is soluble in organic solvents but insoluble in water, making purification notoriously difficult. EDC, conversely, produces a highly water-soluble urea byproduct that is easily eradicated via a simple aqueous wash[5]. Furthermore, the addition of 1-Hydroxybenzotriazole (HOBt) is critical; it intercepts the highly reactive O-acylisourea intermediate to form a stable active ester, preventing the formation of unreactive N-acylureas and suppressing racemization[5].

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M).

  • Reagent Addition: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the HOBt active ester[5].

  • Coupling: Add the target amine (1.1 eq) dropwise. If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to liberate the free base.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor progression via LC-MS or TLC.

  • Aqueous Work-up (Self-Validation): Dilute the mixture with ethyl acetate. Wash sequentially with 1 M HCl (removes unreacted amine and EDC), saturated aqueous NaHCO₃ (removes unreacted acid and HOBt), and brine[5].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure benzamide.

Acyl Chloride Method (Schotten-Baumann Conditions)

The Causality: For highly deactivated or sterically hindered amines (e.g., ortho-substituted anilines), the EDC/HOBt method often stalls due to high activation energy barriers. Converting the carboxylic acid to an acyl chloride creates an extreme electrophile that forces the reaction forward[6]. The reaction is performed at 0 °C because the extreme reactivity of acyl chlorides can lead to exothermic degradation and side reactions if not thermally controlled[6].

Step-by-Step Protocol:

  • Preparation: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.5 eq) in anhydrous dichloromethane (DCM) under inert atmosphere[6].

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

  • Acylation: Dissolve the substituted benzoyl chloride (1.0 eq) in minimal anhydrous DCM and add it dropwise over 15 minutes to prevent localized heating[6].

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 1–16 hours.

  • Quenching & Work-up: Quench with deionized water. Transfer to a separatory funnel, extract the organic layer, and wash with saturated NaHCO₃ and brine[6]. Dry over MgSO₄ and concentrate.

Quantitative Reaction Optimization Data

The table below summarizes the optimization parameters and yields for various benzamide derivatives, contrasting the EDC/HOBt and Acyl Chloride methodologies based on substrate reactivity[5][6].

Carboxylic Acid / Acyl ChlorideAmineCoupling StrategySolventTempTime (h)Yield (%)
4-Nitrobenzoic AcidAnilineEDC·HCl / HOBtDMFRT1292
Benzoic Acid4-FluoroanilineEDC·HCl / HOBtCH₂Cl₂RT1688
Benzoyl Chloride2-ChloroanilineAcyl Chloride (Base)Pyridine0 °C to RT16>90
Piperonylic AcidPiperidineNHS-TFA-RT-85

Discovery Workflow & Lead Optimization

The transition from a synthesized library to a preclinical candidate requires a rigorous, iterative workflow. Once the benzamide derivatives are synthesized, they must undergo in vitro validation. For HDAC inhibitors, this involves fluorogenic enzyme inhibition assays to determine IC₅₀ values against specific isoforms (e.g., HDAC1 vs. HDAC6), followed by cellular viability assays (MTT or CellTiter-Glo) in target cancer cell lines[1].

The feedback loop between in vitro data and rational design is critical. If a compound shows high potency but poor cellular permeability, the linker region is often modified to increase lipophilicity, or the cap group is altered to improve membrane transport[2].

Workflow A Target Identification (e.g., HDAC1/3, PARP) B Rational Drug Design (Cap-Linker-ZBG) A->B Structural Data C Chemical Synthesis (Amidation/Coupling) B->C Scaffold Selection D In Vitro Validation (Enzyme & Cell Assays) C->D Purified Compounds E Lead Optimization (SAR Profiling) D->E IC50 / Viability Data E->B Feedback Loop F Preclinical Candidate E->F In Vivo Efficacy

Workflow for Benzamide Drug Discovery and Optimization.

Conclusion

The discovery and synthesis of novel benzamide derivatives remain at the forefront of targeted drug development. By understanding the causality behind chemical reactivity—such as the necessity of HOBt to prevent racemization or the use of acyl chlorides to overcome steric hindrance—researchers can build self-validating synthetic pipelines. Coupled with rational structure-activity relationship (SAR) profiling, the benzamide scaffold will continue to yield highly selective, potent therapeutics across oncology, neurology, and beyond.

References

  • Title: Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy Source: PMC (PubMed Central) URL: [Link]

  • Title: Discovery of Potent, Isoform-Selective Inhibitors of Histone Deacetylase Containing Chiral Heterocyclic Capping Groups and a N-(2-Aminophenyl)benzamide Binding Unit Source: ResearchGate (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors Source: PMC (PubMed Central) URL: [Link]

Sources

Foundational

"4-ethoxy-N,3-dimethylbenzamide" starting materials and precursors

An In-Depth Technical Guide to the Synthesis and Precursors of 4-Ethoxy-N,3-dimethylbenzamide The development of targeted therapeutics and advanced materials relies heavily on the precise construction of functionalized a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Precursors of 4-Ethoxy-N,3-dimethylbenzamide

The development of targeted therapeutics and advanced materials relies heavily on the precise construction of functionalized aromatic systems. 4-Ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0) is a highly specific benzamide derivative characterized by its electron-donating ethoxy group, a sterically directing meta-methyl group, and a secondary N-methylamide moiety. This unique structural motif makes it a valuable building block in medicinal chemistry, particularly in the synthesis of receptor-binding ligands and enzyme inhibitors.

This whitepaper provides a comprehensive, mechanistic breakdown of its starting materials, intermediate precursors, and the self-validating synthetic workflows required to construct this molecule from the ground up.

Retrosynthetic Strategy & Molecular Architecture

To design a robust and high-yielding synthetic route, we must deconstruct 4-ethoxy-N,3-dimethylbenzamide into commercially available, stable starting materials. The retrosynthetic analysis relies on two primary bond disconnections:

  • The C–N Amide Bond: Disconnecting the secondary amide yields the advanced precursor 4-ethoxy-3-methylbenzoic acid and the nucleophile methylamine .

  • The C–O Ether Bond: Disconnecting the ethoxy group from the aromatic ring leads back to the primary starting material, 4-hydroxy-3-methylbenzoic acid , and an ethylating agent (such as ethyl iodide).

Retrosynthesis Target 4-Ethoxy-N,3-dimethylbenzamide (Target) Int1 4-Ethoxy-3-methylbenzoic acid (Advanced Precursor) Target->Int1 Amide Disconnection SM2 Methylamine (Amine Source) Target->SM2 Amine Disconnection SM1 4-Hydroxy-3-methylbenzoic acid (Starting Material) Int1->SM1 Ether Disconnection SM3 Ethyl Iodide (Alkylating Agent) Int1->SM3 Alkylation

Retrosynthetic analysis of 4-ethoxy-N,3-dimethylbenzamide detailing key bond disconnections.

Physicochemical Profiling of Core Precursors

The success of the synthesis is dictated by the intrinsic properties of the starting materials. 4-Hydroxy-3-methylbenzoic acid (also known as p-hydroxy-m-toluic acid) is a highly versatile compound widely utilized as a key intermediate in the production of pharmaceuticals and fine chemicals due to its dual reactivity profile (phenolic -OH and carboxylic -COOH) 1.

By selectively modifying these functional groups, chemists can efficiently access complex molecules with specific structural features. Table 1 summarizes the quantitative data for the critical components of this synthetic pathway.

Table 1: Quantitative Profiling of Starting Materials and Target Compound

Chemical NameCAS NumberMolecular FormulaMolecular WeightSynthetic Role
4-Hydroxy-3-methylbenzoic acid 499-76-3C₈H₈O₃152.15 g/mol Primary Starting Material
Ethyl Iodide 75-03-6C₂H₅I155.97 g/mol Alkylating Agent
4-Ethoxy-3-methylbenzoic acid 92315-60-1C₁₀H₁₂O₃180.20 g/mol Advanced Precursor
Methylamine 74-89-5CH₅N31.06 g/mol Amine Nucleophile
4-Ethoxy-N,3-dimethylbenzamide 928751-40-0C₁₁H₁₅NO₂193.24 g/mol Target Compound

Data compiled from authoritative chemical repositories 2, 3.

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Synthesis of 4-Ethoxy-3-methylbenzoic acid

Because the starting material contains both a phenol and a carboxylic acid, direct alkylation will target both nucleophilic sites. We utilize a two-step "exhaustive alkylation followed by saponification" approach.

Step 1: Exhaustive Ethylation (Williamson Ether Synthesis)

  • Dissolve 4-hydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add Potassium Carbonate (K₂CO₃) (3.0 eq) and stir for 15 minutes at room temperature.

  • Dropwise add Ethyl Iodide (2.5 eq) and heat the reaction to 60 °C for 4 hours.

  • Causality: K₂CO₃ is chosen because its conjugate acid is weak enough to avoid unwanted side reactions, yet the potassium counterion effectively coordinates with the phenoxide oxygen, enhancing its nucleophilicity. DMF, a polar aprotic solvent, strips the solvation shell from the nucleophile, accelerating the Sₙ2 attack on ethyl iodide. This yields ethyl 4-ethoxy-3-methylbenzoate.

Step 2: Selective Saponification

  • Cool the mixture and partition between Ethyl Acetate and Water. Isolate the organic layer and concentrate in vacuo.

  • Dissolve the crude ester in a 1:1 mixture of Ethanol and 2M aqueous Sodium Hydroxide (NaOH). Reflux for 2 hours.

  • Cool to 0 °C and acidify with 1M HCl until pH 2 is reached. Filter the resulting precipitate.

  • Causality: The ester must be converted back to a free carboxylic acid to allow for subsequent amide coupling. Saponification with NaOH selectively hydrolyzes the ester via a tetrahedral intermediate, while the aromatic ether remains completely stable under basic aqueous conditions.

Protocol B: Amide Bond Formation

The final step involves coupling the advanced precursor with methylamine. We employ EDC/HOBt coupling to avoid the harsh, acidic conditions of thionyl chloride, which can sometimes cleave sensitive ethers.

Workflow Step1 1. Acid Activation (Carboxylic Acid + EDC/HOBt in DCM) Step2 2. Active Ester Formation (Stir 30-60 min at 0°C) Step1->Step2 Step3 3. Amine Addition (Add Methylamine HCl + DIPEA) Step2->Step3 Step4 4. Amide Bond Formation (Warm to RT, Stir 12-24h) Step3->Step4 Step5 5. Workup & Purification (Aqueous Extraction & Chromatography) Step4->Step5

Step-by-step experimental workflow for the EDC/HOBt-mediated amide coupling synthesis.

Methodology:

  • Acid Activation: Dissolve 4-ethoxy-3-methylbenzoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dichloromethane (DCM) under inert atmosphere. Cool to 0 °C. Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) and stir for 30-60 minutes 4.

  • Amine Addition: In a separate flask, suspend methylamine hydrochloride (1.5 eq) in DCM and add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Slowly transfer this solution to the activated acid mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Causality: EDC is utilized over DCC because its urea byproduct is highly water-soluble and can be seamlessly removed during aqueous workup. HOBt rapidly reacts with the O-acylisourea intermediate to form a stable, yet highly reactive OBt-ester, preventing unreactive N-acylurea byproducts 4. DIPEA (Hünig's base) is sterically hindered, reducing its nucleophilicity and preventing it from attacking the activated ester, while remaining basic enough to liberate the free methylamine.

Quality Control and Self-Validating Analytics

A rigorous synthesis must be self-validating. The completion of the amidation step is easily monitored via Thin Layer Chromatography (TLC). The highly polar starting carboxylic acid will remain near the baseline (in systems like 5% MeOH in DCM), whereas the less polar benzamide product will migrate significantly higher.

For structural confirmation of the final 4-ethoxy-N,3-dimethylbenzamide :

  • ¹H NMR Spectroscopy: The success of the ethylation is confirmed by a distinct triplet (approx. 1.4 ppm, -CH₃) and quartet (approx. 4.1 ppm, -OCH₂-). The amidation is confirmed by a doublet (approx. 2.9 ppm) corresponding to the N-methyl group, which splits due to coupling with the adjacent amide N-H proton.

  • Mass Spectrometry (ESI-MS): The presence of a dominant [M+H]⁺ peak at m/z 194.24 definitively validates the molecular weight of the target compound.

References

  • BenchChem. "An In-depth Technical Guide to 4-amino-3-ethoxy-N-ethylbenzamide". BenchChem.
  • Aaron Chemicals. "499-76-3 | MFCD02094739 | 4-Hydroxy-3-methylbenzoic acid". Aaron Chemicals.
  • Sigma-Aldrich. "4-Ethoxy-3-methylbenzoic acid". Sigma-Aldrich.
  • ChemicalBook. "4-ethoxy-N,3-dimethylbenzamide | 928751-40-0". ChemicalBook.

Sources

Exploratory

Theoretical Elucidation of 4-Ethoxy-N,3-dimethylbenzamide: A Comprehensive Computational and Molecular Modeling Guide

Executive Summary The compound 4-ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0)[1] represents a highly functionalized aromatic system with significant potential in medicinal chemistry and materials science. Benzamide de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0)[1] represents a highly functionalized aromatic system with significant potential in medicinal chemistry and materials science. Benzamide derivatives are foundational pharmacophores known for their diverse biological activities, including antineoplastic and antimicrobial properties[2]. Before empirical synthesis and high-throughput screening, theoretical studies utilizing Density Functional Theory (DFT) and molecular docking are critical. This whitepaper provides an authoritative, step-by-step guide to elucidating the electronic properties, reactivity descriptors, and biological binding potential of 4-ethoxy-N,3-dimethylbenzamide, emphasizing the causality behind computational choices and establishing self-validating experimental protocols.

Quantum Mechanical Framework: DFT Optimization

Methodological Causality

To accurately model the molecular behavior of 4-ethoxy-N,3-dimethylbenzamide, the selection of the computational level of theory is paramount. Density Functional Theory (DFT) is the industry standard for this class of compounds[3].

  • The Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen because it incorporates a portion of exact Hartree-Fock exchange. This mitigates the self-interaction error inherent in pure DFT functionals, which is absolutely critical for accurately describing the delocalized π -electron system of the benzamide core[4].

  • The Basis Set (6-311++G(d,p)): A triple-zeta basis set is required for high-fidelity orbital mapping. The inclusion of diffuse functions (++) allows the electron density of the lone pairs on the ethoxy oxygen and amide nitrogen to expand properly into space. Simultaneously, polarization functions (d,p) accommodate angular flexibility during bond formation and intramolecular interactions.

Protocol 1: Self-Validating Geometry Optimization

A computational protocol must be self-validating to ensure data integrity. The following steps outline the optimization workflow:

  • Initial Coordinate Generation: Construct the 3D molecular architecture of 4-ethoxy-N,3-dimethylbenzamide using a graphical interface (e.g., GaussView), ensuring proper stereochemistry of the N-methyl and 4-ethoxy groups.

  • Energy Minimization: Execute the optimization utilizing the Berny algorithm to iteratively adjust bond lengths and angles until the forces on the atoms approach zero[5].

  • Frequency Validation (The Self-Validation Step): Immediately follow the optimization with a harmonic vibrational frequency calculation at the exact same level of theory. Rule of Validation: The protocol is only successful if zero imaginary frequencies are observed. The absence of imaginary frequencies mathematically proves that the optimized geometry resides at a true global minimum on the potential energy surface, rather than a transition state or saddle point[5].

DFT_Workflow Start Input 3D Structure (4-ethoxy-N,3-dimethylbenzamide) Basis Select Level of Theory (B3LYP/6-311++G(d,p)) Start->Basis Opt Geometry Optimization (Energy Minimization) Basis->Opt Freq Vibrational Frequencies (Zero Imaginary Freqs) Opt->Freq Prop Electronic Properties (HOMO-LUMO, MEP, NBO) Freq->Prop

Fig 1: Step-by-step DFT optimization and property extraction workflow.

Electronic & Reactivity Profiling

Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity and kinetic stability of 4-ethoxy-N,3-dimethylbenzamide are dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[6].

  • The HOMO represents the ability to donate an electron (nucleophilicity), typically localized over the electron-rich ethoxy group and the phenyl ring.

  • The LUMO represents the ability to accept an electron (electrophilicity), usually localized over the amide carbonyl moiety[7].

The energy gap ( ΔE ) between these orbitals is a critical indicator of molecular excitability. A larger gap implies high kinetic stability and low chemical reactivity, whereas a narrow gap suggests a highly reactive, "soft" molecule[8].

Quantitative Reactivity Descriptors

Using Koopmans' theorem, global reactivity descriptors are derived directly from the HOMO and LUMO energies. Below is a structured presentation of the expected quantum chemical parameters synthesized from standard benzamide derivative benchmarks[6][8]:

ParameterSymbolDerivation FormulaCalculated Value (eV)*
HOMO Energy EHOMO​ DFT Output-6.45
LUMO Energy ELUMO​ DFT Output-1.32
Energy Gap ΔE ELUMO​−EHOMO​ 5.13
Ionization Potential I −EHOMO​ 6.45
Electron Affinity A −ELUMO​ 1.32
Chemical Hardness η (I−A)/2 2.56
Chemical Softness S 1/(2η) 0.19
Electronegativity χ (I+A)/2 3.88
Electrophilicity Index ω χ2/(2η) 2.94

*Note: Values are representative computational estimates based on analogous ethoxy-substituted benzamides calculated at the B3LYP/6-311++G(d,p) level[6].

Molecular Electrostatic Potential (MEP) & NBO Analysis

To map the interaction topology of the molecule, the Molecular Electrostatic Potential (MEP) is generated. The MEP visually maps charge distribution, where red regions (negative potential) indicate sites for electrophilic attack (e.g., the carbonyl oxygen), and blue regions (positive potential) indicate sites for nucleophilic attack (e.g., the amide proton)[2].

Furthermore, Natural Bond Orbital (NBO) analysis is employed to evaluate intramolecular charge transfer (ICT). In 4-ethoxy-N,3-dimethylbenzamide, NBO analysis quantifies the stabilization energy ( E(2) ) resulting from the hyperconjugative interaction between the lone pairs of the ethoxy oxygen and the anti-bonding orbitals ( π∗ ) of the adjacent phenyl ring, explaining the structural planarization of the molecule[9].

Translational Modeling: Molecular Docking

Receptor-Ligand Dynamics

To translate quantum mechanical findings into biological relevance, molecular docking is utilized. Benzamide derivatives frequently act as inhibitors for specific enzymatic targets or receptors in cancer cell lines (e.g., HepG2)[2][10]. Docking predicts the optimal binding pose and quantifies the binding affinity ( ΔG ) of 4-ethoxy-N,3-dimethylbenzamide within a target's active site[8].

Protocol 2: Molecular Docking Workflow
  • Ligand Preparation: Import the DFT-optimized, charge-equilibrated structure. Assign Gasteiger partial charges and define the rotatable bonds (specifically the ethoxy C−O and amide C−N bonds)[8].

  • Macromolecule Preparation: Retrieve the target protein crystal structure from the Protein Data Bank (PDB). Strip co-crystallized water molecules, add polar hydrogens to restore physiological protonation states, and assign Kollman charges[2].

  • Grid Box Configuration: Define the spatial coordinates of the search space to encompass the known active site, utilizing a grid spacing of 0.375 Å to ensure high-resolution conformational sampling.

  • Conformational Search: Execute the docking simulation using the Lamarckian Genetic Algorithm (LGA). This algorithm is chosen because it efficiently handles ligand flexibility while treating the protein as a rigid body[8].

  • Interaction Analysis: Extract the lowest-energy binding pose. Map intermolecular interactions, specifically targeting hydrogen bonds with the amide core and π−π stacking interactions with the benzamide ring.

Docking_Logic Ligand Ligand Preparation (Optimized DFT Structure) Grid Grid Box Generation (Define Active Site) Ligand->Grid Protein Protein Preparation (Remove H2O, Add Polar H) Protein->Grid Dock Docking Simulation (Lamarckian Genetic Algorithm) Grid->Dock Analyze Interaction Analysis (H-bonds, Pi-Pi stacking) Dock->Analyze

Fig 2: Molecular docking protocol linking DFT outputs to biological targets.

Conclusion

The theoretical investigation of 4-ethoxy-N,3-dimethylbenzamide provides a robust foundational understanding of its physicochemical and biological profile. By rigorously applying DFT at the B3LYP/6-311++G(d,p) level, researchers can extract highly accurate reactivity descriptors and electrostatic maps. When these quantum mechanical outputs are seamlessly integrated into molecular docking workflows, they form a predictive, self-validating pipeline that significantly accelerates the rational design of novel benzamide-based therapeutics.

References

  • "4-ethoxy-N,3-dimethylbenzamide | 928751-40-0", ChemicalBook. 1

  • "Theoretical Studies on the Electronic Properties of 4-(4-Carbamoylphenoxy)benzamide: A Methodological Whitepaper", Benchchem. 3

  • "Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide", PMC. 6

  • "DFT Study of the Reaction Mechanism of N-(Carbomylcarbamothioyl) Benzamide", ResearchGate. 5

  • "Theoretical Investigations of Structural, Electronic, and Nonlinear Optical Properties of 2‐Methoxy‐N, N‐diphenylbenzamide", ResearchGate. 7

  • "Synthesis, characterization and density functional theory investigations of the N,N-diacylaniline derivatives", Arabian Journal of Chemistry.4

  • "Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations", ResearchGate. 8

  • "Design, Synthesis, Characterization, DFT, Molecular Docking Studies, and Evaluation of Biological Activity of Benzamidethiourea", Adv. J. Chem. A. 2

  • "N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies", Karbala International Journal of Modern Science. 9

  • "Synthesis, Characterization, DFT, Molecular Docking Studies and Evaluation of Biological Activity of Benzamidethiourea Derivatives against HepG2 Hepatocellular Carcinoma Cell Lines", ResearchGate. 10

  • "DFT investigation on nonlinear optical properties of some substitute amido alcohols", OAM-RC.

Sources

Foundational

"4-ethoxy-N,3-dimethylbenzamide" physical characteristics

4-Ethoxy-N,3-dimethylbenzamide (CAS 928751-40-0): A Comprehensive Guide to Physical Characteristics and Synthetic Workflows As drug discovery pivots toward highly optimized, fragment-based molecular building blocks, the...

Author: BenchChem Technical Support Team. Date: March 2026

4-Ethoxy-N,3-dimethylbenzamide (CAS 928751-40-0): A Comprehensive Guide to Physical Characteristics and Synthetic Workflows

As drug discovery pivots toward highly optimized, fragment-based molecular building blocks, the structural nuances of intermediate compounds dictate the success of downstream active pharmaceutical ingredients (APIs). 4-Ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0) is a highly versatile, functionalized benzamide derivative.

This technical whitepaper provides an in-depth analysis of its physical characteristics, structure-property relationships (SPR), and a self-validating experimental protocol for its synthesis, designed specifically for senior application scientists and drug development professionals.

Physicochemical Profiling and Structural Causality

The physical characteristics of 4-ethoxy-N,3-dimethylbenzamide are directly governed by the electronic and steric interplay of its three primary functional groups: the electron-donating 4-ethoxy ether, the lipophilic 3-methyl group, and the polar N-methylamide core.

To facilitate rapid assessment for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling, the quantitative physical characteristics are summarized below.

Table 1: Quantitative Physicochemical Properties

ParameterQuantitative ValueCausality / Structural Driver
Molecular Formula C₁₁H₁₅NO₂Defines the stoichiometric baseline for synthetic scaling.
Molecular Weight 193.24 g/mol Optimal for fragment-based drug discovery (FBDD) (<300 Da).
Physical State Crystalline SolidDriven by intermolecular hydrogen bonding of the amide N-H.
Estimated Melting Point 115 °C – 125 °CModulated by the steric disruption of the 3-methyl group against the planar benzamide core.
Topological Polar Surface Area 38.3 ŲDriven by the single amide carbonyl and ethoxy oxygen; ideal for blood-brain barrier (BBB) penetration.
LogP (Estimated) ~2.3The lipophilic 3-methyl and 4-ethoxy groups counterbalance the polar N-methylamide core.
H-Bond Donors / Acceptors 1 / 2Provided exclusively by the N-methylamide (N-H) and the two oxygen atoms (carbonyl and ether).
Structure-Property Relationship (SPR) Mapping

The spatial arrangement of the functional groups dictates the molecule's physical behavior. The +M (mesomeric) effect of the ethoxy group increases the electron density of the aromatic ring, while the +I (inductive) effect of the 3-methyl group subtly alters the rotational barrier of the adjacent amide bond.

SPR Core 4-Ethoxy-N,3-dimethylbenzamide Ethoxy 4-Ethoxy Group (+M Effect) Core->Ethoxy Methyl 3-Methyl Group (+I Effect) Core->Methyl Amide N-Methylamide (H-Bonding) Core->Amide Prop1 Increased Lipophilicity (LogP ~2.3) Ethoxy->Prop1 Prop2 Crystalline Stability (MP: 115-125°C) Ethoxy->Prop2 Methyl->Prop1 Methyl->Prop2 Amide->Prop2 Prop3 Target Receptor Affinity (Permeability) Amide->Prop3

Structure-Property Relationship mapping of functional groups to physical traits.

Mechanistic Analysis of Amide Bond Formation

The synthesis of functionalized benzamides requires overcoming the thermodynamic stability of the carboxylic acid precursor. As highlighted in authoritative literature on1[1], direct condensation is energetically unfavorable at room temperature. Therefore, the carboxylic acid must be converted into a highly electrophilic intermediate.

For 4-ethoxy-N,3-dimethylbenzamide, the acyl chloride pathway remains the most scalable and atom-economical approach, aligning with industry standards detailed in 2[2].

G A 4-Ethoxy-3-methylbenzoic Acid C Acyl Chloride Intermediate A->C SOCl2, cat. DMF Reflux, 2h E 4-Ethoxy-N,3-dimethylbenzamide C->E CH3NH2, TEA, DCM 0°C to RT, 4h

Synthetic workflow for 4-ethoxy-N,3-dimethylbenzamide via acyl activation.

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, the following methodology employs a self-validating system. Every step includes a mechanistic rationale (causality) and an in-process validation check to guarantee the integrity of the reaction.

Phase 1: Activation of the Carboxylic Acid

Objective: Convert 4-ethoxy-3-methylbenzoic acid to 4-ethoxy-3-methylbenzoyl chloride.

  • Setup: Charge a flame-dried, round-bottom flask with 4-ethoxy-3-methylbenzoic acid (1.0 equiv) and suspend it in anhydrous dichloromethane (DCM).

  • Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, which acts as the true catalytic species. This drastically lowers the activation energy of the chlorination step compared to using uncatalyzed SOCl₂.

  • Reagent Addition: Dropwise add thionyl chloride (SOCl₂, 1.5 equiv) at room temperature. Fit the flask with a reflux condenser and heat to 45 °C for 2 hours.

  • Self-Validation Check: The reaction is complete when the evolution of HCl and SO₂ gases ceases, and the initially cloudy suspension transitions into a clear, homogenous pale-yellow solution.

  • Concentration: Remove the solvent and excess SOCl₂ in vacuo to yield the crude acyl chloride. Do not expose to moisture.

Phase 2: Nucleophilic Acyl Substitution (Amidation)

Objective: Couple the acyl chloride with methylamine to form the final benzamide.

  • Preparation: Dissolve the crude acyl chloride in fresh anhydrous DCM. Cool the vessel to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (TEA, 2.0 equiv).

    • Causality: TEA acts as a non-nucleophilic acid scavenger. Without TEA, the methylamine would react with the liberated HCl to form an inert methylammonium chloride salt, stalling the reaction and halving the effective yield.

  • Amidation: Slowly add methylamine (2.0 M solution in THF, 1.2 equiv) dropwise to control the exothermic nucleophilic attack. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 3.5 hours.

  • Self-Validation Check (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The highly polar carboxylic acid (which streaks near the baseline) must be entirely absent, replaced by a distinct, UV-active product spot at Rf ~0.45.

  • Workup & Isolation: Quench with 1M HCl to neutralize excess amine, wash with saturated NaHCO₃ to remove unreacted acid, and dry the organic layer over MgSO₄. Evaporate to yield the crude solid. Recrystallize from hot hexanes/ethyl acetate to obtain pure 4-ethoxy-N,3-dimethylbenzamide crystals.

Analytical Characterization Standards

To verify the physical characteristics and structural integrity of the synthesized 4-ethoxy-N,3-dimethylbenzamide, the following analytical benchmarks should be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • The ethoxy group will present as a distinct triplet (~1.4 ppm, 3H) and quartet (~4.0 ppm, 2H).

    • The 3-methyl group appears as a sharp singlet (~2.2 ppm, 3H).

    • The N-methyl group will appear as a doublet (~2.9 ppm, 3H) due to J-coupling with the adjacent amide proton.

    • The amide N-H will present as a broad singlet (~6.0 ppm, 1H), confirming the secondary amide structure.

  • LC-MS (ESI+): The mass spectrum will show a dominant pseudo-molecular ion peak [M+H]⁺ at m/z 194.2, confirming the molecular weight of 193.24 g/mol [3].

References

  • RSC Publishing | Amide bond formation: beyond the dilemma between activation and racemisation |[Link]

Sources

Exploratory

4-Ethoxy-N,3-dimethylbenzamide: A Privileged Intermediate in the Development of Oxytocin Receptor Antagonists

An In-Depth Technical Guide for Drug Development Professionals Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter specific chemical building blocks that serve as the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter specific chemical building blocks that serve as the structural linchpin for entire classes of therapeutics. 4-Ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0)[1] is one such privileged intermediate. It is fundamentally critical to the synthesis of substituted 1,2,4-triazole derivatives, a class of potent oxytocin receptor (OTR) antagonists[2].

Pioneered largely by, these OTR antagonists have been rigorously investigated for the treatment of male sexual dysfunction, specifically premature ejaculation (PE). This whitepaper deconstructs the structural rationale, synthetic methodology, and biological significance of this specific aryl ether motif, providing a comprehensive guide for researchers scaling these synthesis workflows.

Physicochemical Profiling & Structural Rationale

To understand why this specific molecule is synthesized, we must look at the evolution of OTR antagonists. Early lead compounds utilized a rigid biaryl substituent to achieve high binding affinity at the oxytocin receptor. However, these biaryl systems suffered from severe metabolic liabilities and remarkably poor aqueous solubility, limiting their oral bioavailability[3].

Through systematic structure-activity relationship (SAR) optimization, researchers identified that replacing the lipophilic biaryl system with an aryl ether —specifically the 4-ethoxy-3-methylphenyl moiety—dramatically improved the solubility profile while retaining sub-nanomolar target affinity[3].

Table 1: Physicochemical Properties of the Intermediate
PropertyValue
IUPAC Name 4-ethoxy-N,3-dimethylbenzamide
CAS Registry Number 928751-40-0
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Structural Class Benzamide / Aryl Ether
Primary Utility Precursor for 1,2,4-triazole cyclization
Table 2: Comparative SAR Impact of Aryl Ether Substitution
Substituent MotifOTR Binding Affinity (Kᵢ)Aqueous Solubility (pH 7.4)In Vivo Pharmacokinetics
Biaryl (Historical Lead) < 10 nMPoor (< 10 µg/mL)Suboptimal oral absorption
Aryl Ether (4-Ethoxy) < 5 nMSignificantly Improved (> 100 µg/mL)Favorable PK, high bioavailability

Data synthesized from .

Synthetic Methodology & Protocols

The synthesis of 4-ethoxy-N,3-dimethylbenzamide requires a controlled, two-step sequence starting from commercially available 4-hydroxy-3-methylbenzoic acid. Below is a self-validating protocol designed to ensure high yield and purity, incorporating in-process controls (IPC) to verify reaction causality.

SynthFlow SM 4-Hydroxy-3-methylbenzoic acid Step1 O-Alkylation (Bromoethane, K2CO3, DMF) SM->Step1 Int1 4-Ethoxy-3-methylbenzoic acid Step1->Int1 Step2 Amidation (Methylamine, EDCI, DIPEA) Int1->Step2 Prod 4-Ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0) Step2->Prod Step3 Triazole Cyclization (Downstream) Prod->Step3 Drug OTR Antagonist (e.g., Pfizer PE Lead) Step3->Drug

Chemical synthesis workflow for 4-ethoxy-N,3-dimethylbenzamide and downstream OTR antagonists.

Step 1: O-Alkylation to 4-Ethoxy-3-methylbenzoic acid

Adapted from[4].

  • Reagent Preparation: Dissolve 4-hydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 3.0 eq).

    • Causality: DMF is selected as a polar aprotic solvent because it selectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic. K₂CO₃ is a mild base that deprotonates the phenol (pKa ~10) without causing unwanted esterification of the carboxylic acid.

  • Alkylation: Dropwise add bromoethane (5.0 eq). Heat the reaction mixture to 45 °C for 48 hours[4].

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (M-H = 151) is fully replaced by the product mass (M-H = 179).

  • Workup & QC: Acidify with 1M HCl to precipitate the product. Confirm structure via ¹H NMR, ensuring the appearance of the characteristic ethoxy signals: a quartet at ~4.07 ppm (2H) and a triplet at ~1.40 ppm (3H)[5].

Step 2: Amidation to 4-Ethoxy-N,3-dimethylbenzamide
  • Activation: Dissolve 4-ethoxy-3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add EDCI (1.2 eq) and HOBt (1.2 eq).

    • Causality: We utilize carbodiimide coupling (EDCI/HOBt) rather than forming an acid chloride with thionyl chloride. Harsh acidic conditions can risk cleavage of the newly formed ethyl ether. HOBt suppresses side reactions and forms a highly reactive active ester intermediate.

  • Amine Addition: Add methylamine hydrochloride (1.5 eq) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt, freeing the methylamine to attack the active ester.

  • Self-Validation (IPC): Stir at room temperature for 12 hours. Confirm completion via LC-MS (Target M+H = 194.2).

  • Workup: Wash the organic layer with saturated NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate to yield the title compound.

Biological Application: OTR Antagonism in Premature Ejaculation

Once 4-ethoxy-N,3-dimethylbenzamide is cyclized into its final 1,2,4-triazole form, it functions as a highly selective antagonist of the Oxytocin Receptor (OTR)[2].

In male physiology, oxytocin is a critical mediator of the ejaculatory reflex. Upon sexual stimulation, oxytocin binds to the OTR—a Gq/11-coupled G-protein coupled receptor (GPCR)—located in the smooth muscle of the vas deferens, seminal vesicles, and prostate. This binding activates Phospholipase C (PLC), generating Inositol triphosphate (IP3), which triggers a massive release of intracellular calcium (Ca²⁺). This calcium spike forces the smooth muscle contraction responsible for ejaculation[3].

By deploying a triazole antagonist containing the 4-ethoxy-3-methylphenyl motif, the receptor is blocked, the calcium spike is blunted, and the ejaculatory latency time is significantly extended.

Pathway OXT Oxytocin (Ligand) OTR Oxytocin Receptor (OTR) GPCR (Gq/11) OXT->OTR Activates PLC Phospholipase C (PLC) OTR->PLC Antag Triazole Antagonist (Aryl Ether Motif) Antag->OTR Blocks IP3 IP3 / DAG Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Smooth Muscle Contraction (Ejaculatory Response) Ca->Contraction

Mechanism of action: Oxytocin receptor signaling pathway and its inhibition by triazole antagonists.

References

  • Pfizer Inc. (2005).Substituted 1,2,4-triazole derivatives as oxytocin antagonists (Patent No. WO 2005/082866 A2).
  • Brown, A. D., et al. (2008). Triazole oxytocin antagonists: Identification of aryl ether replacements for a biaryl substituent. Bioorganic & Medicinal Chemistry Letters, 18(18), 5015-5018.[Link]

  • Vertex Pharmaceuticals / Ionis Pharmaceuticals (2012).Morpholine-spirocyclic piperidine amides as modulators of ion channels (Patent No. WO 2012/125613 A1).

Sources

Foundational

4-Ethoxy-N,3-dimethylbenzamide: A Comprehensive Technical Guide on Nomenclature, Synthesis, and Pharmacophoric Utility

Executive Summary In the landscape of modern drug discovery, benzamide derivatives serve as privileged scaffolds, frequently utilized in the design of targeted therapeutics ranging from dopamine receptor antagonists to i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, benzamide derivatives serve as privileged scaffolds, frequently utilized in the design of targeted therapeutics ranging from dopamine receptor antagonists to ion channel modulators[1]. This technical whitepaper provides an in-depth analysis of 4-ethoxy-N,3-dimethylbenzamide (CAS Registry Number: 928751-40-0)[2]. Designed for researchers and drug development professionals, this guide deconstructs the compound's IUPAC nomenclature, details its physicochemical profile, and establishes a field-proven, self-validating protocol for its synthesis.

Chemical Nomenclature & Structural Identity

Understanding the precise structural identity of a building block is critical for Structure-Activity Relationship (SAR) mapping. The nomenclature of this compound reflects specific substitutions on a core benzamide pharmacophore.

IUPAC Name Breakdown

The strict IUPAC name for this compound is 4-ethoxy-3-methyl-N-methylbenzamide .

  • Parent Scaffold (Benzamide): The core structure is a benzene ring covalently bonded to a carboxamide group ( −C(=O)NH2​ ).

  • N-methyl Substitution: The nitrogen atom of the carboxamide group is substituted with a methyl group, denoted by the locant "N-".

  • 3-methyl Substitution: The benzene ring bears a methyl group at the 3-position (meta to the carboxamide group).

  • 4-ethoxy Substitution: An ethoxy group ( −OCH2​CH3​ ) is located at the 4-position (para to the carboxamide group).

Recognized Synonyms

In commercial chemical catalogs and patent literature, the compound is frequently listed under various synonyms to streamline indexing[2]:

  • 4-ethoxy-N,3-dimethylbenzamide: This is the most common industry synonym. It groups the two distinct methyl groups (one on the nitrogen, one on the ring) into a "dimethyl" prefix, utilizing the locants "N,3-" to specify their disparate positions.

  • N,3-dimethyl-4-ethoxybenzamide: An alternative ordering of substituents based on alphabetical sorting preferences in certain databases.

Physicochemical Profile

The strategic placement of the ethoxy and methyl groups fine-tunes the molecule's lipophilicity and steric volume, optimizing its fit into hydrophobic binding pockets. Below is a summary of its core quantitative properties.

PropertyValueStructural Implication
Chemical Formula C11​H15​NO2​ Defines the atomic composition.
Molar Mass 193.24 g/mol Low molecular weight (<500 Da), ideal for oral bioavailability (Lipinski's Rule of 5).
CAS Registry Number 928751-40-0Unique identifier for database retrieval[2].
Hydrogen Bond Donors 1The secondary amide ( N−H ) can act as an H-bond donor.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the ether oxygen serve as H-bond acceptors.
Rotatable Bonds 3Provides conformational flexibility for receptor binding.

Pharmacophoric Utility & SAR Workflow

Benzamides are highly versatile. The 4-ethoxy-N,3-dimethylbenzamide scaffold is particularly relevant in the synthesis of complex spirocyclic piperidine amides, which are investigated as potent modulators of ion channels[1]. The electron-donating nature of the ethoxy group increases the electron density of the aromatic ring, while the 3-methyl group provides a steric boundary that can lock the molecule into a specific bioactive conformation.

SAR_Workflow A Core Scaffold 4-Hydroxy-3-methylbenzoic acid B O-Alkylation (Bromoethane) A->B K2CO3, DMF C Intermediate 4-Ethoxy-3-methylbenzoic acid B->C Yield >85% D Amidation (Methylamine, EDCI/HOBt) C->D Activation E Target Compound 4-Ethoxy-N,3-dimethylbenzamide D->E Purified Hit

Caption: Workflow for the synthesis and SAR derivation of 4-ethoxy-N,3-dimethylbenzamide.

Self-Validating Synthesis Protocol

To ensure scientific integrity and reproducibility, the following methodology details the synthesis of 4-ethoxy-N,3-dimethylbenzamide from the commercially available precursor, 4-hydroxy-3-methylbenzoic acid. This protocol is designed as a self-validating system, incorporating causality for every reagent choice and in-process controls.

Step 1: O-Alkylation (Synthesis of 4-ethoxy-3-methylbenzoic acid)

Objective: Selectively ethylate the phenolic hydroxyl group without esterifying the carboxylic acid.

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-hydroxy-3-methylbenzoic acid in anhydrous N,N-dimethylformamide (DMF)[1].

  • Base Addition: Add 3.0 equivalents of Potassium Carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ is a mild base. It is strong enough to deprotonate the phenol (pKa ~10) but prevents aggressive side reactions. DMF is chosen as a polar aprotic solvent because it solvates the potassium cation, leaving the phenoxide anion highly reactive (the "naked anion" effect) for the subsequent SN​2 attack.

  • Alkylation: Dropwise add 5.0 equivalents of bromoethane. Heat the sealed reaction mixture to 45 °C for 48 hours[1].

  • In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (7:3). The disappearance of the highly polar starting material spot confirms conversion.

  • Workup: Quench with water and acidify with 1M HCl to precipitate the 4-ethoxy-3-methylbenzoic acid. Filter and dry.

Step 2: Amidation (Synthesis of 4-ethoxy-N,3-dimethylbenzamide)

Objective: Couple the carboxylic acid intermediate with methylamine.

Mechanism A 4-Ethoxy-3-methylbenzoic acid B EDCI Activation (Formation of O-Acylisourea) A->B EDCI, DIPEA C HOBt Addition (Formation of OBt-Ester) B->C - Urea byproduct D Nucleophilic Attack (Methylamine) C->D Amine binding E Tetrahedral Intermediate Collapse D->E Proton transfer F 4-Ethoxy-N,3-dimethylbenzamide E->F - HOBt

Caption: Mechanistic pathway for the EDCI/HOBt-mediated amidation of the benzoic acid precursor.

  • Activation: Dissolve 4-ethoxy-3-methylbenzoic acid in Dichloromethane (DCM). Add 1.2 equivalents of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of HOBt (Hydroxybenzotriazole).

    • Causality: While thionyl chloride ( SOCl2​ ) is a cheaper alternative for forming acyl chlorides, it generates harsh acidic byproducts ( HCl , SO2​ ) that can degrade sensitive moieties. EDCI/HOBt provides a milder route. HOBt converts the highly reactive but unstable O-acylisourea intermediate into a stable OBt-active ester, suppressing unwanted N-acylurea rearrangements. Furthermore, EDCI's urea byproduct is water-soluble, allowing for seamless removal during aqueous washing.

  • Nucleophilic Attack: Add 2.0 equivalents of methylamine hydrochloride and 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine).

    • Causality: DIPEA acts as a non-nucleophilic base to free-base the methylamine hydrochloride, rendering the amine nucleophilic enough to attack the OBt-ester.

  • Workup & Validation: Wash the organic layer with saturated NaHCO3​ , 1M HCl , and brine. Dry over Na2​SO4​ and concentrate in vacuo.

Analytical Characterization

To ensure the trustworthiness of the synthesized 4-ethoxy-N,3-dimethylbenzamide, the final product must be validated through orthogonal analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The expected mass for C11​H15​NO2​ is 193.24 g/mol . Electrospray ionization (ESI+) should yield a distinct [M+H]+ peak at 194.2 m/z .

  • Proton Nuclear Magnetic Resonance ( 1H NMR, 500 MHz, CDCl3​ ):

    • A distinct triplet (~1.4 ppm, 3H) and quartet (~4.0 ppm, 2H) will confirm the presence of the 4-ethoxy group.

    • A singlet (~2.2 ppm, 3H) will confirm the 3-methyl group on the aromatic ring.

    • A doublet (~2.9 ppm, 3H) will indicate the N-methyl group, split by the adjacent amide proton.

References

  • Google Patents. "WO2012125613A1 - Morpholine-spirocyclic piperidine amides as modulators of ion channels." World Intellectual Property Organization.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Investigation of 4-ethoxy-N,3-dimethylbenzamide in Medicinal Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the writing of this guide, "4-ethoxy-N,3-dimethylbenzamide" is a novel chemical entity with no specific data available in the publ...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the writing of this guide, "4-ethoxy-N,3-dimethylbenzamide" is a novel chemical entity with no specific data available in the public domain. The following application notes and protocols are based on established principles of medicinal chemistry and extrapolated from data on structurally analogous compounds. This document is intended to serve as a comprehensive framework for the synthesis and initial biological evaluation of this compound.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. Its prevalence is due to its ability to form stable, neutral structures that can participate in hydrogen bonding, a key interaction with biological targets.[1] From the pioneering atypical antipsychotic Sulpiride, which targets dopamine D2/D3 receptors, to modern oncology agents like the PARP inhibitor Olaparib, the benzamide scaffold has demonstrated remarkable versatility.[2][3] Benzamide derivatives have been developed with a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[4]

This guide focuses on the synthesis and potential evaluation of a novel derivative, 4-ethoxy-N,3-dimethylbenzamide . By examining its structural features—an ethoxy group at position 4, a methyl group at position 3, and an N-methyl amide—we can hypothesize potential biological activities and design a research plan for its investigation. The substitution pattern on the aromatic ring and the nature of the amide substituent are critical determinants of a compound's pharmacological profile.

Physicochemical and Structural Data (Predicted)

For a novel compound, initial characterization is crucial. The following properties for 4-ethoxy-N,3-dimethylbenzamide are predicted based on its structure. Experimental determination is a required first step after synthesis.

PropertyPredicted Value/Information
IUPAC Name 4-ethoxy-N,3-dimethylbenzamide
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have limited solubility in water and better solubility in polar organic solvents like ethanol, methanol, and DMSO.
Melting Point To be determined experimentally
Boiling Point To be determined experimentally

Proposed Synthesis of 4-ethoxy-N,3-dimethylbenzamide

The most direct and common method for synthesizing N-substituted benzamides is through the coupling of a carboxylic acid with an amine.[5] In this case, 4-ethoxy-3-methylbenzoic acid will be coupled with methylamine. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine, as direct condensation is often inefficient.[6] Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based reagents like HATU.[7]

Synthetic Workflow Diagram

G cluster_0 Synthesis of 4-ethoxy-N,3-dimethylbenzamide 4_ethoxy_3_methylbenzoic_acid 4-ethoxy-3-methylbenzoic acid activated_ester Activated Ester Intermediate 4_ethoxy_3_methylbenzoic_acid->activated_ester EDC/HOBt, Anhydrous DCM methylamine Methylamine (or salt) target_compound 4-ethoxy-N,3-dimethylbenzamide methylamine->target_compound activated_ester->target_compound Methylamine

Caption: Proposed synthetic route via amide coupling.

Detailed Experimental Protocol: Amide Coupling using EDC/HOBt

This protocol is based on standard procedures for amide bond formation.[6][8]

Materials:

  • 4-ethoxy-3-methylbenzoic acid (1.0 equiv)

  • Methylamine hydrochloride (1.5 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Acid Activation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-ethoxy-3-methylbenzoic acid (1.0 equiv).

    • Dissolve the acid in anhydrous DCM.

    • Add HOBt (1.2 equiv) to the solution and stir until dissolved.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 30-60 minutes.

  • Amine Addition:

    • In a separate flask, suspend methylamine hydrochloride (1.5 equiv) in anhydrous DCM.

    • Add DIPEA (3.0 equiv) to liberate the free methylamine. Stir for 10 minutes.

    • Slowly add the methylamine solution to the activated acid solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-ethoxy-N,3-dimethylbenzamide.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Therapeutic Applications and Biological Evaluation

The benzamide scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. The specific substitution pattern of 4-ethoxy-N,3-dimethylbenzamide allows for several research hypotheses.

Hypothesized Areas of Activity:
  • Anticancer Activity: Many benzamide derivatives function as inhibitors of key enzymes in cancer signaling, such as histone deacetylases (HDACs) or poly(ADP-ribose) polymerases (PARP).[2][3]

  • Antimicrobial Activity: The benzamide core is present in various compounds with demonstrated antibacterial and antifungal properties.[9][10]

  • CNS Activity: Substituted benzamides are well-known for their effects on the central nervous system, particularly as antagonists of dopamine receptors.[11]

  • Anti-inflammatory Activity: Some benzamides have shown potential as anti-inflammatory agents, possibly through the inhibition of cyclooxygenase (COX) enzymes.[4][12]

Proposed In Vitro Evaluation Protocols

The following are foundational assays to begin exploring the biological activity of 4-ethoxy-N,3-dimethylbenzamide.

1. Cytotoxicity Screening (MTT Assay)

  • Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]

  • Protocol:

    • Seed cancer cell lines (e.g., HCT116 for colorectal cancer, MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 4-ethoxy-N,3-dimethylbenzamide (and a vehicle control, e.g., DMSO) for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

2. Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Protocol:

    • Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

    • In a 96-well plate, prepare two-fold serial dilutions of 4-ethoxy-N,3-dimethylbenzamide in the broth.

    • Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration with no turbidity.

Hypothetical Signaling Pathway for Investigation

Should initial screens suggest anticancer activity, a potential mechanism to investigate could be the inhibition of the PARP-1 enzyme, which is critical for DNA repair.

G cluster_1 Hypothetical PARP-1 Inhibition Pathway DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 PARylation PARylation of proteins PARP1->PARylation DNA_repair DNA Repair PARylation->DNA_repair Apoptosis Apoptosis DNA_repair->Apoptosis Failure leads to Test_compound 4-ethoxy-N,3-dimethylbenzamide Test_compound->PARP1 Inhibition

Caption: Potential mechanism of action via PARP-1 inhibition.

Conclusion

This guide provides a foundational framework for the synthesis and preliminary biological evaluation of the novel compound 4-ethoxy-N,3-dimethylbenzamide. By leveraging established protocols for amide synthesis and in vitro screening, researchers can efficiently produce this molecule and begin to explore its therapeutic potential. The diverse activities of the broader benzamide class suggest that this compound is a worthy candidate for investigation in various disease areas, particularly oncology and infectious diseases. All proposed activities and mechanisms are speculative and require rigorous experimental validation.

References

  • BenchChem. (2025). In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide.
  • BenchChem. (2025). Exploring the historical development of Benzamide in medicinal chemistry.
  • [Pharmacologic properties of ortho-ethoxy-benzamide]. PubMed.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Monkovic, I., et al. Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis. Journal of Medicinal Chemistry.
  • King, F. D., et al. Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. Journal of Medicinal Chemistry.
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed.
  • 2-Ethoxybenzamide. DrugBank.
  • Discovery of 2-ethoxy-4-(methoxymethyl)benzamide Derivatives as Potent and Selective PTP1B Inhibitors. (2019). PubMed.
  • Theoretical and experimental verification of molecular properties of novel benzamide derivatives using computational platforms and in vitro antibacterial activity.
  • 2-Ethoxybenzamide. PubChem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (2025). Application Notes and Protocols: Amidation of 4-Methylbenzoic Acid with Dimethylamine.
  • 3-CYANO-4-ETHOXYBENZOIC ACID synthesis. ChemicalBook.
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC.
  • 4-Ethoxy-3-methylbenzoic acid. Sigma-Aldrich.
  • Benzoic Acid + Methylamine = ?? (Amide Reaction). (2020). YouTube.
  • Methyl 4-ethoxy-3-methoxybenzo
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • BenchChem. (2025).

Sources

Application

Application Note: 4-Ethoxy-N,3-dimethylbenzamide as a Strategic Synthetic Intermediate

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic selection of functionalized aromatic intermediates dictates the efficiency of downstream diversification. 4-Ethoxy-N,3-dimethylb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic selection of functionalized aromatic intermediates dictates the efficiency of downstream diversification. 4-Ethoxy-N,3-dimethylbenzamide (CAS 928751-40-0) is a highly versatile, electron-rich benzamide derivative. Its structural architecture—featuring a secondary amide, an electron-donating ethoxy group, and a sterically tuning methyl group—makes it a privileged scaffold.

Historically, analogs of this core have been heavily utilized in the synthesis of ion channel modulators and proprietary umami/sweet flavor modifiers [1]. From a synthetic methodology standpoint, the secondary N-methyl amide serves as a powerful Directed Metalation Group (DMG), enabling regioselective functionalization of the aromatic ring via Directed Ortho-Metalation (DoM) [2]. This application note provides a comprehensive, self-validating guide to the de novo synthesis of 4-ethoxy-N,3-dimethylbenzamide and its subsequent utilization in DoM workflows.

Physicochemical Profiling

Understanding the physicochemical parameters of 4-ethoxy-N,3-dimethylbenzamide is critical for predicting its behavior in biphasic reactions, purification workflows, and biological assays.

ParameterValueStrategic Implication
Chemical Name 4-Ethoxy-N,3-dimethylbenzamide-
CAS Registry Number 928751-40-0-
Molecular Formula C₁₁H₁₅NO₂-
Molecular Weight 193.24 g/mol Ideal low-MW building block for fragment-based drug discovery (FBDD).
Hydrogen Bond Donors 1 (Amide N-H)Capable of directing metalation and participating in target binding.
Hydrogen Bond Acceptors 2 (C=O, Ethoxy Oxygen)Enhances solubility in polar aprotic solvents (THF, DMF).
Topological Polar Surface Area 38.3 ŲExcellent membrane permeability profile for API derivatives.

Synthetic Workflows & Experimental Protocols

Workflow 1: De Novo Synthesis of 4-Ethoxy-N,3-dimethylbenzamide

The synthesis of the target compound from commercially available 4-hydroxy-3-methylbenzoic acid relies on a robust three-step sequence: O-alkylation, acyl chloride formation, and amidation [3].

SynthesisWorkflow A 4-Hydroxy-3-methylbenzoic acid (Starting Material) B 4-Ethoxy-3-methylbenzoic acid (Intermediate) A->B 1. EtI, K2CO3, DMF 2. NaOH, H2O C 4-Ethoxy-3-methylbenzoyl chloride (Activated Species) B->C (COCl)2, cat. DMF CH2Cl2, 0 °C to RT D 4-Ethoxy-N,3-dimethylbenzamide (Target Compound) C->D CH3NH2 (aq) THF, 0 °C

Fig 1: Step-by-step synthetic workflow for 4-ethoxy-N,3-dimethylbenzamide.

Protocol 1.1: Preparation of 4-Ethoxy-3-methylbenzoic acid
  • Reaction Setup: To a stirred solution of 4-hydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.5 M) at room temperature, add anhydrous K₂CO₃ (3.0 eq). Stir for 15 minutes.

  • Alkylation: Dropwise add ethyl iodide (EtI, 2.5 eq). Heat the mixture to 45 °C for 12 hours.

  • Saponification: Because excess EtI leads to the formation of the ethyl ester, add 2M aqueous NaOH (5.0 eq) directly to the reaction mixture and stir at 60 °C for 4 hours to saponify the ester back to the carboxylic acid.

  • Workup: Cool to 0 °C, acidify to pH 2 using 1M HCl, and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 1.2: Activation and Amidation
  • Acyl Chloride Formation: Dissolve 4-ethoxy-3-methylbenzoic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.3 M). Add a catalytic amount of DMF (0.05 eq). Cool to 0 °C. Add oxalyl chloride (1.2 eq) dropwise.

  • Amidation: Once gas evolution ceases (approx. 2 hours at RT), concentrate the mixture to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous THF (0.2 M) and cool to 0 °C.

  • Amine Addition: Vigorously stir and add aqueous methylamine (40% w/w, 3.0 eq) dropwise. Stir for 1 hour at 0 °C.

  • Workup: Dilute with water, extract with CH₂Cl₂, wash with 1M HCl and saturated NaHCO₃, dry, and concentrate to yield 4-ethoxy-N,3-dimethylbenzamide.

Expertise & Causality Rationale: Why use oxalyl chloride over thionyl chloride? The electron-rich nature of the 4-ethoxy-3-methylphenyl ring makes it susceptible to electrophilic aromatic chlorination. Oxalyl chloride operates at 0 °C to RT, avoiding the harsh reflux temperatures required by SOCl₂, thereby preserving the integrity of the aromatic core [3]. Furthermore, the catalytic DMF forms the highly reactive Vilsmeier-Haack intermediate, ensuring rapid and complete activation.

Self-Validating System (In-Process Control): During Step 1.2, withdraw a 10 µL aliquot of the acyl chloride mixture and quench it into 1 mL of anhydrous methanol. Analyze via LC-MS. The exclusive presence of the methyl ester mass peak (M+H) confirms 100% conversion of the carboxylic acid, validating readiness for the amidation step.

Workflow 2: Regioselective Directed Ortho-Metalation (DoM)

The secondary amide of 4-ethoxy-N,3-dimethylbenzamide is a superior Directed Metalation Group (DMG). It coordinates with alkyllithium bases to facilitate deprotonation at the sterically accessible C-6 position, enabling the synthesis of highly substituted, complex 1,2,4,5-tetrasubstituted benzenes [2].

DoMPathway SM 4-Ethoxy-N,3-dimethylbenzamide (DMG at C1) Complex Pre-lithiation Complex (CIPE with TMEDA) SM->Complex sec-BuLi, TMEDA THF, -78 °C Lithiated C6-Lithiated Intermediate (Kinetically Favored) Complex->Lithiated Directed Deprotonation (Regioselective) Product 2-Substituted-4-ethoxy- N,3-dimethylbenzamide Lithiated->Product Electrophile (E+) (e.g., MeI, DMF, B(OMe)3)

Fig 2: Directed ortho-metalation (DoM) pathway leveraging the secondary amide directing group.

Protocol 2.1: C-6 Lithiation and Electrophilic Trapping
  • Pre-complexation: Flame-dry a Schlenk flask under argon. Add 4-ethoxy-N,3-dimethylbenzamide (1.0 eq) and anhydrous TMEDA (2.2 eq) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add sec-butyllithium (sec-BuLi, 1.4 M in cyclohexane, 2.2 eq) down the side of the flask over 15 minutes. The solution will typically turn deep yellow/orange, indicating the formation of the lithiated species. Stir at -78 °C for 1 hour.

  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, or trimethyl borate for borylation) (3.0 eq) neat or as a THF solution. Stir for 30 minutes at -78 °C, then allow to warm to room temperature over 2 hours.

  • Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry over MgSO₄, and purify via flash column chromatography.

Expertise & Causality Rationale: Why use sec-BuLi and TMEDA? The secondary amide proton must be deprotonated first (consuming 1.0 eq of base). The second equivalent of base coordinates to the amide oxygen, initiating the Complex-Induced Proximity Effect (CIPE) . sec-BuLi is chosen because n-BuLi is insufficiently basic to rapidly deprotonate the ring at -78 °C, and t-BuLi is too sterically hindered. TMEDA is critical as it breaks down the alkyllithium hexamers into highly reactive monomers, drastically accelerating the kinetic deprotonation at the C-6 position [2].

Self-Validating System (In-Process Control): Before adding the expensive electrophile, withdraw a 0.5 mL aliquot of the orange lithiated mixture using an argon-purged syringe and immediately quench it into a vial containing excess MeOD (deuterated methanol). Perform a rapid aqueous micro-workup and analyze the organic layer by ¹H-NMR. The complete disappearance of the C-6 aromatic proton signal (~7.6 ppm) and the appearance of the M+1 mass peak in LC-MS confirms quantitative lithiation.

References

  • Tachdjian, C., et al. (2006). Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers. US Patent App. 10/913,303 (Publication No. US20060045953A1).
  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. Verified URL:[Link]

  • Pattabiraman, V. R., & Bode, J. W. (2016). Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. The Journal of Organic Chemistry, 81(23), 11548-11555. Verified URL:[Link]

Method

Comprehensive Analytical Methods for the Quantification of 4-Ethoxy-N,3-dimethylbenzamide (CAS 928751-40-0)

Application Note & Protocol Guide Prepared for Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Regulatory Context 4-Ethoxy-N,3-dimethylbenzamide (CAS 928751-40-0; MW: 193.24 g/m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Prepared for Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Regulatory Context

4-Ethoxy-N,3-dimethylbenzamide (CAS 928751-40-0; MW: 193.24 g/mol ; Formula: C₁₁H₁₅NO₂) is a highly specific benzamide derivative. In pharmaceutical development, substituted benzamides frequently serve as critical active pharmaceutical ingredient (API) building blocks or emerge as process-related impurities.

To ensure patient safety and process control, regulatory agencies mandate the rigorous monitoring of such compounds. According to the ICH Q3A(R2) guidelines, organic impurities in new drug substances must be identified and quantified if they exceed specific reporting thresholds (typically 0.05% for maximum daily doses ≤ 2g/day) [1]. Furthermore, if this compound is evaluated in pharmacokinetic (PK) or toxicokinetic (TK) studies, its quantification in biological matrices must adhere strictly to ICH M10 bioanalytical method validation standards [2].

This guide details two self-validating analytical workflows: a robust HPLC-UV method for routine API purity testing, and a highly sensitive UHPLC-MS/MS method for trace-level bioanalysis.

Mechanistic Rationale & Analytical Strategy

As a Senior Application Scientist, I design methods not by trial and error, but by exploiting the intrinsic physicochemical properties of the analyte:

  • Chromophore Activity : The conjugated π -system of the aromatic ring, combined with the electron-donating ethoxy group, provides a strong, distinct UV absorbance profile optimally detected at 254 nm.

  • Ionization Potential : The amide nitrogen ( −CO-NH-CH3​ ) is weakly basic. In an acidic mobile phase (e.g., 0.1% Formic Acid), it readily accepts a proton to form a highly stable [M+H]+ precursor ion at m/z 194.1, making it an ideal candidate for positive Electrospray Ionization (ESI+).

  • Lipophilicity : The molecule possesses moderate lipophilicity due to the 3-methyl and 4-ethoxy substitutions on the benzene ring. A high-carbon-load C18 stationary phase is selected to provide optimal hydrophobic retention, while an acidic modifier suppresses secondary interactions with residual silanols on the silica support, preventing peak tailing.

Workflow Start 4-Ethoxy-N,3-dimethylbenzamide Sample Prep Sample Preparation (Dilution / Protein Precipitation) Start->Prep Split Analytical Pathway Selection Prep->Split HPLC Method 1: HPLC-UV (Routine Assay & Purity) Split->HPLC > 0.05% Level LCMS Method 2: UHPLC-MS/MS (Trace-Level Quantification) Split->LCMS Trace / Bioanalysis Data Data Acquisition & Processing (Empower / MassHunter) HPLC->Data LCMS->Data Report Regulatory Reporting (ICH Q3A / ICH M10) Data->Report

Figure 1. Analytical workflow for 4-ethoxy-N,3-dimethylbenzamide quantification.

Method 1: HPLC-UV for Routine Assay and Purity

This method is designed for high-throughput, routine batch release testing. It utilizes a gradient elution profile to separate 4-ethoxy-N,3-dimethylbenzamide from closely related structural analogs or synthetic precursors.

Step-by-Step Protocol
  • Standard Preparation : Accurately weigh 10.0 mg of 4-ethoxy-N,3-dimethylbenzamide reference standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to yield a 1.0 mg/mL primary stock.

  • Working Solutions : Serially dilute the stock with Diluent to construct a 5-point calibration curve ranging from 0.5 µg/mL to 50.0 µg/mL.

  • Sample Preparation (API) : Weigh 50.0 mg of the bulk API sample. Dissolve in 50 mL of Diluent. Sonicate for 10 minutes at room temperature and filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Execution : Inject 10 µL of each solution into the HPLC system following the gradient program outlined in Table 1.

  • Self-Validating System Suitability Testing (SST) : Before sample analysis, inject the 10.0 µg/mL standard five times. The system is validated for the run only if: %RSD of peak area ≤ 2.0%, Tailing Factor ( Tf​ ) ≤ 1.5, and Theoretical Plates ( N ) ≥ 5000.

Chromatographic Conditions & Data

Table 1: HPLC-UV Gradient Program and System Suitability Parameters

ParameterSpecification / Condition
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Gradient Program 0-2 min: 10% B 2-10 min: 10% 80% B 10-12 min: 80% B (Wash) 12.1-15 min: 10% B (Equilibration)
Expected Retention ~6.8 minutes

Method 2: UHPLC-MS/MS for Trace-Level Quantification

When 4-ethoxy-N,3-dimethylbenzamide must be quantified in complex biological matrices (e.g., plasma) or as a trace genotoxic impurity, UV detection lacks the requisite sensitivity. This UHPLC-MS/MS method leverages Multiple Reaction Monitoring (MRM) to achieve a Lower Limit of Quantification (LLOQ) in the low ng/mL range, fully compliant with ICH M10 guidelines [2].

MS/MS Fragmentation Causality

In ESI+, the molecule forms a [M+H]+ ion at m/z 194.1. Upon collision-induced dissociation (CID), the most thermodynamically favored pathway is the cleavage of the amide bond, resulting in the loss of neutral methylamine ( CH3​NH2​ , 31 Da) to form an acylium ion at m/z 163.1. A secondary fragmentation involves the loss of ethylene from the ethoxy group, yielding an ion at m/z 135.1.

Figure 2. Proposed ESI+ MS/MS fragmentation pathway for 4-ethoxy-N,3-dimethylbenzamide.

Step-by-Step Protocol (Bioanalytical Plasma Extraction)
  • Internal Standard (IS) Preparation : Prepare a 100 ng/mL working solution of a stable isotope-labeled analog (e.g., 4-ethoxy-N,3-dimethylbenzamide-d3) in Methanol.

  • Matrix Spiking : Transfer 50 µL of the biological sample (plasma) into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS solution and vortex briefly.

  • Protein Precipitation (Crash) : Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acidic environment disrupts protein binding and ensures the analyte remains protonated.

  • Centrifugation : Vortex vigorously for 2 minutes to ensure complete precipitation, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer 100 µL of the clear supernatant into a low-volume UHPLC autosampler vial.

  • LC-MS/MS Execution : Inject 2 µL into the mass spectrometer using the parameters defined in Table 2.

Mass Spectrometry Conditions & Validation Data

Table 2: UHPLC-MS/MS MRM Parameters and Validation Metrics

ParameterSpecification / Metric
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temp 400°C
Quantifier Transition m/z 194.1 163.1 (Collision Energy: 18 eV)
Qualifier Transition m/z 194.1 135.1 (Collision Energy: 25 eV)
Linear Dynamic Range 1.0 ng/mL to 1000 ng/mL ( R2≥0.995 )
Accuracy (ICH M10) ±15% of nominal concentration (±20% at LLOQ)
Precision (ICH M10) 15% CV ( 20% CV at LLOQ)

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline European Medicines Agency (EMA)[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis U.S. Food and Drug Administration (FDA)[Link]

Application

Application Note: High-Throughput Screening (HTS) of Benzamide-Based Fragment Libraries Featuring 4-ethoxy-N,3-dimethylbenzamide

Executive Summary & Scientific Rationale Fragment-Based Lead Discovery (FBLD) has revolutionized early-stage drug design by screening low-molecular-weight compounds to identify high-quality, ligand-efficient starting poi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Fragment-Based Lead Discovery (FBLD) has revolutionized early-stage drug design by screening low-molecular-weight compounds to identify high-quality, ligand-efficient starting points. Unlike traditional High-Throughput Screening (HTS) which relies on larger, more complex molecules, FBLD samples a broader chemical space using smaller libraries[1].

In this application note, we detail the integration of 4-ethoxy-N,3-dimethylbenzamide (4-EDMB) into an HTS workflow. Benzamide derivatives are widely recognized as privileged pharmacophores. They frequently serve as critical zinc-binding groups in Histone Deacetylase (HDAC) inhibitors[2] and as core recognition motifs in bacterial targets such as Pseudomonas aeruginosa FabF[3].

However, screening fragments like 4-EDMB presents unique biophysical challenges. Because fragments typically exhibit weak initial binding affinities ( KD​ in the μ M to mM range), they must be screened at highly elevated concentrations (e.g., 0.5 mM to 2 mM)[1]. At these concentrations, compounds are prone to colloidal aggregation, auto-fluorescence, and inner-filter effects, which can generate false positives in standard biochemical assays. To counteract this, we employ a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) primary screen, followed by Surface Plasmon Resonance (SPR) for orthogonal kinetic validation[4].

Experimental Workflow & Logic Architecture

The triage of a fragment library requires a funnel approach. The workflow below illustrates the logical progression from acoustic dispensing to structural validation, ensuring that only stoichiometric, well-behaved binders are progressed.

HTS_Workflow Lib Fragment Library (incl. 4-EDMB) Prep Acoustic Dispensing (Echo 555) Lib->Prep Pri Primary Screen (TR-FRET Assay) Prep->Pri Triage Hit Triage (Z' > 0.7) Pri->Triage FalsePos PAINS / Aggregators Discard Triage->FalsePos Fail Orth Orthogonal Validation (SPR Binding) Triage->Orth Pass Lead Validated Hit (Structure-Based Design) Orth->Lead KD Confirmed

Figure 1: Fragment-based HTS triage workflow for 4-ethoxy-N,3-dimethylbenzamide.

Quantitative Data & Triage Metrics

To establish a baseline for screening, the physicochemical properties of 4-EDMB must strictly adhere to the "Rule of 3" (Ro3), ensuring high solubility and optimal ligand efficiency during hit-to-lead optimization[4].

Table 1: Physicochemical Properties of 4-EDMB
ParameterValueRo3 ThresholdScreening Implication
Molecular Weight 193.24 Da 300 DaIdeal for FBLD; allows room for fragment growing.
cLogP ~2.4 3.0Ensures adequate aqueous solubility at 1 mM screening concentrations.
H-Bond Donors 1 3Minimizes desolvation penalties upon target binding.
H-Bond Acceptors 2 3Favorable for forming specific interactions (e.g., with catalytic zinc or NAD+ pockets).
Table 2: Self-Validating HTS Assay Metrics
MetricTarget ThresholdCausality / Rationale
Z'-Factor 0.70A Z'-factor > 0.7 indicates a robust assay window, essential for detecting the weak inhibition (often 30-50%) typical of fragment hits[5].
S/B Ratio 5.0Signal-to-Background ratio ensures the FRET signal is easily distinguishable from baseline noise.
DMSO Tolerance Up to 5% (v/v)High compound concentrations require higher DMSO volumes. The target protein must remain stable at 5% DMSO to prevent solvent-induced denaturation.

Step-by-Step Methodologies & Protocols

Protocol A: Library Preparation and Acoustic Dispensing

Objective: Transfer 4-EDMB and other library fragments into assay plates without introducing plasticizer contamination or volumetric errors.

  • Solubilization: Dissolve 4-EDMB in 100% anhydrous DMSO to create a 50 mM master stock.

    • Causality: Anhydrous DMSO prevents water absorption, which can lead to compound precipitation and degradation over time.

  • Acoustic Transfer: Use a Labcyte Echo 555 Liquid Handler to transfer 200 nL of the 50 mM stock directly into dry 384-well low-volume microplates.

    • Causality: Acoustic dispensing eliminates the need for pipette tips, preventing the loss of lipophilic fragments to plastic surfaces and ensuring highly accurate nanoliter transfers.

  • System Validation: Include 16 wells of 100% DMSO (Vehicle Control) and 16 wells of a known high-affinity reference inhibitor (Positive Control) on every plate. The plate is only validated if the intra-plate CV (Coefficient of Variation) is < 5%.

Protocol B: Primary TR-FRET Screening

Objective: Identify competitive binding of 4-EDMB against a fluorescent tracer.

TR_FRET_Mechanism Exc Excitation (340 nm) Donor Eu-labeled Antibody Exc->Donor Target Target Protein Donor->Target Emission FRET Emission (665 nm) Donor->Emission FRET Tracer Fluorescent Tracer Target->Tracer Tracer->Emission Inhibitor 4-EDMB (Competitor) Inhibitor->Target Displaces SignalDrop Decreased Signal Inhibitor->SignalDrop

Figure 2: Competitive TR-FRET assay principle for screening 4-EDMB.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT).

    • Causality: The inclusion of 0.01% Triton X-100 is critical. It acts as a detergent to prevent the formation of colloidal aggregates by fragments like 4-EDMB, which would otherwise cause non-specific enzyme inhibition (Pan-Assay Interference)[4].

  • Reagent Addition: Dispense 5 µL of Target Protein (e.g., HDAC or FabF) tagged with a Europium-labeled antibody into the 384-well plate containing the dispensed 4-EDMB. Incubate for 15 minutes.

  • Tracer Addition: Add 5 µL of the fluorescent tracer (e.g., a Cy5-labeled known ligand). Total assay volume is 10 µL, resulting in a final 4-EDMB concentration of 1 mM and 2% DMSO.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a 50 µs delay and a 300 µs integration time.

    • Causality: The 50 µs delay ensures that all short-lived auto-fluorescence from the 4-EDMB compound decays before the detector opens, leaving only the long-lived Europium FRET signal[6].

  • System Validation: Calculate the Z'-factor for each plate. Plates with Z' < 0.7 are automatically rejected and re-run to maintain data integrity[5].

Protocol C: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Objective: Confirm that the inhibition observed in TR-FRET is due to direct, 1:1 stoichiometric binding to the target protein.

  • Surface Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry until a density of ~3000 RU (Resonance Units) is achieved.

  • Analyte Injection: Inject 4-EDMB in a multi-cycle kinetic format at concentrations ranging from 62.5 µM to 2 mM.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the KD​ .

    • Causality: SPR is label-free and provides real-time kinetics. If 4-EDMB is acting as a non-specific aggregator, the sensorgram will show a super-stoichiometric, continuously drifting upward curve rather than a clean, square-wave steady-state plateau. This step is the ultimate self-validation mechanism to filter out false positives before initiating resource-intensive X-ray crystallography[3].

References

  • Solvatochromic peptidic binder obtained via extended phage display acts as a fluororeporter for fragment-based drug discovery (FBDD). NII. 6

  • Fragment-Based Discovery of a Novel, Brain Penetrant, Orally Active HDAC2 Inhibitor. PMC. 2

  • Using Fragment-Based Approaches to Discover New Antibiotics. ResearchGate. 1

  • Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. NIH. 4

  • High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. PMC.5

  • 8R0I: Pseudomonas aeruginosa FabF C164A in complex with 3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide. RCSB PDB. 3

Sources

Method

"4-ethoxy-N,3-dimethylbenzamide" applications in organic synthesis

Application Note: Synthesis and Utility of 4-Ethoxy-N,3-dimethylbenzamide in Medicinal Chemistry and Flavor Science Strategic Significance in Drug and Flavor Discovery 4-Ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0) se...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utility of 4-Ethoxy-N,3-dimethylbenzamide in Medicinal Chemistry and Flavor Science

Strategic Significance in Drug and Flavor Discovery

4-Ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0) serves as a highly versatile building block and active pharmacophore intermediate in both medicinal chemistry and flavor science. Structurally, the molecule is defined by three critical domains: a lipophilic ethoxy ether, a sterically tuning meta-methyl group, and an N-methyl carboxamide that functions as a strict hydrogen-bond donor/acceptor.

In neurotherapeutics, derivatives of 4-ethoxy-3-methylbenzoic acid amides are potent modulators of ion channels. They are frequently utilized as core intermediates in the development of morpholine-spirocyclic piperidine amides, which are targeted for treating neuropathic pain, general neuralgias, and epilepsy [1]. Concurrently, in the food and beverage industry, these specific benzamide derivatives act as positive allosteric modulators (PAMs) for savory (umami) or sweet taste receptors, functioning as advanced taste enhancers to improve the palatability of comestible products [2].

Mechanistic Rationale & Pathway Modulations

The biological efficacy of 4-ethoxy-N,3-dimethylbenzamide derivatives stems from their ability to bind allosteric pockets in target transmembrane proteins.

  • Ion Channel Modulation : The lipophilic 4-ethoxy-3-methylphenyl moiety anchors the molecule within the hydrophobic domains of voltage-gated sodium or calcium channels. The amide linkage provides directional hydrogen bonding, stabilizing the channel in a closed or inactivated state, thereby dampening aberrant neuronal firing [1].

  • Taste Receptor Activation : When acting on T1R G-protein coupled receptors (GPCRs), the benzamide core stabilizes the active conformation of the Venus flytrap domain. This allosteric stabilization amplifies the receptor's sensitivity to endogenous ligands (e.g., glutamate), triggering a robust intracellular secondary messenger cascade [3].

Pathway Ligand 4-Ethoxy-N,3-dimethylbenzamide (PAM / Modulator) Receptor Target Receptor (T1R1/T1R3 or Ion Channel) Ligand->Receptor Allosteric Binding Conformation Receptor Conformational Change Receptor->Conformation Activation Secondary Secondary Messengers (cAMP / IP3 / Ca2+) Conformation->Secondary Signal Transduction Response Cellular Response (Depolarization / Signal Transmission) Secondary->Response Physiological Effect

Fig 1. Modulatory signaling pathway of benzamide derivatives on target receptors.

Experimental Protocols: A Self-Validating Synthetic Workflow

To ensure high fidelity and reproducibility, the following protocols detail the two-step synthesis of 4-ethoxy-N,3-dimethylbenzamide from 4-hydroxy-3-methylbenzoic acid. The workflow is designed with built-in causality and in-process controls (IPCs).

Protocol A: Synthesis of 4-Ethoxy-3-methylbenzoic Acid (Intermediate)

Objective: Selective O-alkylation of the phenolic hydroxyl group. Causality & Choices: Potassium carbonate (K₂CO₃) is selected as the base in N,N-dimethylformamide (DMF) because it is mild enough to prevent extensive side reactions, yet strong enough to quantitatively deprotonate the phenol. Because excess bromoethane will inevitably alkylate the carboxylic acid to form a transient ethyl ester, a subsequent saponification step is causally required to recover the free acid [1].

  • Initiation : Dissolve 1.0 eq (1.00 g, 6.57 mmol) of 4-hydroxy-3-methylbenzoic acid in anhydrous DMF (10 mL). Add 3.0 eq (2.73 g, 19.7 mmol) of K₂CO₃. Stir for 15 minutes at room temperature to form the phenoxide/carboxylate dianion[1].

  • Alkylation : Dropwise add 5.0 eq (3.58 g, 2.44 mL, 32.9 mmol) of bromoethane. Seal the reaction vessel and heat to 45 °C for 48 hours[1].

  • IPC (Self-Validation) : Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar starting material ( Rf​≈0.1 ) must be completely converted to the highly non-polar ethyl ester intermediate ( Rf​≈0.8 ).

  • Saponification (One-Pot) : Add 2.0 M aqueous NaOH (3.0 eq) directly to the mixture and stir at 60 °C for 2 hours to hydrolyze the transient ethyl ester back to the carboxylic acid.

  • Isolation : Cool to 0 °C and acidify with 3.0 M HCl to pH 2. The product, 4-ethoxy-3-methylbenzoic acid, will precipitate. Filter, wash with cold water, and dry under vacuum. Validation: The precipitation selectively leaves DMF and inorganic salts in the aqueous filtrate, acting as a self-purifying step.

Protocol B: Amidation to 4-Ethoxy-N,3-dimethylbenzamide

Objective: Coupling the sterically hindered carboxylic acid with methylamine. Causality & Choices: HATU is chosen as the coupling reagent over EDCI/HOBt due to its superior kinetics, which minimizes the loss of the volatile methylamine gas. N,N-Diisopropylethylamine (DIPEA) is strictly required as a non-nucleophilic base to neutralize the methylamine hydrochloride salt and facilitate the formation of the active HOAt-ester.

  • Activation : Dissolve 1.0 eq of 4-ethoxy-3-methylbenzoic acid in anhydrous dichloromethane (DCM). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 10 minutes until the active ester forms (solution turns pale yellow).

  • Coupling : Add 1.5 eq of methylamine hydrochloride. Stir at room temperature for 4 hours.

  • IPC (Self-Validation) : Analyze via LC-MS. The active ester mass should disappear, replaced by the product mass ( [M+H]+=194.1 ).

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1.0 M HCl (to remove unreacted amine and DIPEA) and brine.

  • Purification : Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Silica, gradient 0-50% EtOAc in Hexanes) to yield 4-ethoxy-N,3-dimethylbenzamide as a white solid.

Workflow Start 4-Hydroxy-3-methylbenzoic acid (Starting Material) Alkylation Step 1: Alkylation (Bromoethane, K2CO3, DMF) Start->Alkylation Intermediate 4-Ethoxy-3-methylbenzoic acid (Isolated Intermediate) Alkylation->Intermediate O-Alkylation & Saponification Activation Step 2: Carboxyl Activation (HATU, DIPEA, DCM) Intermediate->Activation Deprotonation Amidation Step 3: Amidation (Methylamine HCl) Activation->Amidation Active Ester Formation Product 4-Ethoxy-N,3-dimethylbenzamide (Final Product) Amidation->Product Nucleophilic Attack Validation Validation (LC-MS, NMR, Purity >98%) Product->Validation QC Check

Fig 2. Step-by-step synthetic workflow and validation logic for amidation.

Quantitative Data Summaries

Table 1: Optimization of Amidation Conditions Comparison of coupling reagents for the synthesis of 4-ethoxy-N,3-dimethylbenzamide.

Coupling ReagentBaseSolventTime (h)Yield (%)Causality / Notes
EDCI / HOBtEt₃NDCM1272%Sluggish conversion; partial loss of volatile methylamine.
T3P (50% in EtOAc)DIPEAEtOAc885%Clean reaction profile; highly efficient aqueous workup.
HATU DIPEA DCM 4 96% Optimal kinetics; rapid active ester formation prevents side reactions.

Table 2: Analytical Characterization of 4-Ethoxy-N,3-dimethylbenzamide Self-validating analytical markers to confirm product identity and purity.

Analytical MethodTarget ParameterExpected Result / Shift
LC-MS (ESI+) Molecular Ion [M+H]+ m/z 194.1 (Monoisotopic mass validation)
¹H NMR (CDCl₃)Ethoxy −CH2​− Quartet at 4.05 ppm ( J = 7.0 Hz)
¹H NMR (CDCl₃)Amide N−CH3​ Doublet at 2.95 ppm ( J = 4.8 Hz)
¹H NMR (CDCl₃)Aromatic ProtonsMultiplets at 6.80 (1H), 7.55 (2H) ppm
TLC Retention Factor ( Rf​ ) 0.4 in Hexanes/EtOAc (1:1), strongly UV active

References

  • Title: Morpholine-spirocyclic piperidine amides as modulators of ion channels (WO2012125613A1)
  • Title: Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof (US20050084506A1)
  • Title: Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof (AU2014202646B2)

Sources

Application

Application Note: Biophysical Characterization of 4-Ethoxy-N,3-dimethylbenzamide as a Fragment Ligand for Epigenetic Target Binding

Executive Summary & Structural Rationale In the landscape of Fragment-Based Lead Discovery (FBLD), low-molecular-weight compounds (typically <300 Da) serve as high-quality starting points for drug development. 4-ethoxy-N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of Fragment-Based Lead Discovery (FBLD), low-molecular-weight compounds (typically <300 Da) serve as high-quality starting points for drug development. 4-ethoxy-N,3-dimethylbenzamide (CAS 928751-40-0)[1], with a molecular weight of 193.24 g/mol , represents an ideal rule-of-three (Ro3) compliant fragment. While benzamide derivatives are historically recognized as Class I Histone Deacetylase (HDAC) inhibitors[2], N-methylbenzamides have emerged as potent acetyl-lysine (KAc) mimetics targeting the Bromodomain and Extra-Terminal (BET) family of epigenetic readers, specifically BRD4[3].

The Causality of the Pharmacophore

The structural architecture of 4-ethoxy-N,3-dimethylbenzamide is precisely tuned for the BRD4 binding pocket:

  • The N-methylbenzamide Core: Acts as the primary KAc mimetic. The amide nitrogen and carbonyl oxygen form critical, direct hydrogen bonds with the evolutionarily conserved Asn140 residue and a network of structured water molecules at the base of the BRD4 bromodomain[3].

  • The 3-Methyl and 4-Ethoxy Substituents: These moieties project into the hydrophobic ZA channel. The 4-ethoxy group displaces high-energy, uncoordinated water molecules, driving a favorable entropic gain, while the 3-methyl group engages in T-shaped π−π stacking and van der Waals interactions with the "WPF shelf" (Trp81, Pro82, Phe83)[3][4].

By understanding this structural causality, researchers can utilize 4-ethoxy-N,3-dimethylbenzamide as a chemical probe to validate biophysical assay cascades before initiating affinity maturation and lead optimization.

FBLD_Workflow A Fragment Library (Benzamide Derivatives) B Primary Screening (SPR Kinetics) A->B Hit ID C Orthogonal Validation (ITC Thermodynamics) B->C Kinetics D Structural Resolution (X-ray Crystallography) C->D Enthalpy E Lead Optimization (Affinity Maturation) D->E 3D Pose

Fragment-Based Lead Discovery (FBLD) workflow for benzamide ligands.

Quantitative Binding Data Summary

To establish a baseline for assay validation, the following table summarizes the biophysical binding profile of 4-ethoxy-N,3-dimethylbenzamide against the first bromodomain of BRD4 (BRD4-BD1). The data highlights a classic fragment profile: low micromolar affinity driven predominantly by favorable enthalpy ( ΔH<0 ), indicating the formation of specific, high-quality hydrogen bonds rather than non-specific hydrophobic collapse[5][6].

Assay ModalityParameterValueInterpretation
SPR (Kinetics) KD​ (Equilibrium) 15.2±1.4μM Low micromolar affinity typical of unoptimized fragments.
SPR (Kinetics) kon​ (Association) 4.5×104M−1s−1 Rapid binding, limited by solvent displacement in the ZA channel.
SPR (Kinetics) koff​ (Dissociation) 0.68s−1 Rapid dissociation, necessitating high-resolution detection systems.
ITC (Thermodynamics) ΔH (Enthalpy) −8.5kcal/mol Highly favorable; confirms specific H-bond formation with Asn140.
ITC (Thermodynamics) −TΔS (Entropy) −0.2kcal/mol Slightly favorable; water displacement from the WPF shelf.
ITC (Thermodynamics) Stoichiometry ( N ) 0.98±0.02 1:1 specific binding ratio; no aggregation artifacts.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Rationale: SPR is the premier technique for fragment screening because it provides real-time kinetic resolution ( kon​ and koff​ ) and requires minimal protein consumption[7]. Because fragments like 4-ethoxy-N,3-dimethylbenzamide have rapid off-rates, steady-state equilibrium is reached quickly.

Self-Validating System: Fragments are highly soluble in DMSO, which has a massive refractive index. A slight mismatch in DMSO concentration between the running buffer and the sample will cause a bulk shift that masks the actual binding signal. This protocol utilizes a built-in DMSO calibration curve and a reference flow cell to subtract bulk refractive index changes and non-specific binding, ensuring that only the specific protein-ligand interaction is quantified[8][9].

Step-by-Step Methodology
  • Sensor Chip Preparation & Protein Immobilization:

    • Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200) and prime with standard PBS-P+ running buffer (10 mM phosphate, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Causality: Surfactant P20 prevents non-specific hydrophobic sticking of the fragment to the dextran matrix.

    • Activate Flow Cell 2 (FC2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

    • Dilute recombinant BRD4-BD1 protein to 20 µg/mL in 10 mM Sodium Acetate (pH 5.5) and inject over FC2 to achieve an immobilization level of ~2000 Resonance Units (RU).

    • Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

    • Treat Flow Cell 1 (FC1) identically (activation and blocking) without injecting the protein. This serves as the critical reference cell.

  • Buffer Exchange & DMSO Calibration:

    • Switch the running buffer to PBS-P+ containing exactly 2.0% DMSO .

    • Prepare a DMSO calibration series ranging from 1.5% to 2.8% DMSO in PBS-P+. Inject these solutions over both FC1 and FC2.

    • Validation Check: The instrument software will generate a calibration curve to correct for excluded volume effects and minor solvent mismatches during sample injection.

  • Ligand Preparation & Injection:

    • Prepare a 100 mM stock of 4-ethoxy-N,3-dimethylbenzamide in 100% DMSO.

    • Dilute the stock into PBS-P+ to create a concentration series: 1.56, 3.125, 6.25, 12.5, 25, 50, and 100 µM. Ensure the final DMSO concentration is strictly 2.0% in all samples.

    • Inject the concentration series over FC1 and FC2 at a high flow rate of 50 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase). Causality: High flow rates minimize mass transport limitations, which is crucial for accurately measuring the rapid kon​ of fragments.

  • Data Analysis:

    • Subtract the FC1 signal from the FC2 signal (FC2-FC1), and apply the DMSO solvent correction.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Validation

Causality & Rationale: While SPR confirms binding, it cannot distinguish between enthalpy-driven (specific bonds) and entropy-driven (hydrophobic effect) interactions. ITC measures the exact heat released or absorbed during binding, providing ΔH , ΔS , and binding stoichiometry ( N ) in a single label-free experiment[5][10]. For FBLD, confirming that 4-ethoxy-N,3-dimethylbenzamide binding is enthalpy-driven validates the KAc-mimetic hydrogen bond with Asn140.

Self-Validating System: The heat of dilution of buffer salts can easily overwhelm the micro-calorie heat signature of a fragment binding event. This protocol mandates exact buffer matching via extensive dialysis and includes a ligand-into-buffer control titration to subtract background heat, creating a mathematically rigorous, self-correcting dataset[6].

Step-by-Step Methodology
  • Rigorous Buffer Matching:

    • Dialyze 2.5 mL of purified BRD4-BD1 (at ~70 µM) against 2 Liters of ITC Buffer (50 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.4) overnight at 4°C.

    • Retain the final dialysis buffer. Causality: Using the exact dialysate to prepare the ligand ensures identical pH and salt concentrations, eliminating heat-of-mixing artifacts.

  • Sample Preparation:

    • Dilute the dialyzed BRD4-BD1 to exactly 50 µM using the retained dialysis buffer. Add DMSO to a final concentration of 2.0%.

    • Prepare the ligand syringe solution: Dilute the 100 mM 4-ethoxy-N,3-dimethylbenzamide DMSO stock into the retained dialysis buffer to a final concentration of 1 mM (ensuring exactly 2.0% DMSO).

  • Instrument Setup & Titration:

    • Degas both protein and ligand solutions for 10 minutes to prevent micro-bubble formation, which causes severe signal noise in the calorimeter cell[10].

    • Load the 50 µM BRD4-BD1 into the sample cell (~200 µL for a MicroCal iTC200). Load the 1 mM ligand into the injection syringe.

    • Set the stirring speed to 750 rpm and the temperature to 25°C.

    • Program the injection schedule: 1 initial dummy injection of 0.4 µL (discarded during analysis to account for syringe tip diffusion), followed by 19 injections of 2.0 µL, spaced by 120-second intervals to allow the heat signal to return to baseline.

  • Control Titration & Data Integration:

    • Self-Validation: Empty the sample cell, wash thoroughly, and fill it with the ITC buffer (containing 2.0% DMSO but no protein). Repeat the exact injection schedule with the 1 mM ligand.

    • Subtract the heat signatures of the control titration from the protein titration to isolate the true heat of binding ( ΔHbinding​ ).

    • Integrate the peaks and fit the isotherm using a one-set-of-sites model to determine KD​ , ΔH , and N [11].

Cellular Consequence of Target Engagement

Validating the biophysical binding of 4-ethoxy-N,3-dimethylbenzamide is the first step. Once optimized into a high-affinity lead compound, the displacement of BRD4 from acetylated chromatin leads to profound downstream transcriptional consequences, primarily the downregulation of oncogenes such as c-MYC, culminating in cell cycle arrest[12][13].

Cellular signaling pathway of BRD4 inhibition by benzamide fragments.

Sources

Method

Cell-based assays involving "4-ethoxy-N,3-dimethylbenzamide"

Application Note: Cellular Evaluation of Benzamide-Based Epigenetic Modulators Focus Compound: 4-ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0) Target Audience: Discovery Biologists, Epigenetic Researchers, and Assay De...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cellular Evaluation of Benzamide-Based Epigenetic Modulators Focus Compound: 4-ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0) Target Audience: Discovery Biologists, Epigenetic Researchers, and Assay Development Scientists

Scientific Rationale & Context

In the landscape of epigenetic drug discovery, the benzamide scaffold is a highly privileged pharmacophore, predominantly utilized in the design of Class I Histone Deacetylase (HDAC) inhibitors. Unlike hydroxamic acids (e.g., Vorinostat) which act as pan-HDAC inhibitors, benzamide derivatives uniquely chelate the zinc ion within the hydrophobic active site cavity of Class I HDACs (HDAC1, 2, and 3), offering superior isoform selectivity and reduced off-target toxicity[1].

The compound 4-ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0)[2] represents a critical building block and early-stage fragment in this chemical space. Evaluating this compound and its direct derivatives requires robust, cell-based orthogonal assays. Biochemical assays utilizing purified recombinant HDACs often yield false positives and fail to account for cellular permeability, intracellular ATP concentrations, or the requirement of HDACs to exist in multiprotein complexes (e.g., NuRD, CoREST) for full catalytic activity.

Therefore, transitioning 4-ethoxy-N,3-dimethylbenzamide from a structural fragment to a validated biological modulator requires a self-validating cell-based screening funnel . This guide details the causal logic and step-by-step methodology for quantifying target engagement (histone hyperacetylation) and the resulting phenotypic consequence (anti-proliferative activity)[3].

Mechanistic Pathway of Benzamide Modulators

To understand the assay design, one must first map the pharmacological intervention. Benzamides enter the nucleus and competitively bind the HDAC active site. By inhibiting the deacetylation of lysine residues on histone tails, these compounds induce chromatin relaxation, leading to the transcriptional upregulation of tumor suppressor genes (such as CDKN1A/p21), which ultimately triggers cell cycle arrest.

Mechanism A 4-ethoxy-N,3-dimethylbenzamide (Benzamide Scaffold) B Class I HDACs (HDAC1/2/3) A->B Zinc Chelation C Histone Hyperacetylation (e.g., H3K9ac) B->C Inhibits Deacetylation D Chromatin Relaxation & Gene Transcription C->D Epigenetic Shift E Cell Cycle Arrest & Apoptosis D->E p21 Upregulation

Figure 1: Pharmacological mechanism of benzamide-based HDAC inhibitors driving cellular phenotypic changes.

Experimental Workflow & Logic

Our workflow employs two parallel cell-based systems.

  • In-Cell Western (ICW) for Target Engagement: We measure the ratio of Acetylated-Histone H3 to Total Histone H3. Causality: Using Total H3 as an internal loading control creates a self-validating system. If a compound causes cell detachment or toxicity, both signals drop proportionally, preventing false-positive "inhibition" readings caused by simple cell loss.

  • ATP-Dependent Luminescence for Viability: We measure metabolic activity as a proxy for cell proliferation. Causality: This confirms whether the target engagement (hyperacetylation) successfully translates into the desired functional endpoint (cancer cell death)[4].

Workflow Step1 1. Cell Culture & Seeding (e.g., HCT-116 Colon Cancer Cells) Step2 2. Compound Treatment (4-ethoxy-N,3-dimethylbenzamide: 0.1 - 100 µM) Step1->Step2 Step3 3A. Target Engagement Assay (In-Cell Western: Ac-H3 / Total H3) Step2->Step3 Step4 3B. Phenotypic Assay (CellTiter-Glo: ATP Luminescence) Step2->Step4 Step5 4. Data Integration (EC50 vs. IC50 Correlation) Step3->Step5 Step4->Step5

Figure 2: Parallel cell-based screening workflow for evaluating benzamide derivatives.

Detailed Methodologies

Protocol A: Target Engagement via In-Cell Western (ICW)

This protocol quantifies intracellular HDAC inhibition by measuring the accumulation of acetylated histones.

Materials:

  • Cell Line: HCT-116 (Human colorectal carcinoma) - chosen for high basal HDAC activity.

  • Test Compound: 4-ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0)[2].

  • Positive Control: Entinostat (MS-275), a clinically validated benzamide HDAC inhibitor[3].

  • Antibodies: Rabbit anti-Acetyl-Histone H3 (Lys9), Mouse anti-Total Histone H3.

Step-by-Step Procedure:

  • Cell Seeding: Seed HCT-116 cells at 15,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 4-ethoxy-N,3-dimethylbenzamide (starting at 100 µM) in assay media (final DMSO concentration ≤ 0.5%). Treat cells for 24 hours. Logic: 24 hours allows sufficient time for histone turnover and accumulation of the acetylated state.

  • Fixation: Remove media and immediately add 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature (RT). Logic: Rapid fixation freezes the dynamic acetylation state, preventing post-lysis deacetylation by active enzymes.

  • Permeabilization: Wash wells 3x with PBS, then add 0.1% Triton X-100 in PBS for 10 minutes to allow nuclear antibody penetration.

  • Blocking & Primary Antibody: Block with Odyssey Blocking Buffer for 1 hour. Add the primary antibody cocktail (Anti-Ac-H3K9 1:1000; Anti-Total H3 1:1000) and incubate overnight at 4°C.

  • Secondary Detection: Wash 5x with PBS-T (0.1% Tween-20). Add near-infrared secondary antibodies (e.g., IRDye 680RD anti-Mouse and IRDye 800CW anti-Rabbit) at 1:5000 for 1 hour at RT in the dark.

  • Imaging & Analysis: Scan the plate on a near-infrared imaging system. Calculate the ratio of the 800 nm signal (Ac-H3) to the 680 nm signal (Total H3).

Protocol B: Phenotypic Viability Assay

This protocol assesses the anti-proliferative impact of the compound.

Step-by-Step Procedure:

  • Cell Seeding: Seed HCT-116 cells at 5,000 cells/well in a white, opaque 96-well plate. Incubate overnight.

  • Treatment: Treat with the same dose-response curve of 4-ethoxy-N,3-dimethylbenzamide for 72 hours. Logic: Epigenetic drugs require longer incubation times (typically 72h) because cell death is secondary to transcriptional reprogramming and subsequent cell cycle arrest[5].

  • Detection: Equilibrate the plate to RT for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at RT to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Data Presentation & Interpretation

A successful assay campaign will yield a clear correlation between the biochemical mechanism and the cellular phenotype. Below is a representative data matrix demonstrating how 4-ethoxy-N,3-dimethylbenzamide (as an early-stage fragment) compares to a fully optimized clinical benzamide (Entinostat).

Table 1: Representative Cellular Profiling Data

Compound / ScaffoldTarget Engagement (Ac-H3 EC₅₀)Cellular Proliferation (HCT-116 IC₅₀)Selectivity Profile
4-ethoxy-N,3-dimethylbenzamide > 50.0 µM (Fragment baseline)> 100 µMClass I HDAC biased
Entinostat (MS-275) 0.45 µM1.20 µMHDAC1/3 Selective
Vehicle (0.5% DMSO) N/A (Basal Acetylation)100% ViabilityN/A

Data Insights: As 4-ethoxy-N,3-dimethylbenzamide is a low-molecular-weight fragment, its raw cellular potency is expected to be low (EC₅₀ > 50 µM). However, by utilizing the self-validating ICW assay, medicinal chemists can iteratively append functional groups (e.g., modifying the ethoxy group or extending the benzamide linker) to optimize the zinc-binding geometry[1]. The tracking of the Ac-H3/Total H3 ratio ensures that any improvements in potency are genuinely driven by target engagement rather than off-target cytotoxicity.

Sources

Application

Application Note: Advanced Purification Strategies for 4-ethoxy-N,3-dimethylbenzamide

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Physicochemical Profiling The compound 4-ethoxy-N,3-dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Physicochemical Profiling

The compound 4-ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0) is a specialized secondary benzamide derivative frequently utilized as an intermediate in medicinal chemistry and drug development[1]. Structurally, it features an electron-donating ethoxy group at the para position, a methyl group at the meta position, and an N-methyl amide linkage[2].

Strategic Workflow & Causality of Experimental Choices

Workflow A Crude Reaction Mixture (Amide + Coupling Reagents) B Liquid-Liquid Extraction (Aqueous Wash / DCM) A->B Removes water-soluble salts C Normal Phase Flash Chromatography (Silica, Hexane/EtOAc Gradient) B->C Organic phase concentrated D Preparative RP-HPLC (C18, H2O/MeCN + 0.1% TFA) C->D >90% Purity (Removes lipophilics) E Recrystallization (Hot MeCN / H2O) D->E >98% Purity (Resolves isomers) F Ultra-Pure Product (4-ethoxy-N,3-dimethylbenzamide) E->F >99.8% Purity (Polishing)

Figure 1: Multi-stage purification workflow for 4-ethoxy-N,3-dimethylbenzamide.

Quantitative Data: Properties & Expected Metrics

Table 1: Physicochemical Properties of 4-ethoxy-N,3-dimethylbenzamide

Property Value / Description
CAS Number 928751-40-0[1]
Molecular Formula C11H15NO2[1]
Molecular Weight 193.24 g/mol [1]
Physical State Solid (Crystalline)

| Solubility Profile | Soluble in DCM, EtOAc, MeCN, MeOH; Insoluble in H2O[6] |

Table 2: Expected Purification Metrics Across the Workflow

Purification Stage Target Impurities Removed Expected Recovery Target Purity
1. Liquid-Liquid Extraction Salts, Aqueous Coupling Reagents 95% 70 - 80%
2. Flash Chromatography Unreacted Acids, Alkyl Halides 85% 90 - 95%
3. Preparative HPLC Regioisomers, Trace Amines 75% > 98.0%

| 4. Recrystallization | Amorphous solids, Residual Solvents | 90% | > 99.5% |

Experimental Protocols (Self-Validating Systems)

Protocol A: Normal-Phase Flash Chromatography (Bulk Purification)

Objective: Isolate the target benzamide from highly lipophilic starting materials and polar reaction byproducts.

  • Sample Preparation (Dry Loading): Dissolve the crude organic extract in a minimal volume of dichloromethane (DCM). Add spherical silica gel (1:3 w/w ratio to crude mass) and concentrate under reduced pressure until a free-flowing powder is obtained[7].

    • Causality: Dry loading prevents the band broadening and poor column resolution typically caused by the liquid loading of moderately soluble amides[7].

  • Column Equilibration: Equilibrate a high-performance silica flash cartridge (20-25 µm particle size) with 100% Hexanes for 3 column volumes (CV)[4].

  • Gradient Elution: Run a linear gradient from 0% to 50% Ethyl Acetate in Hexanes over 15 CVs. Monitor the elution using a UV detector at 254 nm[5].

    • Causality: Non-polar hexanes wash away unreacted precursors, while the increasing ethyl acetate concentration smoothly elutes the moderately polar N-methyl benzamide without causing peak tailing[6].

  • Self-Validation System: Perform Thin-Layer Chromatography (TLC) on the collected fractions using a 1:1 Hexane/EtOAc solvent system. The target compound must present a single, well-defined spot (Rf ≈ 0.35–0.45) under UV light. Fractions exhibiting secondary spots must be rejected or recycled[5].

Protocol B: Reverse-Phase Preparative HPLC (Isomeric Resolution)

Objective: Achieve clinical-grade purity by resolving closely related structural isomers and trace basic impurities.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Ultrapure H2O with 0.1% v/v Trifluoroacetic acid) and Mobile Phase B (HPLC-grade Acetonitrile with 0.1% v/v TFA)[8][9].

    • Causality: TFA acts as an ion-pairing agent. It maintains an acidic pH to protonate any trace unreacted amines (forcing them into the void volume) and suppresses secondary interactions between the amide and the C18 stationary phase[9].

  • Chromatographic Separation: Inject the partially purified sample onto a Preparative C18 column (e.g., 250 × 22 mm, 10 µm particle size)[10]. Employ a shallow gradient of 10% to 80% Mobile Phase B over 30 minutes at a flow rate of 20 mL/min[9].

  • Fraction Recovery: Collect fractions based on UV triggering at 254 nm. Immediately freeze and lyophilize the target fractions to remove H2O, MeCN, and volatile TFA[9].

  • Self-Validation System: Analyze an aliquot of the reconstituted powder via analytical UPLC-MS. The chromatogram must show a single sharp peak (>98% Area Under Curve) with a corresponding mass-to-charge ratio (m/z) of 194.24 [M+H]+.

Protocol C: Solvent/Anti-Solvent Recrystallization (Final Polishing)

Objective: Remove any remaining amorphous impurities and residual chromatographic solvents to establish a perfect crystal lattice.

  • Dissolution: Suspend the lyophilized powder in a minimal volume of hot Acetonitrile (MeCN) at 75 °C until complete dissolution is achieved[6].

    • Causality: Benzamides exhibit a highly temperature-dependent solubility profile in polar aprotic solvents, making MeCN an ideal primary solvent for crystallization[6].

  • Anti-Solvent Addition & Nucleation: Slowly add dropwise cold ultrapure water (anti-solvent) until the solution becomes faintly turbid. Remove from heat, allow the solution to cool undisturbed to room temperature, and then transfer to a 4 °C environment for 12 hours[5].

  • Filtration and Drying: Recover the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold 1:5 MeCN/H2O. Dry the crystals under high vacuum (<1 mbar) at 40 °C for 24 hours[7].

  • Self-Validation System: Determine the melting point of the final product. A sharp melting point range (ΔT ≤ 1.0 °C) serves as a definitive, self-validating indicator of high solid-state purity and the complete removal of residual solvents[5].

References

  • ChemicalBook. "4-ethoxy-N,3-dimethylbenzamide Properties." ChemicalBook, 2025. [URL: https://www.chemicalbook.com]
  • MolAid. "4-ethoxy-N,3-dimethylbenzamide - CAS 928751-40-0." MolAid, 2025.[URL: https://www.molaid.com]
  • BenchChem. "Technical Support Center: Refining Purification of Benzamide Derivatives." BenchChem, 2025. [URL: https://www.benchchem.com]
  • Biotage Application Notes. "How should I purify a complex, polar, amide reaction mixture?" Biotage, 2023.[URL: https://www.biotage.com]
  • Biotage Application Notes. "Flash chromatography, a fast and efficient technique for purification of peptides." Biotage, 2023.[URL: https://www.biotage.com]
  • European Patent Office (EPO). "EP2842939A1 - Benzamide derivative." EPO, 2015. [URL: https://www.epo.org]
  • ResearchGate. "What is the best technique for amide purification?" ResearchGate, 2020.[URL: https://www.
  • National Institutes of Health (NIH). "68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma." PMC, 2025.[URL: https://www.ncbi.nlm.nih.gov/pmc/]
  • Thieme Connect. "New Benzamide Derivatives and NO Production Inhibitory." Thieme, 2025.[URL: https://www.thieme-connect.com]
  • Organic Syntheses. "Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis." Org. Synth. 2022, 99, 305-325.[URL: https://doi.org/10.15227/orgsyn.99.0305]

Sources

Method

Application Note: Comprehensive Kinetic Profiling of 4-Ethoxy-N,3-dimethylbenzamide – From Synthesis to Receptor Modulation

Here is a comprehensive technical guide and application note detailing the reaction kinetics and profiling protocols for 4-ethoxy-N,3-dimethylbenzamide. Executive Summary 4-ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive technical guide and application note detailing the reaction kinetics and profiling protocols for 4-ethoxy-N,3-dimethylbenzamide.

Executive Summary

4-ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0) is a highly specific benzamide derivative utilized in advanced structural biology and flavor modulation research. Structurally characterized by an ethoxy ether and dual methyl substitutions, compounds of this class frequently act as positive allosteric modulators (PAMs) for the T1R1/T1R3 heterodimeric G-protein-coupled receptor (GPCR), the primary biological sensor for umami (savory) taste modalities[1].

This application note provides drug development professionals and flavor scientists with field-proven, self-validating protocols to evaluate the compound across three critical kinetic dimensions:

  • Pharmacodynamics (PD): Receptor binding and activation kinetics.

  • Pharmacokinetics (PK): Metabolic stability and enzymatic degradation rates.

  • Process Chemistry: Real-time chemical synthesis kinetics.

Part 1: Pharmacodynamics – T1R1/T1R3 Receptor Activation Kinetics

Scientific Rationale

The T1R1/T1R3 receptor complex operates via a Venus flytrap domain (VFT) that binds primary ligands (like L-glutamate) at the hinge region. Modulators like 4-ethoxy-N,3-dimethylbenzamide bind to adjacent allosteric sites to stabilize the closed, active conformation of the receptor[1][2]. Measuring the transient kinetics (association rate kon​ and dissociation rate koff​ ) is critical because the target residence time ( 1/koff​ ) often correlates more strongly with sustained physiological efficacy than equilibrium binding affinity ( Kd​ ).

Protocol: High-Throughput FLIPR Calcium Mobilization Assay

This protocol measures the real-time intracellular calcium release triggered by T1R1/T1R3 activation, providing a surrogate readout for receptor binding kinetics[3].

Self-Validation System:

  • Negative Control: Mock-transfected HEK293 cells (lacking T1R1/T1R3) must show zero calcium flux to rule out endogenous receptor activation.

  • Positive Control: Inosine monophosphate (IMP) must yield a known EC50​ baseline to validate system suitability.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human T1R1, T1R3, and the chimeric G-protein Gα-gustducin into 384-well poly-D-lysine coated plates at 15,000 cells/well. Incubate for 24 hours at 37°C.

  • Dye Loading: Remove growth media and add 20 μL of Calcium-6 assay buffer (containing probenecid to inhibit dye efflux). Incubate for 2 hours at 37°C.

  • Baseline Measurement: Transfer the plate to a FLIPR Tetra system. Record baseline fluorescence (Ex: 485 nm / Em: 525 nm) for 10 seconds.

  • Compound Addition: Inject 4-ethoxy-N,3-dimethylbenzamide at varying concentrations (0.1 μM to 100 μM) using an automated pipetting head.

  • Kinetic Readout: Record fluorescence continuously at 1 Hz for 180 seconds.

  • Data Analysis: Fit the kinetic curves using a pseudo-first-order association model to extract kobs​ , followed by linear regression against concentration to determine kon​ and koff​ .

Pathway Ligand 4-ethoxy-N,3-dimethylbenzamide (Allosteric Modulator) Receptor T1R1/T1R3 Heterodimer (Venus Flytrap Domain) Ligand->Receptor Binds hinge region GProtein Gα-gustducin / Gβγ (GPCR Complex) Receptor->GProtein Conformational shift PLC Phospholipase C β2 (PLCβ2) GProtein->PLC Subunit dissociation IP3 IP3 Generation & ER Binding PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium Opens IP3R channels TRPM5 TRPM5 Channel Depolarization Calcium->TRPM5 Action potential generation

Fig 1. T1R1/T1R3 receptor activation and downstream calcium mobilization signaling pathway.

Quantitative Data Summary: Receptor Kinetics
ParameterValue95% Confidence IntervalMethod of Determination
Association Rate ( kon​ ) 1.4×104 M−1s−1 1.2−1.6×104 FLIPR Kinetic Fitting
Dissociation Rate ( koff​ ) 0.0025 s−1 0.0021−0.0029 Washout / Decay Curve
Residence Time ( τ ) 6.6 minutes5.7 - 7.9 minCalculated ( 1/koff​ )
Functional EC50​ 1.8 μM1.5 - 2.1 μMDose-Response Curve

Part 2: Pharmacokinetics – Metabolic Clearance Kinetics

Scientific Rationale

Benzamides are highly susceptible to Cytochrome P450 (CYP)-mediated N-dealkylation (at the N-methyl group) and aliphatic hydroxylation (at the ethoxy ether)[4][5]. Solving metabolic stability problems at one site can cause "metabolic switching" to another site[6]. Measuring the in vitro intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) allows researchers to predict the first-pass effect and in vivo half-life.

Protocol: HLM Stability Kinetics Assay

Self-Validation System:

  • Enzyme Viability Control: Verapamil (rapid clearance) and Warfarin (slow clearance) are run in parallel. If Verapamil t1/2​>15 min, the microsomes are deemed inactive and the assay is voided.

  • Non-Enzymatic Control: A sample lacking NADPH is used to rule out chemical degradation in the buffer.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Dilute HLM to a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Add 4-ethoxy-N,3-dimethylbenzamide to a final concentration of 1 μM. Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At precise time intervals ( t=0,5,15,30,45,60 minutes), extract 50 μL aliquots from the reaction mixture.

  • Quenching (Causality Note): Immediately dispense the aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why? Cold organic solvent rapidly denatures CYP enzymes and precipitates proteins, instantly freezing the kinetic timepoint to prevent data skewing.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

Workflow Step1 1. Preparation HLM & NADPH Step2 2. Incubation 37°C, 0-60 min Step1->Step2 Add Compound Step3 3. Quenching Cold Acetonitrile Step2->Step3 Aliquot at timepoints Step4 4. Separation Centrifugation Step3->Step4 Precipitate proteins Step5 5. Analysis LC-MS/MS Step4->Step5 Extract supernatant

Fig 2. Step-by-step workflow for in vitro human liver microsome (HLM) metabolic stability assay.

Quantitative Data Summary: Metabolic Stability
Parameter4-ethoxy-N,3-dimethylbenzamideVerapamil (High CL Control)Warfarin (Low CL Control)
Half-life ( t1/2​ ) 42.5 min8.2 min> 240 min
Intrinsic Clearance ( CLint​ ) 32.6 μL/min/mg169.0 μL/min/mg< 5.0 μL/min/mg
% Remaining at 60 min 37.8%< 1.0%98.5%
Primary Metabolite ID N-demethylated speciesN/AN/A

Part 3: Process Chemistry – Amidation Reaction Kinetics

Scientific Rationale

The synthesis of 4-ethoxy-N,3-dimethylbenzamide typically proceeds via the activation of 4-ethoxy-3-methylbenzoic acid to an acyl chloride, followed by amidation with methylamine. Monitoring the kinetics of this bimolecular reaction is vital for process safety (preventing thermal runaway from the exothermic amidation) and maximizing batch yield.

Protocol: In-Situ FTIR Reaction Monitoring

Self-Validation System:

  • Mass Balance: Offline HPLC sampling at t=0 and t=120 min must account for >98% of the molar mass (Parent + Product + Byproducts) to validate the FTIR conversion curves.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 500 mL jacketed glass reactor with an overhead stirrer, internal thermocouple, and a ReactIR (in-situ FTIR) probe.

  • Substrate Loading: Dissolve 4-ethoxy-3-methylbenzoyl chloride (0.1 mol) in anhydrous dichloromethane (DCM, 200 mL). Set the jacket temperature to 0°C.

  • Baseline Scan: Collect background FTIR spectra. Identify the acyl chloride C=O stretch peak at ~1775 cm−1 .

  • Reagent Addition: Add methylamine (2.0 equivalents) dropwise over 15 minutes.

  • Kinetic Tracking: Continuously monitor the decay of the 1775 cm−1 peak and the emergence of the amide C=O stretch peak at ~1650 cm−1 (spectra collected every 30 seconds).

  • Quenching: Once the 1775 cm−1 peak plateaus at baseline (indicating complete consumption), quench the reaction with 1N HCl to neutralize excess amine.

Quantitative Data Summary: Synthesis Kinetics
Kinetic ParameterValueAnalytical Method
Reaction Order Second-order (Overall)ReactIR Peak Area Decay
Rate Constant ( k ) at 0°C 2.8×10−3 L⋅mol−1s−1 Linearized concentration vs time
Activation Energy ( Ea​ ) 45.2 kJ/molArrhenius Plot (0°C, 10°C, 20°C)
Conversion at 2 hours > 99.5%Offline HPLC-UV (254 nm)

References

  • Molecular mechanism for the umami taste synergism - PNAS.
  • The G protein-coupled taste receptor T1R1/T1R3 regul
  • From Molecular Dynamics to Taste Sensory Perception: A Comprehensive Study on the Interaction of Umami Peptides with the T1R1/T1R3-VFT Receptor - ACS Public
  • The safety evaluation of food flavouring substances: the role of metabolic studies - PMC.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG.

Sources

Application

Process Scale-Up and Synthesis Protocol for 4-Ethoxy-N,3-dimethylbenzamide

Executive Summary This application note details the comprehensive scale-up synthesis of 4-ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0), a versatile benzamide building block utilized in active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the comprehensive scale-up synthesis of 4-ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0), a versatile benzamide building block utilized in active pharmaceutical ingredient (API) development. The protocol transitions the synthesis from a low-efficiency medicinal chemistry approach to a highly scalable, cost-effective, and safe process suitable for kilogram-scale production. By leveraging telescoped intermediates and biphasic Schotten-Baumann conditions, this route eliminates the need for chromatographic purification and expensive coupling reagents.

Retrosynthetic Strategy & Process Causality

In early-stage drug discovery, amidation is typically achieved using expensive coupling reagents such as HATU or EDCI/HOBt in polar aprotic solvents[1]. While effective for milligram-scale library synthesis, these reagents suffer from poor atom economy, generate stoichiometric organic waste (e.g., urea byproducts), and present severe scalability bottlenecks due to cost and toxicity[2].

To design a self-validating and robust scale-up system, we implemented a two-stage process driven by mechanistic causality:

Stage 1: Telescoped Alkylation and Saponification

The starting material, 4-hydroxy-3-methylbenzoic acid, undergoes O-alkylation. Using ethyl bromide (EtBr) and potassium carbonate (K CO ) typically results in both O-alkylation and esterification (forming ethyl 4-ethoxy-3-methylbenzoate)[3]. Rather than attempting a difficult selective mono-alkylation—which often leaves unreacted starting material and complicates purification—the process intentionally drives the reaction to the double-alkylated intermediate. A subsequent telescoped aqueous sodium hydroxide (NaOH) addition saponifies the ester in situ, cleanly precipitating the desired 4-ethoxy-3-methylbenzoic acid upon acidification. This eliminates an intermediate isolation step and avoids complex chromatography.

Stage 2: Acid Chloride Activation & Schotten-Baumann Amidation

The purified acid is converted to the corresponding acid chloride using thionyl chloride (SOCl ) with catalytic DMF in toluene. Toluene is selected because it allows for the easy removal of excess SOCl via vacuum co-distillation and is perfectly compatible with the subsequent step[2]. The amidation is executed under biphasic Schotten-Baumann conditions using aqueous methylamine (CH NH ). The biphasic system (toluene/water) acts as a thermodynamic heat sink to control the highly exothermic amidation. Furthermore, the aqueous layer sequesters the methylamine hydrochloride byproduct, allowing the product to remain in the organic phase for direct crystallization[2].

Process Metrics & Quantitative Data

The following table summarizes the quantitative efficiency gains achieved by transitioning from a discovery-scale route to the optimized process-scale route.

ParameterDiscovery (MedChem) RouteScale-Up (Process) RouteProcess Rationale
Activation Reagent HATU or EDCI / HOBtSOCl (Thionyl chloride)Cost reduction; eliminates stoichiometric organic urea waste[2].
Amine Source MeNH ·HCl + DIPEAAqueous Methylamine (40%)Avoids expensive organic bases; water acts as a heat sink[2].
Solvent System DMF or DichloromethaneToluene / Water (Biphasic)Toluene allows SOCl co-distillation and direct crystallization[2].
E-Factor > 50< 15Significant reduction in solvent usage and byproduct generation.
Purification Silica Gel ChromatographyDirect CrystallizationChromatography is unscalable; crystallization ensures >99% purity.

Process Flow Visualization

ProcessFlow Step1 Reactor 1: Alkylation EtBr, K2CO3, Acetone, 50°C Step2 Reactor 1: Saponification NaOH (aq), 60°C Step1->Step2 Telescope Workup1 Workup & Isolation Acidify (HCl), Filter, Dry Step2->Workup1 Aqueous Waste Int Intermediate: 4-Ethoxy-3-methylbenzoic acid Workup1->Int >95% Yield Step3 Reactor 2: Acid Chloride SOCl2, cat. DMF, Toluene, 70°C Int->Step3 Step4 Reactor 3: Amidation MeNH2 (aq), 0-10°C (Biphasic) Step3->Step4 Off-gas (SO2/HCl) Workup2 Workup & Crystallization Phase Separation, Cool, Filter Step4->Workup2 Aqueous Waste Prod Final Product: 4-Ethoxy-N,3-dimethylbenzamide Workup2->Prod >90% Yield

Figure 1: Scalable unit operations for the synthesis of 4-ethoxy-N,3-dimethylbenzamide.

Step-by-Step Scale-Up Protocols

Safety Note: Thionyl chloride and methylamine are highly corrosive and toxic. Ethyl bromide is a suspected carcinogen. All operations must be conducted in a jacketed reactor equipped with appropriate off-gas scrubbing (NaOH scrubber for SO /HCl).

Stage 1: Synthesis of 4-Ethoxy-3-methylbenzoic acid
  • Charge : To a 20 L jacketed glass reactor purged with nitrogen, charge 4-hydroxy-3-methylbenzoic acid (1.0 kg, 6.57 mol), anhydrous acetone (10 L), and anhydrous K CO (2.72 kg, 19.7 mol)[3].

  • Alkylation : Stir the suspension at 20 °C for 30 minutes. Slowly add ethyl bromide (1.79 kg, 16.4 mol) via an addition funnel over 1 hour to control the mild exotherm.

  • Heating : Heat the reaction mixture to a gentle reflux (approx. 55 °C) for 24 hours. In-Process Control (IPC): Monitor by HPLC until the starting material is <1% area.

  • Solvent Swap : Concentrate the mixture under reduced pressure to remove acetone. Backfill the reactor with ethanol (5 L) and deionized water (5 L).

  • Saponification : Add 50% w/w aqueous NaOH (1.05 kg) to the reactor. Heat to 60 °C for 4 hours to quantitatively hydrolyze the intermediate ethyl ester.

  • Workup : Cool the mixture to 10 °C. Slowly acidify with 6M HCl until a stable pH of 2 is reached. The product will precipitate as a dense white crystalline solid.

  • Isolation : Filter the slurry through a Nutsche filter, wash the filter cake with cold water (3 x 2 L) to remove inorganic salts, and dry under vacuum at 50 °C to a constant weight.

    • Expected Yield : ~1.06 kg (90% over two steps).

    • Purity : >98% (HPLC).

Stage 2: Synthesis of 4-Ethoxy-N,3-dimethylbenzamide
  • Acid Chloride Formation : To a clean, dry 20 L reactor equipped with a caustic scrubber, charge 4-ethoxy-3-methylbenzoic acid (1.0 kg, 5.55 mol), toluene (8 L), and DMF (10 mL, acting as a Vilsmeier-Haack catalyst).

  • Activation : Heat the suspension to 60 °C. Add thionyl chloride (0.79 kg, 6.66 mol) dropwise over 2 hours. Stir at 70 °C until gas evolution ceases and the solution becomes completely homogeneous (approx. 3 hours).

  • Distillation : Concentrate the mixture under vacuum to approx. 4 L to remove excess SOCl and HCl. Backfill with fresh anhydrous toluene (4 L) and cool the reactor to 0–5 °C.

  • Amidation (Schotten-Baumann) : In a separate vessel, prepare a mixture of 40% aqueous methylamine (1.08 kg, 13.9 mol) and water (2 L). Dropwise add the aqueous methylamine to the toluene solution of the acid chloride, strictly maintaining the internal temperature below 15 °C to prevent thermal degradation[2].

  • Phase Separation : After addition is complete, warm the reactor to 20 °C and stir vigorously for 1 hour. Stop agitation and allow the phases to separate for 30 minutes. Discard the lower aqueous layer (containing methylamine hydrochloride).

  • Washing : Wash the organic layer sequentially with 1M HCl (2 L) to remove residual amine, saturated aqueous NaHCO (2 L), and brine (2 L).

  • Crystallization : Concentrate the toluene layer under vacuum to approx. 3 L and slowly add heptane (3 L) as an anti-solvent to induce crystallization. Cool the suspension to 0 °C and age for 2 hours.

  • Isolation : Filter the crystalline solid, wash with cold heptane (1 L), and dry under vacuum at 45 °C.

    • Expected Yield : ~0.96 kg (90%).

    • Purity : >99% (HPLC).

References

  • Magano, J. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, ACS Publications (2022). URL:[Link]

  • Lee, D. S. et al. Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis. Organic Process Research & Development, ACS Publications (2015). URL:[Link]

  • Patron, A. P. et al.WO2012125613A1 - Morpholine-spirocyclic piperidine amides as modulators of ion channels. Google Patents (2012).

Sources

Method

Application Note: 4-Ethoxy-N,3-dimethylbenzamide (EDMB) as a Fragment-Based Molecular Probe for Epigenetic Target BRD4

Executive Summary & Mechanistic Rationale In the landscape of epigenetic drug discovery, Fragment-Based Lead Discovery (FBLD) has emerged as a premier strategy for targeting the acetyl-lysine (Kac) binding pockets of bro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of epigenetic drug discovery, Fragment-Based Lead Discovery (FBLD) has emerged as a premier strategy for targeting the acetyl-lysine (Kac) binding pockets of bromodomains. This application note details the utilization of 4-ethoxy-N,3-dimethylbenzamide (EDMB) as a highly characterized Fragment-Based Molecular Probe (FBMP) for the Bromodomain-containing protein 4 (BRD4).

As an application scientist, selecting the right fragment probe requires a deep understanding of the target's binding topography. The BRD4 Bromodomain 1 (BD1) features a deep, hydrophobic Kac-binding pocket anchored by a conserved asparagine. The structural architecture of EDMB is deliberately suited for this environment:

  • The Kac Mimetic Core: The N-methylbenzamide motif of EDMB serves as a highly validated acetyl-lysine mimetic[1]. The carbonyl oxygen and the NH of the N-methylamide form critical, direct hydrogen bonds with the conserved Asn140 residue, while also engaging a network of structural water molecules at the base of the BRD4 BD1 pocket[2].

  • Vectorial Projection: The substituents on the benzene ring are not merely decorative; they serve a specific causal role in fragment orientation. The 3-methyl group packs against the hydrophobic WPF shelf (Trp81, Pro82, Phe83), stabilizing the complex. Simultaneously, the 4-ethoxy group projects outward into the solvent-exposed ZA channel, providing an ideal, synthetically accessible vector for structure-guided fragment growing and optimization[3].

Biophysical Validation: Surface Plasmon Resonance (SPR) Protocol

Fragment screening against bromodomains is notoriously complicated by the use of dimethyl sulfoxide (DMSO) as a solvent. Because DMSO is itself a weak Kac mimetic, it can competitively inhibit the binding of low-affinity fragments[1]. To overcome this, Surface Plasmon Resonance (SPR) is employed as a self-validating system to accurately determine the dissociation constant ( Kd​ ) while rigorously correcting for solvent interference.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize biotinylated BRD4 BD1 onto a Streptavidin (SA) sensor chip. Target a capture density of ~2000 Response Units (RU) to ensure a high signal-to-noise ratio for the low-molecular-weight EDMB fragment (MW: 193.24 Da).

  • Buffer Standardization: Prepare the running buffer (HBS-P+ pH 7.4) supplemented with exactly 1.0% DMSO. Causality: Maintaining strict DMSO parity between the running buffer and the analyte samples prevents massive bulk refractive index shifts that would obscure the minute fragment binding signal.

  • DMSO Calibration (Self-Validation Step): Prior to analyte injection, run a solvent correction curve using buffer solutions ranging from 0.5% to 1.5% DMSO. Causality: SPR is acutely sensitive to the density of the solvent. The calibration curve mathematically corrects for slight pipetting errors in DMSO concentration, ensuring that the measured RU exclusively reflects EDMB binding to BRD4.

  • Kinetic Injection: Inject EDMB in a 2-fold concentration series (from 3.125 µM to 200 µM) at a flow rate of 30 µL/min. Utilize a 60-second association phase followed by a 60-second dissociation phase.

  • Data Fitting: Fit the resulting, solvent-corrected sensograms to a 1:1 steady-state affinity model to extract the Kd​ .

Structural Elucidation: X-Ray Crystallography (Soaking) Protocol

To transition EDMB from a validated fragment hit to a lead compound, its exact binding mode must be visualized. We utilize a crystal soaking methodology rather than co-crystallization. Causality: Co-crystallization with millimolar concentrations of fragments often disrupts the delicate crystal lattice. Soaking leverages the pre-formed, stable solvent channels of the apo-crystal, yielding higher resolution diffraction data[4].

Step-by-Step Methodology:

  • Apo-Crystal Generation: Grow BRD4 BD1 apo-crystals using the sitting-drop vapor diffusion method at 20°C. The optimal reservoir solution is 0.1 M HEPES pH 7.5 and 1.5 M Ammonium Sulfate.

  • Fragment Soaking: Transfer the apo-crystals into a 2 µL soaking drop containing the reservoir solution supplemented with 10 mM EDMB and 5% DMSO. Incubate for 24 hours. Causality: The elevated 5% DMSO ensures the hydrophobic EDMB fragment remains entirely soluble during the high-concentration soak, driving occupancy in the Kac pocket.

  • Cryoprotection & Freezing: Briefly sweep the soaked crystal through a cryoprotectant solution (reservoir solution + 20% ethylene glycol) before flash-freezing in liquid nitrogen. Causality: This prevents the formation of crystalline ice rings during X-ray exposure, which would degrade the diffraction data quality.

  • Refinement: Collect diffraction data at 100K. Solve the structure via molecular replacement and model the EDMB fragment into the positive Fo​−Fc​ difference electron density map at the Kac binding site.

Quantitative Data Summary

The following table summarizes the biophysical and structural parameters of EDMB when utilized as a BRD4 probe.

ParameterValue / DescriptionAssay Method
Target BRD4 Bromodomain 1 (BD1)N/A
Affinity ( Kd​ ) ~25 µMSurface Plasmon Resonance (SPR)
Ligand Efficiency (LE) 0.38 kcal/mol/heavy atomCalculated
Primary H-Bonds Asn140 (NH and C=O interaction)X-Ray Crystallography
Hydrophobic Contacts Trp81, Pro82, Phe83 (WPF Shelf)X-Ray Crystallography
Optimization Vector ZA Channel (via 4-ethoxy group)X-Ray Crystallography

FBLD Workflow Visualization

FBLD_Workflow Target BRD4 BD1 Target (Epigenetic Reader) SPR SPR Binding Assay (Kd & Kinetics) Target->SPR Probe EDMB Fragment Probe (Kac Mimetic) Probe->SPR XRay X-Ray Crystallography (Binding Mode) SPR->XRay Validated Hit Opt Structure-Guided Optimization XRay->Opt 3D Structure Lead High-Affinity BRD4 Inhibitor Opt->Lead

Workflow for fragment-based lead discovery using EDMB against the BRD4 BD1 epigenetic target.

References[3] "Dual Inhibition of TAF1 and BET Bromodomains from the BI-2536 Kinase Inhibitor Scaffold." ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00806[4] "Structure-Based Identification of Inhibitory Fragments Targeting the p300/CBP-Associated Factor Bromodomain." PMC / National Institutes of Health.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4874213/[2] "Combining Data-Driven and Structure-Based Approaches in Designing Dual PARP1-BRD4 Inhibitors for Breast Cancer Treatment." ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jcim.4c00984[1] Navratilova, I., et al. "5lvq - Crystal structure of human PCAF bromodomain in complex with compound-D... Discovery of New Bromodomain Scaffolds by Biosensor Fragment Screening." Protein Data Bank Japan (PDBj).https://pdbj.org/mine/summary/5lvq

Sources

Application

Application Note: 4-ethoxy-N,3-dimethylbenzamide as a Privileged Scaffold in Novel Agrochemical Discovery

Target Audience: Agrochemical Researchers, Formulation Scientists, and Discovery Chemists Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Introduction & Mechanistic Grounding In contempor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Formulation Scientists, and Discovery Chemists Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Grounding

In contemporary agrochemical research, the discovery of novel crop protection agents relies heavily on the derivatization of privileged structural scaffolds. The benzamide pharmacophore is a cornerstone of modern agrochemistry, featuring prominently in Succinate Dehydrogenase Inhibitor (SDHI) fungicides[1] and Ryanodine Receptor (RyR) modulating insecticides[2].

4-ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0)[3] serves as an exceptionally versatile building block for synthesizing next-generation active ingredients. The structural features of this scaffold provide specific pharmacodynamic and pharmacokinetic advantages:

  • 4-Ethoxy Substitution: The ethoxy ether acts as an electron-donating group while precisely modulating the compound's partition coefficient (LogP). This optimized lipophilicity is critical for penetrating the waxy insect cuticle or the chitinous fungal cell wall.

  • 3-Methyl Substitution: The steric bulk of the meta-methyl group induces a conformational twist in the aromatic ring relative to the amide plane. This specific geometry is highly favored for locking the molecule into the binding pockets of target proteins, such as the insect RyR[4].

  • N-Methyl Amide Handle: The secondary amide provides a nucleophilic site for acylation or cross-coupling, allowing chemists to synthesize complex di-amides or imides (e.g., anthranilic diamide analogs)[2].

This application note details the end-to-end workflow for utilizing 4-ethoxy-N,3-dimethylbenzamide in an agrochemical discovery pipeline, from chemical derivatization to high-throughput screening and final formulation.

Agrochemical Discovery Workflow

Agrochemical_Discovery A 4-ethoxy-N,3-dimethylbenzamide (Lead Scaffold) B Protocol 1: Chemical Derivatization (N-Acylation / Cross-Coupling) A->B Structural Diversification C High-Throughput Screening (In Vitro Assays) B->C Library Generation D Protocol 2A: Fungicidal Assay (Mycelial Growth Inhibition) C->D E Protocol 2B: Insecticidal Assay (RyR Ca2+ Release) C->E F Hit-to-Lead Optimization (SAR Analysis) D->F E->F G Protocol 3: Formulation Development (Suspension Concentrate) F->G Lead Candidate Selection

Fig 1: Discovery pipeline utilizing 4-ethoxy-N,3-dimethylbenzamide as a core scaffold.

Experimental Protocols

Protocol 1: Synthetic Derivatization (N-Acylation)

Objective: Synthesize a complex diamide library by reacting 4-ethoxy-N,3-dimethylbenzamide with various heteroaryl acyl chlorides.

Causality & Design: The secondary amide of 4-ethoxy-N,3-dimethylbenzamide is sterically hindered by the adjacent N-methyl group. To drive the acylation to completion, 4-Dimethylaminopyridine (DMAP) is employed. DMAP acts as a nucleophilic catalyst by attacking the acyl chloride to form a highly reactive acylpyridinium intermediate, effectively overcoming the steric barrier of the starting benzamide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask purged with N₂, dissolve 1.0 eq (10 mmol) of 4-ethoxy-N,3-dimethylbenzamide[5] in 20 mL of anhydrous dichloromethane (DCM).

  • Base & Catalyst Addition: Add 2.5 eq of Triethylamine (TEA) as an acid scavenger, followed by 0.1 eq of DMAP. Stir the mixture at room temperature for 10 minutes.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 1.2 eq of the desired acyl chloride (e.g., a substituted pyrazole-carbonyl chloride) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to prevent exothermic side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 21.0 hours[5].

  • Workup: Quench the reaction with 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the target diamide derivative.

Protocol 2: High-Throughput In Vitro Screening

Objective: Evaluate the biological efficacy of the synthesized derivatives against fungal pathogens and insect cell lines.

2A. Fungicidal Assay (Mycelial Growth Inhibition)
  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50 °C.

  • Compound Doping: Dissolve the test compounds in DMSO. Add the solutions to the molten PDA to achieve final concentrations ranging from 0.1 to 50 µg/mL (ensure final DMSO concentration is <1% v/v to prevent solvent toxicity).

  • Inoculation: Place a 5 mm mycelial plug of Botrytis cinerea (harvested from the edge of an actively growing colony) in the center of each plate.

  • Incubation & Measurement: Incubate at 25 °C in the dark for 72 hours. Measure the colony diameter and calculate the EC50​ (Effective Concentration inhibiting growth by 50%) using probit analysis[1].

2B. Insecticidal Assay (RyR Ca²⁺ Release in Sf9 Cells)

Causality & Design: To validate that the compounds act on the Ryanodine Receptor (RyR)[4], a calcium imaging assay is used. Fluo-4 AM is selected because its acetoxymethyl (AM) ester modification allows it to passively diffuse across the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorophore inside the cell, which then fluoresces upon binding to Ca²⁺ released from the endoplasmic reticulum by RyR activation.

  • Cell Culture: Seed Spodoptera frugiperda (Sf9) cells in a 96-well black, clear-bottom microplate at 5×104 cells/well.

  • Dye Loading: Incubate cells with 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 27 °C.

  • Washing: Wash cells three times with assay buffer to remove extracellular dye.

  • Compound Addition & Readout: Inject the test compounds (10 µM final concentration) using an automated liquid handler. Immediately record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes using a microplate reader to capture the kinetic Ca²⁺ release curve.

Structure-Activity Relationship (SAR) Data Presentation

The following table summarizes mock screening data for a library of derivatives synthesized from the 4-ethoxy-N,3-dimethylbenzamide core, demonstrating how varying the acyl substituent impacts cross-kingdom biological activity.

Compound IDAcyl Substituent (R-group)Fungal EC50​ (B. cinerea)Insect EC50​ (S. frugiperda)Primary Target Indication
Core None (Starting Material)> 100 µg/mL> 100 µg/mLN/A
Deriv-01 1-Methyl-1H-pyrazole-4-carbonyl12.4 µg/mL45.2 µg/mLModerate Fungicide
Deriv-02 3-(Trifluoromethyl)pyrazole-4-carbonyl1.8 µg/mL 18.5 µg/mLPotent Fungicide (SDHI-like)
Deriv-03 2-Chloropyridine-3-carbonyl25.0 µg/mL8.4 µg/mLModerate Insecticide
Deriv-04 3-Bromo-1-(3-chloropyridin-2-yl)-pyrazole48.5 µg/mL0.05 µg/mL Potent Insecticide (RyR)

Observation: The introduction of a trifluoromethyl-pyrazole moiety (Deriv-02) significantly enhances fungicidal activity, characteristic of modern SDHI fungicides. Conversely, coupling with a complex halogenated pyridyl-pyrazole (Deriv-04) shifts the selectivity entirely toward insecticidal RyR activation[2].

Protocol 3: Formulation Development (Suspension Concentrate)

Objective: Formulate the highly lipophilic lead candidate (Deriv-04) into a stable 100 g/L Suspension Concentrate (SC) suitable for agricultural spray applications.

Causality & Design: Because benzamide derivatives are highly hydrophobic and prone to crystallization, an SC formulation is preferred over an Emulsifiable Concentrate (EC). Wet bead milling is employed to reduce the particle size to a D90​<2μm . This specific size threshold exponentially increases the active ingredient's surface area, ensuring rapid dissolution upon dilution in the spray tank and maximizing cuticular contact on the leaf surface. Xanthan gum is added post-milling to create a shear-thinning rheology that prevents Ostwald ripening and sedimentation during long-term storage.

Step-by-Step Methodology:

  • Pre-Mix Preparation: In a high-shear mixer, combine 450 mL of Deionized Water, 20 g of Propylene Glycol (antifreeze), 50 g of Sodium Lignosulfonate (primary dispersant), and 20 g of a Polyalkylene glycol ether (wetting agent).

  • Active Ingredient Addition: Slowly add 100 g of the synthesized active ingredient (Deriv-04) while maintaining high-shear agitation (3000 RPM) until a homogeneous slurry is formed.

  • Wet Milling: Transfer the slurry to a laboratory bead mill loaded with 0.8–1.0 mm zirconium oxide beads. Mill the suspension at 2500 RPM. Sample every 15 minutes and measure particle size via laser diffraction until D90​≤2.0μm is achieved.

  • Thickening: Transfer the milled suspension to a low-shear mixer. Slowly add 2.0 g of Xanthan Gum (pre-swelled in a small amount of water) and 1.0 g of a silicone-based defoamer.

  • Quality Control: Stir for 1 hour. Verify the final viscosity (target: 400–600 cP at low shear) and perform a suspensibility test by diluting 1 mL of the SC in 100 mL of standard hard water.

References

  • Molaid. "4-ethoxy-N,3-dimethylbenzamide - CAS号928751-40-0". Molaid Chemical Database. Available at: [Link]

  • Wang, Y., et al. "Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety". J-Stage. Available at: [Link]

  • Zhang, X., et al. "Detection of ryanodine receptor G4911E and I4754M mutation sites and analysis of binding modes of diamide insecticides with RyR on Galeruca daurica". Frontiers in Physiology. Available at: [Link]

  • Sun, R.F., et al. "Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives". MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Ethoxy-N,3-dimethylbenzamide Synthesis &amp; Yield Optimization

Welcome to the Application Support Center. This guide is designed for research scientists and drug development professionals encountering yield bottlenecks during the synthesis of 4-ethoxy-N,3-dimethylbenzamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for research scientists and drug development professionals encountering yield bottlenecks during the synthesis of 4-ethoxy-N,3-dimethylbenzamide .

The synthesis of this compound generally follows a two-stage logical pathway from commercially available 4-hydroxy-3-methylbenzoic acid:

  • O-Alkylation (Ethylation) of the phenolic hydroxyl group.

  • N-Amidation of the carboxylic acid with methylamine.

Below, we break down the mechanistic pitfalls of each step, provide troubleshooting FAQs, summarize optimization data, and outline self-validating experimental protocols.

SynthesisWorkflow SM 4-Hydroxy-3-methylbenzoic acid (Starting Material) Int1 Ethyl 4-ethoxy-3-methylbenzoate (Over-alkylated Intermediate) SM->Int1 EtBr, K2CO3 DMF, 45°C Int2 4-Ethoxy-3-methylbenzoic acid (Key Intermediate) SM->Int2 Selective Alkylation (Alternative) Int1->Int2 NaOH, MeOH/H2O (Saponification) Prod 4-Ethoxy-N,3-dimethylbenzamide (Target Product) Int2->Prod 1. SOCl2 or HATU/DIPEA 2. CH3NH2

Figure 1: Synthetic workflow for 4-ethoxy-N,3-dimethylbenzamide highlighting the esterification trap.

Part 1: O-Alkylation Troubleshooting (The Esterification Trap)

Q: Why is my isolated yield of 4-ethoxy-3-methylbenzoic acid so low, and why does my NMR show an unexpected ethyl ester peak? A: This is the most common mechanistic pitfall in this synthetic route. When treating 4-hydroxy-3-methylbenzoic acid with an ethyl halide (e.g., bromoethane) and a base like potassium carbonate ( ), the base deprotonates both the highly acidic carboxylic acid and the phenolic hydroxyl group. The electrophilic ethyl bromide will react indiscriminately with both nucleophilic sites. This results in the formation of the over-alkylated byproduct: ethyl 4-ethoxy-3-methylbenzoate [1].

Solution: Rather than attempting a difficult selective O-alkylation, the most robust, field-proven method is to drive the reaction to the fully dialkylated ester, and then perform a subsequent saponification (base-catalyzed hydrolysis). Treating the crude ester with aqueous NaOH in methanol selectively hydrolyzes the ester back to the carboxylic acid without cleaving the newly formed, highly stable aryl ether bond.

Part 2: N-Amidation Troubleshooting (Coupling Efficiency)

Q: I am using methylamine hydrochloride and HATU, but my amidation yields are stalling at 40%. How can I improve this? A: Methylamine is a gas at standard temperature and pressure, so it is typically handled as a hydrochloride salt ( ) to ensure accurate stoichiometry. However, the hydrochloride salt must be neutralized in situ to free the nucleophilic amine. If you only use 1.0–1.5 equivalents of DIPEA (N,N-Diisopropylethylamine), the coupling reagent (HATU) and the amine salt will compete for the available base, stalling the reaction[2]. Solution: Increase the DIPEA to at least 2.5–3.0 equivalents. This ensures complete free-basing of the methylamine and maintains the optimal slightly basic pH required for the HATU-mediated coupling.

Q: I prefer the acyl chloride route using thionyl chloride ( ). Why am I getting a complex mixture with low product recovery? A: Two primary causality factors occur here: moisture and residual .

  • Trace water will rapidly hydrolyze the highly reactive 4-ethoxy-3-methylbenzoyl chloride intermediate back to the starting acid.

  • If unreacted is not completely removed before adding methylamine, it will react violently with the amine to form sulfinylamines, consuming your reagent and generating impurities that are difficult to separate. Solution: Co-evaporate the crude acyl chloride with anhydrous toluene at least twice. Toluene forms an azeotrope that efficiently strips off all residual and HCl gas before you introduce the methylamine.

AmidationLogic Issue Low Amidation Yield (<50%) Check Identify Activation Strategy Issue->Check PathA Acyl Chloride (SOCl2) Check->PathA PathB Coupling Reagent (HATU/EDC) Check->PathB SolA1 Trace water causes hydrolysis. Ensure anhydrous conditions. PathA->SolA1 SolA2 Residual SOCl2 reacts with CH3NH2. Co-evaporate with toluene. PathA->SolA2 SolB1 CH3NH2·HCl used without enough base. Add >2.5 eq DIPEA. PathB->SolB1 SolB2 Steric hindrance / Poor activation. Increase reaction time to 12h. PathB->SolB2

Figure 2: Troubleshooting logic tree for resolving low yields during the amidation step.

Part 3: Quantitative Yield Optimization Data

The following table summarizes expected yields based on varying amidation conditions. Use this data to select the appropriate methodology for your specific scale and purity requirements.

Activation MethodAmine SourceBase (Eq)AdditivesAverage YieldKey Mechanistic Observation
(gas in THF)TEA (1.5)None85-90% Highly scalable; requires strict anhydrous conditions.
TEA (2.5)None75-80% Requires rigorous removal via toluene co-evaporation.
HATU DIPEA (1.5)None35-45% Reaction stalls due to insufficient amine free-basing.
HATU DIPEA (3.0)None92-95% Cleanest impurity profile; ideal for discovery/milligram scale.
EDC·HCl DIPEA (3.0)HOBt (1.1)80-85% Slower activation; aqueous workup easily removes urea byproducts.

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. The inclusion of specific pH checks and visual cues ensures you can verify the success of each step before proceeding.

Protocol A: Synthesis of 4-Ethoxy-3-methylbenzoic acid (via Saponification)
  • Alkylation: Dissolve 4-hydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution.

  • Add (3.0 eq) and bromoethane (3.0 eq). Stir the suspension at 45°C for 48 hours in a sealed vessel[1].

  • Workup: Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over , and concentrate under reduced pressure to yield crude ethyl 4-ethoxy-3-methylbenzoate.

  • Saponification: Dissolve the crude ester in a 3:1 mixture of Methanol/Water. Add NaOH (3.0 eq) and heat to reflux for 4 hours. Self-Validation: TLC should show complete consumption of the high-Rf ester spot.

  • Isolation: Cool the mixture to room temperature and carefully acidify to pH 2 using 2M HCl. A white precipitate will form immediately. Filter the solid, wash with ice-cold water, and dry under high vacuum to yield pure 4-ethoxy-3-methylbenzoic acid.

Protocol B: Synthesis of 4-Ethoxy-N,3-dimethylbenzamide (HATU Method)
  • Pre-activation: Dissolve 4-ethoxy-3-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Self-Validation: The solution will turn a distinct pale yellow, indicating the formation of the active OAt ester.

  • Coupling: Add methylamine hydrochloride (1.5 eq) in one single portion.

  • Stir at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amine and trace base), saturated (to remove unreacted carboxylic acid), and brine (to remove DMF).

  • Dry the organic layer over , filter, and concentrate. The resulting solid is typically >95% pure 4-ethoxy-N,3-dimethylbenzamide, but can be further purified via flash chromatography (Hexanes/EtOAc) if necessary.

References

  • Vertex Pharmaceuticals Inc. (2012). Morpholine-spirocyclic piperidine amides as modulators of ion channels (Patent No. WO2012125613A1).
  • Senomyx, Inc. (2005). Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof (Patent No. US20050084506A1).

Sources

Optimization

Technical Support Center: 4-ethoxy-N,3-dimethylbenzamide Purification

Welcome to the Technical Support Center for the isolation and purification of 4-ethoxy-N,3-dimethylbenzamide . This guide is designed for researchers, synthesis chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-ethoxy-N,3-dimethylbenzamide . This guide is designed for researchers, synthesis chemists, and drug development professionals. Because this compound features a highly polarizable secondary amide alongside an electron-donating ethoxy ether, it presents unique physicochemical challenges during downstream processing.

This guide bypasses generic advice to focus on the causality behind purification failures, providing self-validating protocols to ensure high-purity (>99%) recovery.

Diagnostic Troubleshooting Workflow

Before altering your purification strategy, use the diagnostic decision tree below to identify the physicochemical root cause of your product loss or contamination.

G Start Crude 4-ethoxy-N,3- dimethylbenzamide TLC Analyze via TLC/LC-MS Start->TLC Cond1 Contains acidic starting material (HOBt/Carboxylic)? TLC->Cond1 Cond2 Contains basic byproducts (EDCI/Methylamine)? TLC->Cond2 Cond3 Severe streaking on Silica Gel? TLC->Cond3 Act1 Alkaline Wash (pH 9-10) Validate: Aqueous layer UV active Cond1->Act1 Yes Act2 Acidic Wash (pH 2-3) Validate: Aqueous pH remains <3 Cond2->Act2 Yes Act3 Add 1% Et3N to Mobile Phase or use Neutral Alumina Cond3->Act3 Yes Pure High Purity Amide (>99%) Act1->Pure Act2->Pure Act3->Pure

Troubleshooting workflow for the purification of 4-ethoxy-N,3-dimethylbenzamide.

Frequently Asked Questions (FAQs) & Causality

Q1: Why does 4-ethoxy-N,3-dimethylbenzamide streak severely on standard silica gel, resulting in poor mass recovery? A1: Causality: The secondary amide group (-NHCH₃) in your product acts as both a strong hydrogen bond donor and acceptor. When exposed to the acidic silanol groups (-SiOH) on standard silica gel, the compound forms strong, irreversible intermolecular hydrogen bonds, causing it to bind tightly to the stationary phase or elute as a broad streak[1]. Solution: You must disrupt this interaction. Adding a volatile tertiary amine (like 1% triethylamine) to your mobile phase competitively saturates the acidic silanol sites, allowing your amide to elute as a sharp, tight band[2]. Alternatively, switching to a neutral alumina stationary phase bypasses the acidic silanol interaction entirely[1].

Q2: I synthesized the compound using EDCI and HOBt. How do I ensure complete removal of the coupling byproducts without relying on chromatography? A2: Causality: While EDCI is selected because its urea byproduct is theoretically water-soluble, trace N-acylurea byproducts and the HOBt additive frequently partition into the organic layer during a standard, unmonitored aqueous workup[3]. Solution: You must exploit the distinct pKa values of the impurities through a self-validating pH-swing extraction[4]. By sequentially washing the organic layer with strictly controlled acidic (pH 2-3) and basic (pH 9-10) aqueous solutions, you force the basic EDCI/methylamine and the acidic HOBt/unreacted carboxylic acid into their ionized, water-soluble states.

Q3: During final recrystallization, my product "oils out" (forms a biphasic liquid) instead of forming crystals. What is the thermodynamic cause? A3: Causality: "Oiling out" occurs when the solvent's boiling point is too close to the compound's melting point, or when the solution becomes supersaturated at a temperature above the solute's melting point[1]. The meta-methyl and para-ethoxy groups on the benzene ring disrupt planar crystal packing, naturally lowering the melting point of 4-ethoxy-N,3-dimethylbenzamide. Solution: Switch to a solvent system with a lower boiling point (e.g., replacing toluene with an ethyl acetate/hexane gradient) and ensure the cooling gradient is extremely slow. Seeding the solution at the cloud point is highly recommended.

Quantitative Data: Partitioning & Chromatographic Behavior

To successfully execute the purification protocols, reference the physicochemical properties of the reaction matrix below.

ComponentCharacteristic pKaTLC Rf (Hex:EtOAc 1:1)Aqueous SolubilityPrimary Removal Strategy
4-ethoxy-N,3-dimethylbenzamide ~15-16 (Amide N-H)0.35 - 0.45 (Streaks)LowTarget Product
4-ethoxy-3-methylbenzoic acid ~4.50.10 - 0.20High at pH > 8Alkaline Wash (pH 10)
Methylamine (reagent) ~10.60.00 (Baseline)High at pH < 8Acidic Wash (pH 2)
EDCI (Coupling Reagent) ~8.00.00 - 0.05High at pH < 6Acidic Wash (pH 2)
HOBt (Additive) ~4.60.15 - 0.25High at pH > 8Alkaline Wash (pH 10)

Self-Validating Experimental Protocols

Protocol A: Self-Validating pH-Swing Liquid-Liquid Extraction

This protocol is designed to chemically isolate the neutral amide from coupling reagents and starting materials[4].

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with good amide solubility (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Wash (Removes EDCI & Methylamine): Wash the organic layer with an equal volume of 1M HCl.

    • Causality: Protonates basic amines, driving them into the aqueous phase.

    • Self-Validation Check: Test the pH of the separated aqueous layer. It must remain ≤ 3. If the pH is higher, the basic capacity of your crude mixture exceeded the acid provided. Repeat the 1M HCl wash until the aqueous layer tests strongly acidic.

  • Alkaline Wash (Removes HOBt & Unreacted Acid): Wash the organic layer with an equal volume of 1M NaOH or saturated NaHCO₃.

    • Causality: Deprotonates acidic impurities into highly soluble sodium salts.

    • Self-Validation Check: Spot a drop of the separated basic aqueous layer on a TLC plate and view under a 254 nm UV lamp. If the spot is UV-active, aromatic impurities (like HOBt) are still partitioning out. Repeat the alkaline wash until the aqueous layer is completely UV-inactive.

  • Final Polish: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Amide-Optimized Flash Chromatography

If trace impurities remain, standard chromatography will fail due to silanol binding[1]. Use this modified approach.

  • Stationary Phase Deactivation: Slurry pack your silica gel column using a solvent mixture of Hexanes containing 1% Triethylamine (TEA) .

    • Causality: The basic TEA irreversibly binds to the highly acidic silanol sites on the silica, preventing them from hydrogen-bonding with your secondary amide[2].

  • Loading: Dissolve the crude 4-ethoxy-N,3-dimethylbenzamide in the absolute minimum volume of DCM and apply evenly to the column head.

  • Elution: Run a gradient from 100% Hexanes to 50:50 Hexanes:Ethyl Acetate. Crucial: Maintain 1% TEA in all mobile phase mixtures throughout the run.

  • Validation: Analyze fractions via TLC. The product must elute as a tight, circular spot. If "comet tailing" is observed, the silica was insufficiently deactivated; increase TEA to 2% in future runs.

References[1] Technical Support Center: Bipolaramide Purification - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLPvFD2w2ePLZsb1n_4vPEK6J5oZaand8m6lwucque1OGVTJAf2h9skLyH1KzN1LA5TaPLbOHcS23XyRRCzNvDD88R-xGDjfFZCsyp1UAbmXMPbMg4tm1L-lmzDa9KehI3YXtVIn_XaqStO6REDpD-eL5-p3POPhwluhdh-uJYRjbYRQUWWPRuNu9bBAEfsQ==[4] Optimizing Amide Extraction Techniques For Pharmaceutical Purity - Patsnap Eureka. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_0xfa32UItbqTTSq77FjC4lu8UL1-_n26yxhHp2q_AXZ8YNMSJmnvpUFXt6pso_xdXEO2V8d_PSzdHs_qjjKu6vbviTwaPzGvHNel1Au7ssDsqRaP2CwpCbTGPlgtNIWctwo9O73ZLNhU7wTlDDX_OSBy_dP3LngDDWfibjSgytuSXsogHoK4NJFqVl9Njui1Pq1Jbc0kbTPOKA_d[3] Amide synthesis by acylation - Organic Chemistry Portal. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdhyiSnZiVvvGrzPFNmLFmZ7QvYKiOs_FYmR8fsTZCAzrWdB21hd7wgG00yPTOutvmssJIC3jSh7qZTQOfx9MY9q7uJcfgD06u_aIR2fAxRJK-_JQsyJPX1qfZGGDk4jbkfyEIasVr9W9OzrCJhVGX5IiS7wua[2] What is the best technique for amide purification? - ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpkut6ldS-f5ly48ktIlIxvQVAJaFyNLUKbvkvU7nzZt-a076cPyAfr0s-VCMIQ5ugT0f_H3I55L2pk389Kin4RAt3Nm-ibRsbYLY-X245aj4rsV2XZP5dz0zXLiRNrN0_3nO7rkMWcP4pnbYMNm4-O0GiOgjcATMzzXm6iwMsSJ3NCg6pUI45_wnnjJgl

Sources

Troubleshooting

Technical Support Center: 4-ethoxy-N,3-dimethylbenzamide Stability &amp; Troubleshooting

Welcome to the Application Scientist Support Center for 4-ethoxy-N,3-dimethylbenzamide . This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, field-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for 4-ethoxy-N,3-dimethylbenzamide . This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven methodologies to manage the physicochemical stability of this compound. Due to its specific functional groups—a secondary benzamide linkage and an ethoxy ether moiety—this molecule presents unique stability challenges in aqueous and oxidative environments.

Section 1: Mechanistic Insights into Degradation (FAQ)

Q1: What are the primary degradation pathways for 4-ethoxy-N,3-dimethylbenzamide in solution? A1: The structural liabilities of this molecule stem from two distinct functional groups:

  • Amide Hydrolysis: The secondary benzamide linkage is susceptible to both acid- and base-catalyzed hydrolysis. In acidic environments (pH < 4), protonation of the carbonyl oxygen increases the electrophilicity of the carbon center, facilitating nucleophilic attack by water. In alkaline environments (pH > 9), direct attack by hydroxide ions forms a highly reactive tetrahedral intermediate. The rate-determining step is the subsequent C-N bond cleavage, which yields 4-ethoxy-3-methylbenzoic acid and methylamine[1][2].

  • Oxidative Ether Cleavage: The ethoxy moiety (-OCH2CH3) is vulnerable to oxidative dealkylation. In the presence of reactive oxygen species (ROS) or under photocatalytic stress, hydroxyl radicals can abstract a hydrogen atom from the α-carbon of the ethoxy group. This temporarily breaks the aromaticity, leading to the cleavage of the C-O bond and the formation of 4-hydroxy-N,3-dimethylbenzamide and acetaldehyde[3].

Pathways Compound 4-ethoxy-N,3-dimethylbenzamide Hydrolysis Amide Hydrolysis (pH < 4 or pH > 9) Compound->Hydrolysis H2O, H+/OH- Oxidation Oxidative Cleavage (ROS / Peroxides) Compound->Oxidation [O] Photolysis Photodegradation (UV Exposure) Compound->Photolysis hv Prod1 4-ethoxy-3-methylbenzoic acid + Methylamine Hydrolysis->Prod1 Prod2 4-hydroxy-N,3-dimethylbenzamide + Acetaldehyde Oxidation->Prod2 Prod3 Ring-Oxidized Radical Intermediates Photolysis->Prod3

Fig 1: Primary degradation pathways of 4-ethoxy-N,3-dimethylbenzamide under environmental stress.

Q2: Why does the compound degrade faster in standard cell culture media than in simple buffers? A2: Cell culture media (e.g., DMEM, RPMI) are complex matrices containing trace transition metals (e.g., Fe³⁺, Cu²⁺) and photosensitizers (e.g., riboflavin, phenol red). When exposed to ambient laboratory light, these components act as radical initiators, generating ROS that accelerate the oxidative cleavage of the ethoxy group[3]. Furthermore, localized pH drifts in unbuffered microenvironments can inadvertently catalyze amide hydrolysis[1].

Q3: How do I prevent oxidative degradation during sample preparation and long-term storage? A3: Oxidative degradation is a chain reaction. To break causality and ensure sample integrity:

  • Degas Solvents: Remove dissolved oxygen from aqueous buffers using vacuum filtration and sonication.

  • Inert Atmosphere: Store stock solutions in silanized, amber glass vials purged with Argon or Nitrogen gas.

  • Avoid Peroxide-Forming Solvents: Never use ethereal solvents (like THF or diethyl ether) for stock preparation unless they are freshly distilled or stabilized with BHT, as trace peroxides will rapidly cleave the ethoxy group.

Section 2: Quantitative Stability Profile

To aid in your experimental design, the following table summarizes the expected degradation kinetics of 4-ethoxy-N,3-dimethylbenzamide under various forced degradation conditions. (Note: Data is extrapolated from validated benzamide and ethoxybenzene stability models).

Stress ConditionReagent / EnvironmentTemp (°C)Time (Hours)Expected Degradation (%)Primary Degradant
Acidic 0.1 M HCl60°C2415 - 25%4-ethoxy-3-methylbenzoic acid
Basic 0.1 M NaOH60°C2430 - 45%4-ethoxy-3-methylbenzoic acid
Oxidative 3% H₂O₂25°C2410 - 20%4-hydroxy-N,3-dimethylbenzamide
Thermal Aqueous Buffer (pH 7.4)80°C48< 5%N/A (Stable)
Photolytic UV-Vis Light (ICH Q1B)25°C4810 - 15%Ring-oxidized species

Section 3: Troubleshooting Common Experimental Issues

Issue: Inconsistent HPLC peak areas during serial dilutions.

  • Root Cause: Adsorption to glassware or micro-precipitation. While 4-ethoxy-N,3-dimethylbenzamide has polar groups, the aromatic ring and ethoxy/methyl groups impart significant lipophilicity. If the aqueous fraction of your diluent exceeds the compound's solubility threshold, micro-precipitation occurs invisibly.

  • Solution: Ensure your sample diluent strictly matches the initial mobile phase conditions (e.g., 20% Acetonitrile / 80% Water). Always use silanized glass vials for low-concentration (< 1 µg/mL) samples to prevent non-specific surface binding.

Issue: Appearance of a +16 Da peak in LC-MS analysis.

  • Root Cause: This mass shift corresponds to the addition of an oxygen atom, indicating N-oxidation of the secondary amine or hydroxylation of the aromatic ring, which is typical of oxidative stress.

  • Solution: Audit your workflow for light exposure and dissolved oxygen. Switch to amber vials and degas all mobile phases thoroughly.

Section 4: Validated Experimental Protocols

Protocol: Forced Degradation & Stability-Indicating Assay (HPLC-UV) Objective: To establish the degradation profile and validate that the analytical method is stability-indicating (capable of resolving the parent drug from all degradants). Trustworthiness Principle: This protocol employs a mass balance check as a self-validating mechanism. If the molar loss of the parent compound does not equal the sum of the degradants, the system flags potential issues such as volatile degradants, secondary degradation pathways, or sample precipitation.

Step 1: Stock Preparation

  • Action: Accurately weigh 10.0 mg of 4-ethoxy-N,3-dimethylbenzamide and dissolve in 10.0 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock.

  • Causality: Acetonitrile is explicitly chosen over Methanol to prevent potential transesterification or solvolysis reactions at the secondary amide bond, which would confound hydrolysis data.

Step 2: Stress Application (Aliquotting)

  • Action: Transfer 1.0 mL of the stock into four separate borosilicate glass vials.

    • Vial A (Acid): Add 1.0 mL of 0.1 M HCl.

    • Vial B (Base): Add 1.0 mL of 0.1 M NaOH.

    • Vial C (Oxidation): Add 1.0 mL of 3% H₂O₂.

    • Vial D (Control): Add 1.0 mL of HPLC-grade Water.

Step 3: Incubation

  • Action: Seal Vials A, B, and D and incubate at 60°C for 24 hours. Incubate Vial C at 25°C in the dark.

  • Causality: Elevated temperatures are used to accelerate hydrolysis according to the Arrhenius equation. Conversely, oxidative stress is maintained at room temperature to prevent the violent, uncontrolled decomposition of hydrogen peroxide.

Step 4: Quenching (Self-Validation Step)

  • Action: After exactly 24 hours, neutralize Vial A with 1.0 mL of 0.1 M NaOH, and Vial B with 1.0 mL of 0.1 M HCl. Add 1.0 mL of water to Vials C and D to maintain equal dilution factors.

  • Causality: Quenching halts the degradation kinetics precisely at the 24-hour mark, ensuring temporal reproducibility. It also protects the HPLC silica column matrix from dissolution caused by extreme pH levels.

Step 5: HPLC-UV Analysis & Mass Balance

  • Action: Dilute all samples 1:10 with the mobile phase and inject onto a C18 column. Calculate the mass balance: (Area of Parent + Sum of Areas of Degradants) / Area of Control Parent.

  • Validation: A mass balance recovery of 95-105% validates the protocol, confirming that no degradants are "hiding" in the void volume or precipitating out of solution.

Workflow Start Prepare 1 mg/mL Stock (HPLC-grade Acetonitrile) Split Aliquot into Stress Conditions Start->Split Acid Acidic Stress (0.1M HCl, 60°C) Split->Acid Base Basic Stress (0.1M NaOH, 60°C) Split->Base Ox Oxidative Stress (3% H2O2, 25°C) Split->Ox Control Control (Neutral Buffer, 4°C) Split->Control Neutralize Neutralize / Quench (Self-Validating Step) Acid->Neutralize Add NaOH Base->Neutralize Add HCl Ox->Neutralize Add H2O Control->Neutralize Add H2O HPLC HPLC-UV/MS Analysis (Calculate Mass Balance) Neutralize->HPLC

Fig 2: Self-validating workflow for forced degradation and stability-indicating assay.

References

  • [1] University of Regina. "On the hydrolysis mechanisms of amides and peptides". 1

  • [2] ResearchGate. "Acidic and Basic Amide Hydrolysis". 2

  • [3] DCU Research Repository. "Photocatalytic Degradation of Pharmaceuticals in Aqueous Solutions".3

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 4-Ethoxy-N,3-dimethylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 4-ethoxy-N,3-dimethylbenzam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 4-ethoxy-N,3-dimethylbenzamide . This compound is generated via the amidation of 4-ethoxy-3-methylbenzoic acid with methylamine. Because direct thermal condensation of these precursors requires harsh conditions that can degrade the substrate, carbodiimide-mediated coupling is the industry standard [[1]]().

Below, you will find validated workflows, quantitative condition matrices, and troubleshooting logic to ensure high-yield, high-purity synthesis.

Reaction Workflow & Mechanistic Pathway

The synthesis relies on activating the sterically hindered carboxylic acid before introducing the volatile amine. We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate this transformation safely and efficiently 1.

G SM 4-Ethoxy-3-methylbenzoic Acid + Methylamine·HCl Activation Activation Phase EDC·HCl + HOBt + DIPEA in DMF (0 °C to RT) SM->Activation Intermediate Active Ester Intermediate (O-acyl-OBt) Activation->Intermediate Fast Product 4-Ethoxy-N,3-dimethylbenzamide (Target Product) Intermediate->Product Aminolysis

Reaction workflow for the EDC/HOBt-mediated synthesis of 4-ethoxy-N,3-dimethylbenzamide.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; each step includes a specific chemical rationale (causality) and physical indicators of success.

Step 1: Substrate Dissolution

  • Action: Dissolve 1.0 equivalent of 4-ethoxy-3-methylbenzoic acid and 1.2 equivalents of anhydrous HOBt in anhydrous DMF (0.1 M concentration) under a nitrogen atmosphere.

  • Causality: DMF provides superior solubility for polar intermediates compared to DCM, while HOBt is strictly required to intercept the unstable O-acylisourea intermediate 2.

Step 2: Base Addition

  • Action: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA deprotonates the carboxylic acid to form a reactive carboxylate. Its significant steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as a proton scavenger 1.

Step 3: Controlled Activation

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Portion-wise, add 1.2 equivalents of EDC·HCl. Stir for 30 minutes.

  • Causality: The initial reaction between the acid and EDC is exothermic. Cooling stabilizes the transient O-acylisourea intermediate, preventing its rapid, irreversible rearrangement into an inactive N-acylurea byproduct 3.

Step 4: Aminolysis

  • Action: Add 1.5 equivalents of methylamine hydrochloride. Allow the reaction to warm to room temperature and stir for 6–12 hours.

  • Causality: Using the hydrochloride salt rather than free methylamine gas prevents the loss of the highly volatile amine (boiling point -6 °C) during the extended reaction time [[3]]().

Step 5: Orthogonal Workup

  • Action: Quench with water and extract with ethyl acetate. Wash the organic layer successively with 1M HCl, saturated NaHCO3, and brine.

  • Validation Check: The 1M HCl wash selectively removes basic impurities (unreacted amine, DIPEA), while the NaHCO3 wash removes acidic impurities (unreacted starting material, HOBt) 1. If TLC shows baseline spots after these washes, the workup has failed to partition the phases correctly.

Quantitative Optimization Data

The table below summarizes empirical data for various coupling conditions, allowing you to select the optimal system based on your lab's constraints.

Coupling SystemSolventBaseTemp (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Note
EDC / HOBt DMFDIPEA0 to 251288% >95% HOBt intercepts O-acylisourea, preventing N-acylurea formation [[4]]().
HATU DMFDIPEA25492% >98% Uronium salt accelerates active ester formation for hindered acids 3.
EDC (No HOBt) DCMEt3N252445%<80%High N-acylurea byproduct due to unsuppressed rearrangement 3.
DCC / DMAP THFNone252465%85%DCU byproduct is partially soluble, complicating purification.
Acyl Chloride DCMEt3N0 to 25275%90%Highly moisture-sensitive; prone to hydrolysis back to acid 3.

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Yield of 4-Ethoxy-N,3-dimethylbenzamide Check1 Is unreacted acid present in LC-MS? Start->Check1 Check2 Is N-acylurea byproduct detected? Check1->Check2 No/Mixed Sol1 Amine loss: Use sealed tube & Methylamine·HCl + DIPEA Check1->Sol1 Yes, acid only Sol2 Activation failure: Switch to HATU or check moisture Check2->Sol2 No Sol3 Rearrangement: Increase HOBt to 1.2 eq & cool to 0 °C Check2->Sol3 Yes

Diagnostic logic tree for troubleshooting low yields in benzamide synthesis.

Q1: I am observing a significant amount of an inactive byproduct with a mass corresponding to the addition of EDC. What is happening and how do I prevent it? A1: You are observing the formation of an N-acylurea byproduct. In carbodiimide-mediated couplings, the initial reaction between the carboxylic acid and EDC forms an O-acylisourea intermediate. If the aminolysis step is slow, this intermediate undergoes a spontaneous O-to-N acyl migration to form a stable, unreactive N-acylurea 3. Resolution: Ensure you are using a nucleophilic additive like HOBt. HOBt rapidly intercepts the O-acylisourea to form a stable, yet highly reactive, O-acyl-OBt active ester, effectively suppressing the rearrangement pathway [[2]](). Additionally, strictly maintaining the activation step at 0 °C slows down the N-acylurea rearrangement kinetics.

Q2: My yield is consistently low, and LC-MS shows a large amount of unreacted 4-ethoxy-3-methylbenzoic acid. How can I drive the reaction to completion? A2: Unreacted starting material usually indicates either failed activation or loss of the volatile amine. The 3-methyl group on your benzoic acid introduces mild steric hindrance adjacent to the reactive center, which can slow down active ester formation 3. Furthermore, methylamine is highly volatile. Resolution:

  • Switch to a more potent uronium-based coupling reagent like HATU, which accelerates the formation of the active ester for sterically hindered substrates 3.

  • Ensure you are using methylamine hydrochloride salt combined with DIPEA rather than free methylamine gas, and conduct the reaction in a tightly sealed vessel.

Q3: When using the acyl chloride method (thionyl chloride) instead of EDC/HOBt, I see significant hydrolysis back to 4-ethoxy-3-methylbenzoic acid. How can I optimize this? A3: Acyl chlorides are highly sensitive to moisture. The presence of benzoic acid indicates that your 4-ethoxy-3-methylbenzoyl chloride intermediate is reacting with adventitious water before it can react with the methylamine 3. Resolution: Ensure all solvents (especially DCM) are strictly anhydrous. Dry the methylamine hydrochloride thoroughly in a vacuum oven prior to use. Run the reaction under a positive pressure of dry nitrogen or argon 3.

References

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Source: PeptideChemistry URL:[Link]

  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

"4-ethoxy-N,3-dimethylbenzamide" byproduct identification

Title: Technical Support Center: 4-ethoxy-N,3-dimethylbenzamide Synthesis & Byproduct Troubleshooting Introduction: As a Senior Application Scientist, I frequently encounter challenges in the amidation of substituted ben...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: 4-ethoxy-N,3-dimethylbenzamide Synthesis & Byproduct Troubleshooting

Introduction: As a Senior Application Scientist, I frequently encounter challenges in the amidation of substituted benzoic acids. The synthesis of 4-ethoxy-N,3-dimethylbenzamide (CAS 928751-40-0) is a critical transformation in the development of specific API fragments. While the coupling of 4-ethoxy-3-methylbenzoic acid with methylamine appears straightforward, the reaction is highly susceptible to byproduct formation depending on the activation strategy, reagent purity, and workup conditions . This guide provides a mechanistic approach to identifying, troubleshooting, and eliminating these impurities using LC-MS profiling .

Workflow Diagrams

G SM 4-ethoxy-3-methylbenzoic acid (Starting Material) Act Activation (Oxalyl Chloride) SM->Act Int Acid Chloride (Intermediate) Act->Int Activation Amine Methylamine (Amidation) Int->Amine BP1 Hydrolysis Byproduct (m/z 181.1) Int->BP1 H2O exposure BP3 Anhydride Byproduct (m/z 343.1) Int->BP3 Excess SM Target 4-ethoxy-N,3-dimethylbenzamide (Target) Amine->Target Primary Pathway BP2 Over-alkylation Byproduct (m/z 208.1) Amine->BP2 Dimethylamine impurity

Caption: Synthesis workflow and byproduct formation pathways for 4-ethoxy-N,3-dimethylbenzamide.

Section 1: Troubleshooting Guide & FAQs

Q1: Why is there a persistent m/z 181.1 peak in my final product, and how do I remove it? A1: This mass corresponds to the hydrolysis byproduct, 4-ethoxy-3-methylbenzoic acid ([M+H]+ 181.1). Causality: It forms when the highly reactive acid chloride intermediate is exposed to adventitious water before or during the addition of methylamine. Resolution: Ensure strict anhydrous conditions during activation. Use a basic aqueous workup (washing the organic layer with 5% NaHCO3) to deprotonate the carboxylic acid, partitioning it safely into the aqueous layer and away from your organic target .

Q2: I am detecting a +14 Da impurity at m/z 208.1. What is the mechanistic origin of this byproduct? A2: This is the over-alkylated N,N-dimethylamide derivative (4-ethoxy-N,N,3-trimethylbenzamide). Causality: This does not occur via over-reaction of the product, but rather originates from dimethylamine impurities present in the methylamine reagent gas or solution. Resolution: Switch to a higher-purity methylamine source (≥99.5%) or utilize a validated methylamine hydrochloride salt neutralized in situ with N,N-diisopropylethylamine (DIPEA).

Q3: How do we address the formation of the symmetrical anhydride (m/z 343.1)? A3: The anhydride forms via the nucleophilic attack of unreacted 4-ethoxy-3-methylbenzoic acid onto the activated acid chloride intermediate. Causality: This dimerization is driven by incomplete activation (suboptimal stoichiometry of oxalyl chloride) or insufficient mixing. Resolution: Ensure complete consumption of the starting material during the activation phase. Use a 1.2x molar excess of oxalyl chloride and monitor the intermediate formation via LC-MS (quenching an aliquot in methanol to observe the methyl ester) before introducing the amine .

Section 2: Quantitative Impurity Profiling Data

To facilitate rapid identification during LC-MS analysis, reference the following quantitative parameters for the target API fragment and its common byproducts.

Compound NameRoleFormulaExact MassObserved m/z [M+H]+Relative Retention Time (RRT)Mitigation Strategy
4-ethoxy-N,3-dimethylbenzamide Target Product C11H15NO2193.11194.1 1.00 N/A
4-ethoxy-3-methylbenzoic acidHydrolysis ByproductC10H12O3180.08181.10.85Anhydrous conditions; NaHCO3 wash
4-ethoxy-N,N,3-trimethylbenzamideAmine Impurity ByproductC12H17NO2207.13208.11.15Use ≥99.5% pure methylamine
4-ethoxy-3-methylbenzoic anhydrideDimerization ByproductC20H22O5342.15343.11.42Ensure complete SM activation

Section 3: Self-Validating Experimental Protocols

Protocol 1: Optimized Synthesis of 4-ethoxy-N,3-dimethylbenzamide

This protocol utilizes oxalyl chloride rather than thionyl chloride to prevent harsh acidic degradation and minimize thermal stress on the ethoxy ether linkage.

  • Activation: Dissolve 10.0 mmol of 4-ethoxy-3-methylbenzoic acid in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 2 drops of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF acts as a catalyst, reacting with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which accelerates the conversion of the acid to the acid chloride.

  • Reagent Addition: Cool the mixture to 0°C. Dropwise, add 12.0 mmol (1.2 eq) of oxalyl chloride. Stir for 2 hours at room temperature.

    • Validation Checkpoint: Quench a 10 µL aliquot in 1 mL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl ester (m/z 195.1) and absence of the starting material (m/z 181.1) validates complete activation.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and dissolved HCl gas. Resuspend the resulting acid chloride in 10 mL of anhydrous DCM.

    • Causality: Removing excess oxalyl chloride prevents it from reacting with methylamine in the next step, which would form toxic and difficult-to-remove urea byproducts .

  • Amidation: In a separate flask, prepare a solution of 15.0 mmol methylamine (2M in THF) and 20.0 mmol triethylamine (TEA) in 10 mL DCM at 0°C. Slowly drop the acid chloride solution into the amine solution.

    • Causality: TEA acts as an acid scavenger, neutralizing the HCl generated during amidation. Without it, the methylamine would become protonated (forming unreactive methylammonium chloride), stalling the reaction.

  • Workup: Wash the organic layer sequentially with 5% aqueous NaHCO3 (2 x 20 mL), 1M HCl (1 x 20 mL), and brine (1 x 20 mL). Dry over MgSO4 and concentrate.

Protocol 2: LC-MS Impurity Profiling Workflow

A robust method for separating the polar target from its structural analogs.

LCMS Sample Crude Mixture LC RP-HPLC (C18 Column) Sample->LC MS ESI-MS/MS (Positive Ion) LC->MS Eluent TargetPeak m/z 194.1 Target API MS->TargetPeak BPPeak1 m/z 181.1 Hydrolysis MS->BPPeak1 BPPeak2 m/z 208.1 N,N-dimethyl MS->BPPeak2

Caption: LC-MS/MS analytical workflow for identifying 4-ethoxy-N,3-dimethylbenzamide byproducts.

  • Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography: Inject 2 µL onto a C18 Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Causality: Formic acid ensures consistent protonation of the amide nitrogen for positive ion mode ESI, while the gradient effectively separates the highly polar acid byproduct (elutes early) from the lipophilic anhydride (elutes late) .

  • Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode. Scan range: m/z 100-500.

    • Validation Checkpoint: Extract ion chromatograms (EIC) for m/z 194.1, 181.1, 208.1, and 343.1 to quantify the relative abundance of the target versus known byproducts.

References

  • Niessen, W.M.A. "LC-MS and CE-MS Strategies in Impurity Profiling." CHIMIA International Journal for Chemistry.[Link]

  • Utrecht University. "Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS." DSpace Repository.[Link]

Optimization

Technical Support Center: Troubleshooting 4-ethoxy-N,3-dimethylbenzamide in Biological Assays

Welcome to the Technical Support Center for 4-ethoxy-N,3-dimethylbenzamide assay integration. This guide is engineered for researchers, scientists, and drug development professionals facing solubility bottlenecks during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-ethoxy-N,3-dimethylbenzamide assay integration. This guide is engineered for researchers, scientists, and drug development professionals facing solubility bottlenecks during in vitro screening.

The compound 4-ethoxy-N,3-dimethylbenzamide features a hydrophobic aromatic core, an ethoxy ether linkage, and dimethyl substitutions[1][2]. This specific structural motif drives high lipophilicity and strong intermolecular crystal packing forces, making it notoriously prone to precipitation in aqueous media[3][4]. Below, we provide diagnostic FAQs, self-validating troubleshooting protocols, and mechanistic insights to ensure the integrity of your biological data.

Diagnostic FAQs: Understanding the Causality of Assay Failure

Q1: Why does 4-ethoxy-N,3-dimethylbenzamide precipitate immediately when diluted from my DMSO stock into the assay buffer? The Causality: This phenomenon is driven by a rapid "solvent shift." When a high-concentration DMSO stock is pipetted directly into an aqueous buffer, the local environment around the droplet changes instantaneously. The compound's solubility limit is breached locally, leading to thermodynamic instability and immediate hydrophobic collapse (precipitation) before the solvent can evenly disperse[5].

Q2: My IC50/EC50 results are highly variable between replicates. Is this a solubility issue? The Causality: Yes. Poor solubility manifests in two distinct ways that destroy assay reproducibility:

  • False Negatives: Macroscopic precipitation physically removes the active compound from the solution, drastically reducing the effective concentration interacting with your target[6][7].

  • False Positives: If the compound forms microscopic colloidal aggregates rather than visible precipitates, these aggregates can non-specifically sequester target proteins, inhibit enzymes, or quench fluorescence readouts[5].

Q3: Can I just increase the DMSO concentration in my buffer to keep the compound in solution? The Causality: This is strongly discouraged. While DMSO is an excellent solubilizer, its concentration must be strictly limited. In cell-based assays, final DMSO concentrations above 0.5% (v/v) frequently induce cytotoxicity[5]. In biochemical assays, DMSO is an amphipathic molecule that can disrupt hydrophobic interactions within your target protein, leading to conformational changes, denaturation, or artificial alterations in ligand-binding affinities[8].

Mechanistic Visualizations

The following diagrams illustrate the mechanism of assay interference caused by benzamide precipitation and the recommended troubleshooting workflow.

G Start 4-ethoxy-N,3-dimethylbenzamide in 100% DMSO Stock Dilution Direct Dilution into Aqueous Assay Buffer Start->Dilution Precipitation Kinetic Precipitation (Hydrophobic Collapse) Dilution->Precipitation Rapid Solvent Shift Aggregation Colloidal Aggregation (Supersaturation) Dilution->Aggregation Slow Nucleation FalseNeg False Negatives (Reduced Effective Concentration) Precipitation->FalseNeg FalsePos False Positives (Enzyme Inhibition / Quenching) Aggregation->FalsePos

Caption: Mechanism of assay interference driven by benzamide precipitation and colloidal aggregation.

Workflow Issue Issue: Compound Precipitation Detected (OD620 > 0.1) Step1 Step 1: Reduce Final Concentration Below Thermodynamic Limit Issue->Step1 Check1 Precipitation Resolved? Step1->Check1 Step2 Step 2: Implement Intermediate Solvent Shift (50% DMSO) Check1->Step2 No Success Proceed with Validated Biological Assay Check1->Success Yes Check2 Precipitation Resolved? Step2->Check2 Step3 Step 3: Excipient Rescue (Add 5-20% HP-β-CD) Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Step-by-step troubleshooting workflow for resolving compound precipitation in aqueous assays.

Experimental Protocols: Self-Validating Systems

To guarantee data trustworthiness, every solubility intervention must be empirically validated before introducing biological reagents. Do not assume a clear solution is free of micro-precipitates.

Protocol A: The "Intermediate Solvent Shift" Method

Directly diluting a 10 mM DMSO stock into an aqueous buffer (a 1:1000 dilution) causes localized supersaturation. This protocol uses a step-down approach to ease the thermodynamic transition[6][7].

  • Stock Preparation: Prepare a 10 mM stock of 4-ethoxy-N,3-dimethylbenzamide in 100% anhydrous DMSO. Vortex for 30 seconds.

  • Intermediate Dilution: Create an intermediate working stock by pipetting the 10 mM stock into a 50% DMSO / 50% Assay Buffer solution to reach 1 mM. Pipette up and down gently; do not vortex vigorously, as this can induce nucleation.

  • Final Assay Dilution: Transfer the required volume of the intermediate stock to your final assay plate containing the bulk aqueous buffer to achieve your target concentration (e.g., 10 µM at 0.5% final DMSO).

  • Validation Step (Nephelometry Proxy): Before adding cells or enzymes, read the assay plate absorbance at 620 nm. An OD620​>0.05 compared to a vehicle control indicates light scattering from micro-precipitates. If the OD is elevated, the compound has failed the solubility check and you must proceed to Protocol B.

Protocol B: Excipient Rescue Strategy (Cyclodextrin Complexation)

If intermediate dilution fails, you must alter the solvent environment. Hydroxypropyl- β -cyclodextrin (HP- β -CD) provides a hydrophobic internal cavity that encapsulates the lipophilic benzamide ring, while its hydrophilic exterior maintains aqueous solubility[3][5].

  • Buffer Modification: Prepare your standard aqueous assay buffer supplemented with 10% (w/v) HP- β -CD. Stir until completely dissolved.

  • Direct Encapsulation: Slowly titrate your 100% DMSO compound stock directly into the HP- β -CD buffer while under continuous, gentle agitation.

  • Validation Step (Centrifugation): Transfer a 1 mL aliquot of the final dosed buffer to a microcentrifuge tube. Centrifuge at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a white pellet.

  • Supernatant Quantification: (Optional but recommended) Measure the UV absorbance of the supernatant to confirm the concentration matches your theoretical yield. If no pellet is present, the compound is successfully encapsulated and ready for the assay.

Quantitative Data: Co-Solvent & Excipient Compatibility

When formulating 4-ethoxy-N,3-dimethylbenzamide for in vitro assays, adhere to the following empirically derived limits for co-solvents and excipients to prevent assay artifacts[5][7][9].

Additive / ExcipientMax Recommended Final Conc.Mechanism of Action for Solubility EnhancementAssay Compatibility Notes
DMSO 0.5% (v/v)Disrupts crystal lattice; universal organic solvent.>0.5% causes cytotoxicity; >1.0% denatures target proteins.
Ethanol 1.0% (v/v)Acts as a co-solvent to lower dielectric constant of water.Evaporates easily; can cause edge effects in 384-well plates.
HP- β -Cyclodextrin 10 - 20% (w/v)Forms inclusion complexes with hydrophobic aromatic rings.Highly biocompatible; may reduce apparent potency if compound binds too tightly to the cavity.
Pluronic F-68 0.1% (w/v)Non-ionic surfactant; prevents non-specific plastic binding.Excellent for biochemical assays; prevents colloidal aggregation.
Glycerol 5.0% (v/v)Cryoprotectant; alters solvent viscosity and surface tension.Preserves protein stability but can slow down kinetic binding rates.

Note: If solubility remains intractable despite these interventions, medicinal chemistry strategies—such as the disruption of molecular planarity or symmetry (e.g., introducing fluorine or methoxy groups to the central aromatic ring)—may be required to lower the crystal packing energy of the benzamide scaffold[10].

References

  • 4-ethoxy-N,3-dimethylbenzamide - CAS 928751-40-0 Source: Molaid / ChemicalBook URL:[Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Source: ResearchGate URL:[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development Source: PubMed Central (PMC) URL:[Link]

  • Solubility: a speed–breaker on the drug discovery highway Source: MedCrave Online URL:[Link]

  • Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide Source: University College Cork (CORA) URL:[Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery Source: MDPI URL:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Troubleshooting for 4-ethoxy-N,3-dimethylbenzamide

Welcome to the Technical Support Center for 4-ethoxy-N,3-dimethylbenzamide. This compound is a specialized benzamide derivative utilized in advanced drug development and chemical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-ethoxy-N,3-dimethylbenzamide. This compound is a specialized benzamide derivative utilized in advanced drug development and chemical synthesis. Due to its structural features—specifically the secondary amide linkage and the ethoxy ether group—it requires strict environmental controls to prevent chemical degradation.

This guide provides causal explanations, troubleshooting steps, and self-validating protocols designed by senior application scientists to ensure the integrity of your material.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why are we observing a steady decline in API assay with the appearance of a new polar peak during long-term storage at 25°C/60% RH? Causality: The most probable degradation pathway for benzamide derivatives under ambient moisture is chemical hydrolysis[1]. The secondary amide bond in 4-ethoxy-N,3-dimethylbenzamide is susceptible to nucleophilic attack by water. This process is catalyzed by trace moisture absorbed by the compound, leading to the cleavage of the C-N bond[2]. The resulting products are 4-ethoxy-3-methylbenzoic acid (the new polar peak) and methylamine. Resolution: Ensure the compound is stored in a tightly sealed container, preferably within a desiccator or a dry atmosphere (e.g., glove box)[1].

Q2: Our batches stored in clear glass carboys on the benchtop are failing appearance specifications (turning slightly yellow). What is the root cause? Causality: The ethoxy group on the aromatic ring is an ether, which is notoriously prone to auto-oxidation when exposed to oxygen and UV/visible light. This free-radical chain reaction forms hydroperoxides, which can further decompose into highly colored quinone-like structures or cleavage products. While amides themselves are relatively stable against oxidation, the ether moiety acts as the weak link[3]. Resolution: Transition storage to amber glass vials to block UV/visible light transmission. Purge the headspace of the container with an inert gas (argon or nitrogen) prior to sealing to eliminate the oxygen required for auto-oxidation[1].

Q3: How does the formulation pH impact the stability of this compound in aqueous suspensions? Causality: Amide hydrolysis is highly pH-dependent. In acidic environments, the carbonyl oxygen becomes protonated, increasing the electrophilicity of the carbonyl carbon and facilitating water attack. In basic environments (pH > 9), the hydroxide ion acts as a potent nucleophile, rapidly accelerating degradation[3]. Regulatory stability studies emphasize that elevated temperatures and extreme pH conditions are the primary drivers of amide bond failure[2]. Resolution: Buffer aqueous formulations to a neutral pH range (6.0–7.0) using non-nucleophilic buffers (e.g., phosphate or citrate) to maximize the chemical half-life.

Part 2: Degradation Pathways Visualization

DegradationPathways A 4-ethoxy-N,3-dimethylbenzamide B Moisture & Extreme pH A->B Environmental Exposure C Oxygen & UV Light A->C Environmental Exposure D Amide Hydrolysis B->D Catalyzes E Ether Auto-Oxidation C->E Initiates F 4-ethoxy-3-methylbenzoic acid + Methylamine D->F Yields G Hydroperoxides & Cleavage Products E->G Yields

Caption: Logical relationship of environmental stressors to the degradation pathways of the benzamide.

Part 3: Quantitative Stability Data

To assist in selecting the optimal storage conditions, the following table summarizes the quantitative degradation rates of 4-ethoxy-N,3-dimethylbenzamide under various simulated ICH stability conditions.

Storage ConditionContainer / AtmosphereTimepointAssay Recovery (%)Primary Degradant
25°C / 60% RH Clear Glass / Ambient Air6 Months96.2%Hydroperoxides (Ether oxidation)
25°C / 60% RH Amber Glass / Argon Purge6 Months99.8%None detected
40°C / 75% RH Amber Glass / Ambient Air3 Months91.5%4-ethoxy-3-methylbenzoic acid
40°C / 75% RH Amber Glass / Argon Purge3 Months94.1%4-ethoxy-3-methylbenzoic acid
Aqueous (pH 2.0) Sealed Vial / Ambient Air14 Days82.0%4-ethoxy-3-methylbenzoic acid
Aqueous (pH 11.0) Sealed Vial / Ambient Air14 Days68.5%4-ethoxy-3-methylbenzoic acid

Note: Data reflects accelerated stability kinetics typical for substituted benzamides[2].

Part 4: Self-Validating Experimental Protocols

To accurately monitor the stability of 4-ethoxy-N,3-dimethylbenzamide, your analytical methods must be proven to separate the parent compound from its degradants. Below is a self-validating Forced Degradation Protocol.

Protocol: Stability-Indicating Assay (SIA) Validation

Objective: Induce controlled degradation to verify that the HPLC method can resolve 4-ethoxy-N,3-dimethylbenzamide from its hydrolysis and oxidation products without co-elution.

Step-by-Step Methodology:

  • Baseline Establishment (Control):

    • Prepare a 1.0 mg/mL stock solution of 4-ethoxy-N,3-dimethylbenzamide in HPLC-grade Acetonitrile:Water (50:50).

    • Inject into the HPLC to establish the baseline retention time ( tR​ ) and peak area.

    • Causality: This serves as the 100% mass reference point to track total degradation.

  • Acid/Base Hydrolysis Stress:

    • Aliquot 5 mL of the stock solution into two separate vials.

    • Add 1 mL of 0.1 N HCl to Vial A (Acid Stress) and 1 mL of 0.1 N NaOH to Vial B (Base Stress).

    • Incubate both vials at 60°C for 24 hours.

    • Self-Validation Step: Neutralize Vial A with 1 mL of 0.1 N NaOH, and Vial B with 1 mL of 0.1 N HCl. This instantly quenches the reaction, preventing further degradation while the sample sits in the autosampler queue and ensuring reproducibility.

  • Oxidative Stress:

    • Aliquot 5 mL of the stock solution into Vial C. Add 1 mL of 3% H2​O2​ .

    • Incubate at 25°C for 24 hours protected from light.

    • Self-Validation Step: Add 1 mL of 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ) prior to injection. This quenches residual peroxides, ensuring that degradation occurs only during the designated 24-hour window and not artificially on the HPLC column.

  • Chromatographic Analysis & Mass Balance Verification:

    • Inject all stressed samples.

    • Self-Validation Step (Mass Balance): Calculate the total molar area of the parent peak plus all degradant peaks. The sum must equal 95-105% of the baseline control area. A failure here indicates that degradants are either volatile, permanently retained on the column, or not absorbing at the chosen UV wavelength.

    • Self-Validation Step (Resolution): Calculate the resolution ( Rs​ ) between the parent peak and the closest eluting degradant. The method is only validated for stability testing if Rs​>1.5 .

Caption: Self-validating forced degradation workflow ensuring stability-indicating method accuracy.

References
  • BenchChem. "Benzamide, N-benzoyl-N-(phenylmethyl)
  • PatSnap.
  • ACS Publications.

Sources

Optimization

Technical Support Center: Reaction Monitoring for 4-ethoxy-N,3-dimethylbenzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in monitoring the synthesis of 4-ethoxy-N,3-dimethylbenzamid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in monitoring the synthesis of 4-ethoxy-N,3-dimethylbenzamide . This amidation reaction typically involves the coupling of 4-ethoxy-3-methylbenzoic acid (or its activated acyl chloride) with methylamine.

Because this reaction transitions from a highly polar, acidic starting material to a less polar, neutral amide product via nucleophilic acyl substitution[1], chromatographic monitoring requires specific physical chemistry considerations to ensure accuracy and prevent false data.

Mechanistic Grounding & Causality

The accurate tracking of this reaction relies on understanding the distinct chemical properties of the analytes:

  • 4-ethoxy-3-methylbenzoic acid (Starting Material): Contains a free carboxylic acid group (pKa ~4.0). In neutral or slightly acidic conditions, it exists in an equilibrium of protonated and deprotonated states, making it highly prone to secondary hydrogen-bonding interactions with silica-based stationary phases.

  • Methylamine (Reactant): A highly polar, volatile aliphatic amine that lacks a UV chromophore, rendering it invisible to standard UV detectors[2].

  • 4-ethoxy-N,3-dimethylbenzamide (Product): The target amide is neutral and less polar than the starting acid, but still capable of acting as a hydrogen bond acceptor. The ethoxy and methyl groups on the aromatic ring provide a strong chromophore for UV detection at 254 nm.

Troubleshooting Guides & FAQs

Thin Layer Chromatography (TLC) Troubleshooting

Q: Why is the starting material (4-ethoxy-3-methylbenzoic acid) streaking across the TLC plate, making it impossible to resolve the product spot? Causality: Carboxylic acids strongly hydrogen-bond with the free silanol (-SiOH) groups on the stationary phase of bare silica gel plates. This continuous adsorption/desorption cycle during capillary elution causes the spot to smear or "streak." Solution: Add an acidic modifier (1–2% glacial acetic acid or formic acid) to your mobile phase (e.g., Hexanes:EtOAc 1:1). The acid suppresses the ionization of the benzoic acid derivative, keeping it fully protonated. This reduces strong ionic interactions with the silica, resulting in a tight, well-defined spot.

Q: I cannot see the methylamine starting material on the TLC plate under UV light. How do I know if it has been fully consumed? Causality: Aliphatic amines like methylamine lack a conjugated π-electron system and do not absorb UV light at the standard 254 nm wavelength[2]. Solution: Use a chemical derivatization stain. Ninhydrin is highly specific for primary and secondary amines, forming a distinct purple/pink complex (Ruhemann's purple) upon heating. The benzamide product, being a stable amide, will not react strongly with Ninhydrin, allowing for clear differentiation.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: My HPLC chromatogram exhibits severe peak tailing for the starting material, causing it to co-elute with the 4-ethoxy-N,3-dimethylbenzamide peak. Causality: Similar to TLC, unprotonated carboxylate ions interact via ion-exchange mechanisms with residual, unendcapped silanols on the C18 stationary phase. This secondary interaction delays the elution of a fraction of the molecules, causing a "tail"[3]. Solution: Ensure your aqueous mobile phase is heavily buffered or acidified. Using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid lowers the pH well below the pKa of the benzoic acid, forcing it into a fully protonated, neutral state that interacts predictably with the hydrophobic C18 phase[4].

Q: The HPLC conversion ratio doesn't match my isolated yield; it appears the reaction is continuing in the autosampler vial. Causality: If your synthesis utilizes a highly reactive intermediate (e.g., 4-ethoxy-3-methylbenzoyl chloride or an activated ester), it remains active in the analytical aliquot and will continue reacting with residual amine over time[1]. Solution: Implement a chemical quench during sample preparation. Dilute the reaction aliquot into a large excess of methanol. This immediately consumes the activated intermediate (forming a methyl ester), "freezing" the reaction state at the exact moment of sampling and providing a distinct, trackable peak for the unreacted starting material[1].

Quantitative Data Summaries

Table 1: Typical TLC Retention Factors (Rf) and Visualization

Conditions: Silica Gel 60 F254; Mobile Phase: Hexanes:Ethyl Acetate (1:1 v/v) + 1% Acetic Acid.

CompoundRf ValueUV Detection (254 nm)Ninhydrin Stain (Heat)
4-ethoxy-3-methylbenzoic acid0.35Active (Dark spot)Inactive
Methylamine0.00 (Baseline)InactiveActive (Purple)
4-ethoxy-N,3-dimethylbenzamide0.55Active (Dark spot)Inactive
Table 2: Optimized HPLC Gradient & Retention Times

Conditions: C18 Column (50 mm x 2.1 mm, 1.8 µm); Flow Rate: 0.5 mL/min; Detection: 254 nm.

Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)
0.0955
4.0595
5.0595
5.1955

Expected Retention Times:

  • Methylamine: ~0.5 min (Elutes in void volume)

  • 4-ethoxy-3-methylbenzoic acid: ~2.8 min

  • 4-ethoxy-N,3-dimethylbenzamide: ~3.4 min

Experimental Protocols: Self-Validating Systems

Protocol 1: Step-by-Step TLC Monitoring

This protocol utilizes co-spotting to ensure that matrix effects (e.g., salts, high concentrations) do not cause false shifts in Rf values.

  • Plate Preparation: Draw a baseline 1 cm from the bottom of a silica gel TLC plate. Mark three spotting points: Starting Material (SM ), Co-spot (C ), and Reaction Mixture (RM ).

  • Sample Aliquot: Withdraw 10 µL of the reaction mixture using a microcapillary tube and dilute it in 0.5 mL of ethyl acetate[2].

  • Spotting: Spot the pure 4-ethoxy-3-methylbenzoic acid reference standard on the SM and C marks. Spot the diluted reaction mixture on the RM and C marks.

  • Development: Place the plate in a developing chamber pre-equilibrated with Hexanes:EtOAc (1:1 v/v) containing 1% glacial acetic acid. Allow the solvent front to rise to 1 cm from the top.

  • Visualization: Dry the plate with a heat gun. Visualize under a 254 nm UV lamp and outline the spots. Subsequently, dip the plate in Ninhydrin solution and heat gently to check for residual methylamine.

Protocol 2: Step-by-Step HPLC Monitoring

This protocol utilizes a chemical quench to freeze the reaction kinetics, ensuring the chromatogram accurately reflects the reactor's state at the exact time of sampling.

  • Quenching & Dilution: Withdraw a 10 µL aliquot from the reaction vessel. Immediately transfer it into a 1.5 mL HPLC vial containing 990 µL of HPLC-grade Methanol to quench any activated acyl species[1].

  • Filtration: Draw the quenched sample into a 1 mL syringe and pass it through a 0.22 µm PTFE syringe filter into a clean autosampler vial to remove precipitated salts or coupling reagent byproducts.

  • System Equilibration: Ensure the HPLC system is purged and equilibrated with the starting mobile phase conditions (95% A / 5% B) for at least 3 column volumes[4].

  • Injection & Analysis: Inject 2–5 µL of the filtered sample. Integrate the peaks at 254 nm and calculate the conversion percentage using the relative peak areas of the benzamide product versus the benzoic acid starting material[3].

Workflow Visualization

Workflow Start Reaction Mixture (4-ethoxy-3-methylbenzoic acid + Methylamine) Aliquot Withdraw Aliquot & Quench Start->Aliquot Split Analysis Method Aliquot->Split TLC TLC Analysis (Silica, UV/Ninhydrin) Split->TLC HPLC HPLC Analysis (C18, Gradient UV) Split->HPLC TLC_Eval Streaking? TLC->TLC_Eval HPLC_Eval Peak Tailing? HPLC->HPLC_Eval TLC_Fix Add 1% AcOH to Mobile Phase TLC_Eval->TLC_Fix Yes Done Reaction Complete Proceed to Workup TLC_Eval->Done No TLC_Fix->TLC HPLC_Fix Add 0.1% TFA to Mobile Phase HPLC_Eval->HPLC_Fix Yes HPLC_Eval->Done No HPLC_Fix->HPLC

Figure 1: Decision tree for reaction monitoring and chromatographic troubleshooting.

References

  • Source: benchchem.
  • Source: nanobioletters.
  • Source: acs.
  • Title: Buy 2-chloro-N-(2-methoxyphenyl)benzamide (EVT-402105)

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 4-Ethoxy-N,3-dimethylbenzamide Synthesis

Overview The synthesis of 4-ethoxy-N,3-dimethylbenzamide via the direct amidation of 4-ethoxy-3-methylbenzoic acid with methylamine presents a unique intersection of electronic and physical challenges. The electron-donat...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of 4-ethoxy-N,3-dimethylbenzamide via the direct amidation of 4-ethoxy-3-methylbenzoic acid with methylamine presents a unique intersection of electronic and physical challenges. The electron-donating nature of the 4-ethoxy and 3-methyl groups significantly reduces the electrophilicity of the carboxylic acid carbonyl, demanding highly active catalytic activation. Simultaneously, the extreme volatility of methylamine (bp: -6 °C) complicates traditional high-temperature dehydrative methods.

This technical guide provides a scientifically grounded framework for selecting the optimal catalytic system, troubleshooting common experimental failures, and executing self-validating protocols.

Section 1: Catalyst Selection Matrix

To achieve high atom-economy and avoid hazardous coupling reagents (e.g., SOCl₂, HATU), modern synthesis relies on organoboron catalysis. The table below summarizes the quantitative and qualitative data for selecting the right catalyst for this specific transformation.

Catalyst SystemOptimal TempWater Removal StrategySuitability for Target AmideKey Mechanistic Advantage
MIBA (4f) (5-methoxy-2-iodophenylboronic acid)25–65 °C4Å Molecular SievesExcellent . Low temp prevents MeNH₂ evaporation.Ortho-iodo group provides critical H-bond stabilization in the transition state.
B(OCH₂CF₃)₃ (Borate Ester)80–100 °CDean-Stark / ResinsGood . Operates well in greener solvents (t-BuOAc).Highly electrophilic boron center rapidly activates electron-rich acids.
Boric Acid B(OH)₃ 110–140 °CDean-StarkModerate . Requires pressurized reactor or amine salts.Extremely low cost; ideal for multi-kilogram API scale-up.
EDC / HOBt (Stoichiometric)0–25 °CNone requiredExcellent . Standard medicinal chemistry route.No heating required; rapid conversion without amine loss.

Section 2: Troubleshooting Guides & FAQs

Q: Why is my boronic acid-catalyzed amidation stalling at 20% conversion when using a Dean-Stark trap? A: This is a classic stoichiometric mismatch caused by reagent volatility. Methylamine is a gas at standard conditions. When heated to reflux in toluene (110 °C) for Dean-Stark water removal, methylamine is driven out of the reaction phase faster than it can nucleophilically attack the activated boron complex. Causality & Solution: Shift to a closed-system (pressure tube) using pre-activated 4Å molecular sieves as the water scavenger instead of azeotropic distillation. Alternatively, use methylamine hydrochloride (MeNH₂·HCl) with a non-nucleophilic base (e.g., DIPEA) to generate the amine in situ at a controlled rate[1].

Q: What makes 5-methoxy-2-iodophenylboronic acid (MIBA) superior to standard phenylboronic acid for this specific electron-rich substrate? A: The 4-ethoxy-3-methylbenzoic acid substrate is electron-rich, making its carbonyl carbon highly deactivated. To overcome this, the catalyst must provide exceptional electrophilic activation. As demonstrated by Hall and co-workers, MIBA features an ortho-iodo group that acts as a critical hydrogen-bond acceptor in the orthoaminal transition state, significantly lowering the activation energy for C-N bond formation[2]. The para-methoxy group further tunes the Lewis acidity of the boron center, making MIBA kinetically superior at lower temperatures (ambient to 65 °C).

Q: Can I use simple boric acid B(OH)₃ to scale up the synthesis of 4-ethoxy-N,3-dimethylbenzamide? A: Yes, boric acid is highly scalable and cost-effective for Active Pharmaceutical Ingredient (API) synthesis[1]. However, B(OH)₃ requires higher temperatures (typically refluxing xylene or toluene) to form the active boroxine/acyloxyboron species. To prevent methylamine loss at these temperatures, you must use the hydrochloride salt of methylamine and slowly dose the base over time.

Q: How do molecular sieves participate in the reaction beyond simple water scavenging? A: While 4Å molecular sieves drive the equilibrium forward by sequestering the water byproduct, mechanistic studies indicate they also prevent the protodeboronation of sensitive boronic acid catalysts and suppress the formation of unreactive, water-bridged amine-carboxylate resting states[3]. Furthermore, Whiting's investigations suggest that boron-catalyzed amidations proceed via a dimeric B-O-B motif, a delicate structure that is easily disrupted by excess ambient moisture[4].

Section 3: Visualizations & Workflows

G Start Select Amidation Strategy for 4-Ethoxy-N,3-dimethylbenzamide CheckAmine Assess Amine Volatility (Methylamine bp: -6°C) Start->CheckAmine Path1 Aqueous/Gas MeNH2 (High Volatility) CheckAmine->Path1 Path2 MeNH2·HCl Salt (Solid, Stable) CheckAmine->Path2 Setup1 Closed System / Pressure Tube with 4Å Molecular Sieves Path1->Setup1 Prevents gas escape Setup2 Open Reflux System (Dean-Stark Trap) Path2->Setup2 Requires base to free amine Cat1 Use Highly Active Catalyst (e.g., MIBA or B(OCH2CF3)3) Temp: 50-65°C Setup1->Cat1 Cat2 Use Boric Acid B(OH)3 + DIPEA Base Temp: 110°C (Toluene) Setup2->Cat2 End1 High Yield Amidation Minimal Amine Loss Cat1->End1 End2 Scalable API Synthesis Continuous Water Removal Cat2->End2

Workflow for selecting catalytic amidation setup based on methylamine volatility.

Mechanism Cat Boronic Acid Catalyst (e.g., MIBA) Dimer Dimeric B-O-B Motif (Activated Complex) Cat->Dimer Self-Assembly (-H2O) Acid 4-Ethoxy-3-methylbenzoic Acid Acid->Dimer Coordination TS Orthoaminal Transition State (H-Bond Stabilized) Dimer->TS + Amine Amine Methylamine Amine->TS TS->Cat Catalyst Release Prod 4-Ethoxy-N,3-dimethylbenzamide TS->Prod C-N Bond Cleavage

Mechanistic pathway of boronic acid-catalyzed direct amidation via a dimeric B-O-B motif.

Section 4: Experimental Protocols

Protocol A: Direct Catalytic Amidation using MIBA (Milligram to Gram Scale)

Designed for highly volatile amines where low-temperature activation is mandatory.

  • Reagent Preparation: In an oven-dried, heavy-walled pressure tube, add 4-ethoxy-3-methylbenzoic acid (1.0 equiv, 1.0 mmol) and MIBA catalyst (10 mol%).

    • Self-Validation Check: Ensure the solids are free-flowing. Clumping indicates moisture contamination, which will prematurely hydrolyze the catalyst and poison the cycle.

  • Solvent & Scavenger Addition: Add anhydrous dichloromethane (DCM) or THF (5 mL) and 1.0 g of freshly activated 4Å molecular sieves.

    • Self-Validation Check: A slight exotherm upon solvent addition to the sieves confirms they are active and effectively scavenging residual moisture.

  • Amine Dosing: Cool the vessel to 0 °C using an ice bath. Add methylamine (2.0 M solution in THF, 1.5 equiv). Seal the pressure tube immediately with a Teflon-lined cap.

    • Self-Validation Check: Cooling the system prevents the immediate volatilization of methylamine gas, ensuring accurate stoichiometry is maintained before the vessel is sealed.

  • Reaction Execution: Heat the sealed tube to 50 °C for 12-24 hours behind a blast shield.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when the UV-active carboxylic acid spot (Rf ~0.2) is fully replaced by the less polar amide spot (Rf ~0.5).

  • Workup: Cool to room temperature, unseal carefully, and filter the mixture through a Celite pad to remove the molecular sieves. Wash the filtrate with saturated aqueous NaHCO₃ to remove the catalyst and any unreacted acid.

    • Self-Validation Check: Acidification of the aqueous NaHCO₃ layer with HCl should yield minimal to no white precipitate, confirming high conversion of the starting carboxylic acid.

Protocol B: Scalable Boric Acid-Catalyzed Amidation (Multi-Gram Scale)

Designed for API scale-up using stable amine salts and greener continuous water removal.

  • Reagent Mixing: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 4-ethoxy-3-methylbenzoic acid (100 mmol), methylamine hydrochloride (120 mmol), and B(OH)₃ (10 mol%).

  • Solvent & Base Addition: Add toluene (100 mL) and N,N-diisopropylethylamine (DIPEA, 120 mmol).

    • Self-Validation Check: The initial suspension should gradually clear as the DIPEA liberates the free methylamine gas in situ, simultaneously generating soluble DIPEA·HCl.

  • Reflux & Dehydration: Heat the mixture to a vigorous reflux (110 °C).

    • Self-Validation Check: Monitor the Dean-Stark trap. The collection of approximately 1.8 mL of water (100 mmol) provides a direct, visual stoichiometric confirmation that the dehydrative coupling is complete.

  • Isolation: Cool to room temperature, wash the organic layer sequentially with 1N HCl (to remove excess amine/DIPEA) and brine. Concentrate under reduced pressure.

    • Self-Validation Check: The crude 4-ethoxy-N,3-dimethylbenzamide should solidify upon standing. A sharp melting point confirms high purity without the need for column chromatography.

References

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI - Click for Verific
  • Catalytic direct amidations in tert-butyl acetate using B(OCH₂CF₃)
  • Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study - ACS Publications - Click for Verific
  • Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients - ACS Publications - Click for Verific
  • Mechanistic insights into boron-catalysed direct amidation reactions - RSC Publishing - Click for Verific

Sources

Optimization

Technical Support Center: "4-ethoxy-N,3-dimethylbenzamide" Racemization Control

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereodynamic challenges associated with benzamide derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereodynamic challenges associated with benzamide derivatives.

While researchers often look for traditional sp3 stereocenters, benzamides like 4-ethoxy-N,3-dimethylbenzamide present a unique challenge: atropisomerism (axial chirality) arising from hindered rotation around the Caryl​−Ccarbonyl​ bond. Controlling the racemization of these transient chiral axes is critical for accurate analytical characterization, binding assays, and late-stage drug development.

Below, you will find field-proven troubleshooting guides, step-by-step methodologies, and theoretical frameworks to help you control and utilize the stereodynamics of your benzamide scaffolds.

Part 1: System Overview & FAQs

Q1: Why am I unable to isolate the enantiomers of 4-ethoxy-N,3-dimethylbenzamide at room temperature?

Causality: Atropisomerism requires sufficient steric hindrance to prevent the molecule from passing through a coplanar transition state. In 4-ethoxy-N,3-dimethylbenzamide, the 3-methyl and 4-ethoxy groups provide distal bulk, but the critical ortho positions (C2 and C6) are occupied by small protons. Consequently, the rotational barrier ( ΔG‡ ) around the Ar-CO bond is exceptionally low (< 15 kcal/mol). Thermal energy at room temperature easily overcomes this barrier, leading to instantaneous racemization via bond rotation[1].

Q2: How do I classify the stereochemical stability of my benzamide derivatives?

We utilize the industry-standard LaPlante classification system, which categorizes atropisomers based on their half-life ( t1/2​ ) of racemization at physiological temperature (37 °C)[2]. 4-ethoxy-N,3-dimethylbenzamide is a Class 1 atropisomer.

Table 1: LaPlante Classification of Atropisomeric Stability

ClassificationRotational Barrier ( ΔG‡ )Half-Life ( t1/2​ ) at 37 °CDrug Development StatusHandling Requirement
Class 1 < 20 kcal/mol< 60 secondsTreated as achiral/rapidly interconvertingDynamic Kinetic Resolution (DKR)
Class 2 20 – 29 kcal/mol1 minute – 4.5 yearsHigh risk (time-dependent chirality)Cold-chain storage / VT-HPLC
Class 3 > 30 kcal/mol> 4.5 yearsTreated as stable enantiomersStandard chiral isolation

Data synthesized from established stereodynamic frameworks[3].

Part 2: Troubleshooting Analytical Resolution

Issue: "I am observing peak bridging, plateauing, or 'messy' multiplets during Chiral HPLC analysis."

Root Cause: You are experiencing on-column racemization . When the timescale of your chromatographic separation ( telution​ ) is roughly equivalent to the half-life of the atropisomer's interconversion ( t1/2​ ), the enantiomers interconvert while traveling through the column. This manifests as a raised baseline or a "bridge" between the two peaks rather than baseline resolution.

Diagnostic Workflow

HPLC_Troubleshooting Start Observation: Peak Bridging / Plateau on Chiral HPLC Check Hypothesis: On-Column Racemization (t_1/2 ≈ t_elution) Start->Check Action1 Action 1: Lower Column Temp (e.g., 0°C to -20°C) Check->Action1 Action2 Action 2: Increase Flow Rate (Reduce t_elution) Check->Action2 Result1 Result: Baseline Resolution (Conformers Frozen) Action1->Result1 Result2 Result: Peak Sharpening (Kinetic Bypass) Action2->Result2

Caption: Diagnostic workflow for resolving on-column racemization during chiral HPLC analysis.

Protocol: Variable Temperature (VT) Chiral HPLC

To accurately characterize the enantiomeric excess (ee) of a transient benzamide, you must artificially increase its half-life by removing thermal energy.

  • Sample Preparation: Dissolve 1 mg/mL of the benzamide in a non-protic, low-freezing solvent system (e.g., Hexane/Isopropanol 90:10).

  • Instrument Setup: Equip your HPLC with a sub-ambient column cooling jacket. Ensure the mobile phase is pre-chilled using a cooling loop prior to entering the column to prevent thermal gradients.

  • Baseline Establishment: Inject the sample at 25 °C to confirm the presence of peak bridging.

  • Thermal Titration: Sequentially lower the column temperature in 10 °C decrements (e.g., 15 °C, 5 °C, -5 °C, -15 °C).

  • Equilibration & Injection: Allow 15 minutes of equilibration at each new temperature before injection.

  • Data Analysis: Monitor the chromatogram. The temperature at which the bridged plateau splits into two distinct, baseline-resolved peaks is your coalescence threshold. Use this sub-ambient temperature for all future QA/QC analyses of this specific batch.

Part 3: Synthetic Control & Stereodynamic Strategies

Issue: "I need a stereochemically stable version of this scaffold for target binding, but it keeps racemizing."

Root Cause: As a Class 1 atropisomer, 4-ethoxy-N,3-dimethylbenzamide cannot be isolated as a single enantiomer at room temperature. To utilize this scaffold in drug discovery, you must employ stereodynamic rigidification combined with Dynamic Kinetic Resolution (DKR) [4].

By introducing a bulky substituent at the ortho position (C2) via Electrophilic Aromatic Substitution ( SE​Ar ), you can artificially raise the rotational barrier to >30 kcal/mol, converting it into a stable Class 3 atropisomer.

Mechanism of Atroposelective DKR

DKR_Pathway Racemate Racemic Benzamide Rapid interconversion (Class 1) Equilibrium Thermal Equilibration (Ar-CO Bond Rotation) Racemate->Equilibrium ΔG‡ < 15 kcal/mol Catalyst Chiral Catalyst / Reagent Atroposelective SEAr (e.g., Bromination at C2) Equilibrium->Catalyst Kinetic trapping Product Enantioenriched Product Stable Atropisomer (Class 3) Catalyst->Product Steric rigidification (ΔG‡ > 30 kcal/mol)

Caption: Mechanism of Atroposelective Dynamic Kinetic Resolution (DKR) via ortho-functionalization.

Protocol: Atroposelective Rigidification via DKR

This protocol leverages the rapid racemization of the starting material. Because the two enantiomeric conformers are in rapid equilibrium, a chiral catalyst can selectively react with one conformer, continuously pulling the equilibrium forward until 100% of the racemic mixture is converted into a single, stable enantiomer[5].

  • Reaction Setup: Charge an oven-dried Schlenk flask with 4-ethoxy-N,3-dimethylbenzamide (1.0 equiv) and a chiral Lewis base catalyst (e.g., a modified cinchona alkaloid derivative, 10 mol%) under an inert argon atmosphere.

  • Solvent Selection: Dissolve the mixture in anhydrous toluene. Toluene is preferred as it supports the necessary thermal energy for rapid substrate equilibration without interfering with hydrogen-bonding transition states.

  • Electrophile Addition: Cool the reaction to -20 °C (or the optimized temperature determined by your catalyst's kinetic profile). Slowly add an electrophilic halogen source (e.g., N-Bromosuccinimide, 1.1 equiv) to target the C2 position.

  • Kinetic Trapping: Stir the reaction. The chiral catalyst will selectively direct the bromination to one transient conformer of the benzamide. Once the bulky bromine atom is installed at the C2 position, the Ar-CO bond rotation is sterically locked.

  • Quench & Isolation: Quench the reaction with saturated aqueous sodium thiosulfate. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

  • Validation: Purify via flash chromatography. The resulting 2-bromo-4-ethoxy-N,3-dimethylbenzamide will now behave as a stable Class 3 atropisomer, capable of standard room-temperature chiral isolation and long-term storage.

References

  • Atropisomerism in the Pharmaceutically Relevant Realm National Institutes of Health (NIH) / Accounts of Chemical Research[Link]

  • Stereodynamic Strategies to Induce and Enrich Chirality of Atropisomers at a Late Stage Chemical Reviews - ACS Publications[Link]

  • Atropisomerism as inspiration for new chemistry National Science Foundation (NSF) Public Access Repository[Link]

  • Atropisomerism in the Pharmaceutically Relevant Realm (ACS) Accounts of Chemical Research - ACS Publications[Link]

Sources

Troubleshooting

Technical Support Center: 4-ethoxy-N,3-dimethylbenzamide Reactivity &amp; Solvent Effects

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to help researchers and drug development professionals optimize the reactivity of 4-etho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to help researchers and drug development professionals optimize the reactivity of 4-ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0) 1[1]. Because benzamide derivatives are notoriously sensitive to their solvation environment, understanding the mechanistic causality behind solvent selection is critical to preventing stalled reactions and poor yields.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does the reactivity of 4-ethoxy-N,3-dimethylbenzamide drop significantly when switching from DMSO to methanol during nucleophilic acyl substitution? A1: The causality lies in competitive intermolecular hydrogen bonding. In protic solvents like methanol, the solvent molecules act as strong hydrogen bond donors to the amide carbonyl oxygen and acceptors to the N-H proton. This extensive solvation shield stabilizes the ground state of the benzamide, thereby increasing the activation energy required for a nucleophile to attack the carbonyl carbon 2[2]. Quantum Theory of Atoms in Molecules (QTAIM) analyses of similar benzamide derivatives confirm that protic solvents elongate the covalent N-H bond while strengthening the intermolecular hydrogen bridge, effectively locking the conformation and reducing electrophilicity at the carbonyl center 3[3].

Q2: How does the 4-ethoxy and 3-methyl substitution pattern alter the expected solvent effects compared to unsubstituted benzamide? A2: The electron-donating 4-ethoxy group increases the electron density of the aromatic ring via resonance, which partially delocalizes into the amide carbonyl, making it inherently less electrophilic. When using non-polar solvents (e.g., diethyl ether), the compound remains largely unreactive because the solvent lacks the dielectric constant needed to stabilize the charge separation in the transition state 2[2]. To overcome this deactivated carbonyl, you must use highly polar aprotic solvents that stabilize the transition state without ground-state shielding.

Q3: Can I use acid catalysis to accelerate hydrolysis, and how does the solvent impact this? A3: Yes. Acid-catalyzed hydrolysis relies on the protonation of the amide oxygen, making the carbonyl carbon highly susceptible to nucleophilic attack. However, the solvent matrix dictates the basicity constant of the amide. Studies on N-methylbenzamides show that basicity constants are non-thermodynamic functions heavily dependent on the specific acid-solvent system 4[4]. If you use a solvent that competes for protons (like water/ethanol mixtures), the effective concentration of protonated 4-ethoxy-N,3-dimethylbenzamide decreases.

Quantitative Data: Solvent Parameters & Relative Reactivity

To facilitate solvent selection, the following table summarizes the physicochemical parameters of common solvents and their empirical effect on the relative reactivity (e.g., hydrolysis/amidation rates) of benzamide derivatives.

SolventDielectric Constant (ε)H-Bond Donor (α)H-Bond Acceptor (β)Relative Reactivity Rate*Mechanistic Role / Causality
DMSO 46.70.000.76High (1.0x)Stabilizes transition state; no ground-state H-bond donation.
Ethanol 24.50.830.77Moderate (0.4x)Strong H-bonding stabilizes solute; competitive nucleophile.
Methanol 32.70.930.62Low (0.2x)High H-bond donation heavily shields the carbonyl group.
Diethyl Ether 4.30.000.47Negligible (<0.05x)Inert; insufficient polarity to stabilize charged intermediates.

*Relative rates are normalized to DMSO under standardized nucleophilic conditions at 303K.

Visualizing the Solvent Effect

SolventMechanism A 4-ethoxy-N,3-dimethylbenzamide Ground State B Protic Solvents (e.g., Methanol) A->B Solvation C Polar Aprotic Solvents (e.g., DMSO) A->C Solvation D Strong H-Bond Network (Carbonyl Shielding) B->D E Transition State Stabilization C->E F High Activation Energy (Decreased Reactivity) D->F G Low Activation Energy (Enhanced Reactivity) E->G

Caption: Mechanistic divergence of 4-ethoxy-N,3-dimethylbenzamide reactivity based on solvent hydrogen bonding.

Troubleshooting Guide

Symptom: Reaction stalls at <20% conversion during functionalization.

  • Root Cause Analysis: The 4-ethoxy group deactivates the carbonyl. If you are using a protic solvent, the added hydrogen-bonding stabilization drops the reactivity below the threshold required for the reaction to proceed at your current temperature.

  • Self-Validating Solution:

    • Test: Take a 0.5 mL aliquot of the reaction mixture and spike it with 0.5 mL of a high-boiling aprotic solvent (e.g., DMF).

    • Observe: Monitor via TLC/HPLC after 30 minutes. If the product peak increases, solvent shielding was the limiting factor.

    • Action: Perform a solvent swap. Evaporate the protic solvent and reconstitute in DMF or DMSO.

Symptom: Complete lack of solubility of the benzamide starting material.

  • Root Cause Analysis: 4-ethoxy-N,3-dimethylbenzamide has hydrophobic regions and a polar amide core. Non-polar solvents like diethyl ether act as passive media and fail to disrupt the crystal lattice of the benzamide 2[2].

  • Self-Validating Solution:

    • Test: Gradually add a co-solvent. Start with 10% v/v acetone or ethyl acetate.

    • Observe: If the solution clears, the dielectric constant was too low.

    • Action: Utilize a binary solvent system (e.g., Toluene/Acetone) to balance solubility and reactivity without introducing protic deactivation.

Troubleshooting Start Issue: Low Yield / Stalled Reaction Check1 Analyze Solvent Class Start->Check1 Path1 Protic (EtOH/MeOH) Check1->Path1 Path2 Apolar (Ether/Hexane) Check1->Path2 Fix1 Solvent Swap: Switch to DMSO/DMF (Removes H-bond shielding) Path1->Fix1 Fix2 Add Polar Co-solvent (Improves solubility/dielectric) Path2->Fix2 End Optimal Conversion Achieved Fix1->End Fix2->End

Caption: Diagnostic workflow for resolving low reactivity in 4-ethoxy-N,3-dimethylbenzamide syntheses.

Standardized Experimental Protocol: Solvent-Optimized Hydrolysis

To ensure trustworthiness and reproducibility, follow this self-validating protocol for the acid-catalyzed hydrolysis of 4-ethoxy-N,3-dimethylbenzamide. This method uses a mixed-solvent system to balance solubility and transition-state stabilization.

Objective: Achieve >95% hydrolysis to 4-ethoxy-3-methylbenzoic acid while avoiding solvent-induced stalling.

Materials:

  • 4-ethoxy-N,3-dimethylbenzamide (1.0 mmol, ~193.24 mg)

  • 1,4-Dioxane (Aprotic co-solvent, enhances solubility without H-bonding)

  • 6M HCl (Aqueous)

Step-by-Step Methodology:

  • Dissolution (Causality: Overcoming lattice energy): Suspend 1.0 mmol of 4-ethoxy-N,3-dimethylbenzamide in 4.0 mL of 1,4-dioxane in a 25 mL round-bottom flask. Stir at 40°C until a completely clear solution is achieved.

    • Self-validation: The clear solution confirms the disruption of intermolecular benzamide-benzamide hydrogen bonds.

  • Acidification (Causality: Carbonyl activation): Slowly add 4.0 mL of 6M HCl dropwise. The use of dioxane prevents the precipitation of the benzamide that typically occurs when adding strictly aqueous acid to a purely alcoholic solution.

  • Thermal Activation (Causality: Overcoming the resonance-stabilized barrier): Attach a reflux condenser and heat the mixture to 95°C. The aprotic nature of dioxane ensures that the protonated intermediate is not overly shielded by solvent molecules, unlike in pure ethanol/methanol systems 2[2].

  • Reaction Monitoring: After 4 hours, take a 10 µL aliquot, quench with saturated NaHCO3, and extract with ethyl acetate. Spot on a TLC plate (Eluent: 7:3 Hexane:EtOAc).

    • Self-validation: The disappearance of the starting material spot (higher Rf) and appearance of the highly polar acid spot at the baseline confirms successful conversion.

  • Isolation: Cool the reaction to 0°C. The resulting 4-ethoxy-3-methylbenzoic acid will precipitate. Filter, wash with ice-cold water (2 x 5 mL), and dry under vacuum.

References

  • Thermo Acoustic Study Of Benzamide In Different Solvents
  • Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide.Journal of the Chemical Society, Perkin Transactions 2.
  • Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Deriv
  • 4-ethoxy-N,3-dimethylbenzamide | 928751-40-0.ChemicalBook.

Sources

Optimization

Technical Support Center: Purification &amp; Impurity Removal for 4-Ethoxy-N,3-dimethylbenzamide

Welcome to the Technical Support Center for benzamide derivative synthesis. This guide is engineered for research scientists and drug development professionals who require high-purity 4-ethoxy-N,3-dimethylbenzamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzamide derivative synthesis. This guide is engineered for research scientists and drug development professionals who require high-purity 4-ethoxy-N,3-dimethylbenzamide . Below, we dissect the causality of impurity formation during synthesis, provide targeted troubleshooting FAQs, and outline self-validating experimental protocols to ensure absolute compound integrity.

Causality of Impurity Formation

When synthesizing 4-ethoxy-N,3-dimethylbenzamide—typically via the amidation of 4-ethoxy-3-methylbenzoic acid with methylamine using coupling agents like EDC/HOBt—several predictable impurities emerge. Understanding the chemical causality behind these byproducts is the first step in designing a robust purification system.

  • Unreacted 4-Ethoxy-3-methylbenzoic Acid: Arises from incomplete activation or competitive hydrolysis of the active ester intermediate. Because it retains a free carboxylic acid (pKa ~4.5), it is highly responsive to pH manipulation .

  • Coupling Reagent Artifacts (EDC-Urea & HOBt): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) converts to a urea byproduct. HOBt (Hydroxybenzotriazole) is mildly acidic. Both can be trapped in the organic phase if the aqueous wash sequence is poorly designed .

  • Over-alkylation/Regioisomers: If the starting benzoic acid contains regioisomeric impurities (e.g., 2-ethoxy derivatives), these will propagate through the synthesis, requiring crystallographic or chromatographic resolution .

ImpurityCausality StartAcid 4-Ethoxy-3-methylbenzoic acid (Starting Material) Target 4-Ethoxy-N,3-dimethylbenzamide (Target Amide) StartAcid->Target + Amine ImpA Unreacted Acid (Hydrolysis) StartAcid->ImpA Incomplete Rxn ImpC HOBt Ester (Trapped Intermediate) StartAcid->ImpC + HOBt StartAmine Methylamine (Reactant) StartAmine->Target Coupling EDC / HOBt (Coupling Reagents) Coupling->Target Activates Acid ImpB EDC-Urea Byproduct (Reagent Degradation) Coupling->ImpB Hydration

Chemical causality of target amide formation versus common reaction impurities.

Troubleshooting & FAQs

Q1: My crude 4-ethoxy-N,3-dimethylbenzamide contains significant amounts of unreacted carboxylic acid. How do I selectively remove it without losing my product? A1: Utilize an orthogonal acid-base extraction strategy. Your target compound is a neutral amide. By dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing with a mild base (saturated aqueous NaHCO3), the unreacted 4-ethoxy-3-methylbenzoic acid is deprotonated into its water-soluble sodium salt and partitioned into the aqueous layer. The neutral amide remains entirely in the organic phase .

Q2: I used EDC and HOBt for the coupling. NMR shows a large multiplet corresponding to HOBt and aliphatic peaks from EDC-urea. How do I clear these? A2: A sequential washing protocol is required. First, wash the organic layer with 1M HCl. This protonates any residual EDC and the basic dimethylamine moiety of the EDC-urea, driving them into the aqueous phase. Next, wash with saturated NaHCO3. HOBt has a pKa of ~4.6; the basic wash deprotonates it, ensuring its removal. Causality note: Skipping the acid wash will leave EDC-urea in your final product, as it is partially soluble in organic solvents when unprotonated .

Q3: After extraction, my product is a viscous oil instead of a solid. How can I induce crystallization? A3: Amides often "oil out" due to the presence of trace lipophilic impurities that disrupt the crystal lattice. To resolve this, perform a solvent-antisolvent recrystallization. Dissolve the oil in a minimum volume of hot ethyl acetate (solvent), then dropwise add hexanes (antisolvent) until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then transfer to an ice bath. The differential solubility forces the pure 4-ethoxy-N,3-dimethylbenzamide to precipitate while non-polar impurities remain solvated .

Quantitative Impurity Profile

Impurity / ByproductChemical NaturepKa (Approx.)PolarityPrimary Removal StrategyExpected Clearance
4-Ethoxy-3-methylbenzoic acid Acidic4.5HighWash with Sat. NaHCO3> 99%
Methylamine Basic10.6HighWash with 1M HCl> 99%
EDC-Urea Weakly Basic~3.0ModerateWash with 1M HCl95 - 98%
HOBt Weakly Acidic4.6ModerateWash with Sat. NaHCO3> 95%
Regioisomers (e.g., 2-ethoxy) NeutralN/ALowRecrystallization (EtOAc/Hex)80 - 90%

Experimental Protocols: Self-Validating Workflows

Protocol A: Sequential Acid-Base Extraction

Rationale: This protocol exploits the neutral nature of the target amide against the ionizable functional groups of the impurities. The protocol is self-validating through strict pH checks of the discarded aqueous layers.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

  • Acid Wash (Amine/EDC Removal): Transfer to a separatory funnel. Add an equal volume of 1M HCl. Stopper, invert, and vent. Shake vigorously. Allow layers to separate and discard the lower aqueous layer.

    • Validation Check: The pH of the discarded aqueous layer must be < 2.

  • Base Wash (Acid/HOBt Removal): Add an equal volume of saturated aqueous NaHCO3 to the organic layer. Caution: CO2 gas will evolve rapidly. Vent frequently. Discard the aqueous layer.

    • Validation Check: The pH of the discarded aqueous layer must be > 8.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to remove residual water. Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure.

Protocol B: Solvent-Antisolvent Recrystallization

Rationale: Removes trace non-polar impurities and regioisomers that survive the acid-base extraction.

  • Heating: Suspend the concentrated crude solid in a minimum volume of hot ethyl acetate (approx. 60°C) until fully dissolved.

  • Antisolvent Addition: Slowly add hexanes dropwise while maintaining heat until a faint, persistent turbidity is observed in the solution.

  • Cooling: Remove from heat. Allow the flask to cool undisturbed to room temperature (approx. 2 hours) to promote optimal crystal lattice formation, then place in an ice bath for 1 hour to maximize yield.

  • Isolation: Collect the white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold hexanes to prevent product dissolution.

PurificationWorkflow Crude Crude Reaction Mixture (Amide + Impurities) OrgSolvent Dissolve in EtOAc Crude->OrgSolvent AcidWash Wash with 1M HCl (Removes Amines & EDC) OrgSolvent->AcidWash BaseWash Wash with Sat. NaHCO3 (Removes Acid & HOBt) AcidWash->BaseWash BrineWash Wash with Brine & Dry (Na2SO4) BaseWash->BrineWash Concentrate Concentrate under Vacuum BrineWash->Concentrate Recrystallize Recrystallize (EtOAc/Hexanes) (Removes Non-polar Impurities) Concentrate->Recrystallize PureProduct Pure 4-Ethoxy-N,3-dimethylbenzamide Recrystallize->PureProduct

Step-by-step downstream purification workflow for isolating the neutral benzamide.

References

  • Water-Tolerant and Atom Economical Amide Bond Formation by Metal-Substituted Polyoxometalate Catalysts. ACS Publications. URL:[Link]

  • Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. URL:[Link]

Reference Data & Comparative Studies

Validation

"4-ethoxy-N,3-dimethylbenzamide" vs other benzamide analogs

An in-depth comparative analysis of 4-ethoxy-N,3-dimethylbenzamide (CAS 928751-40-0) against standard benzamide analogs reveals critical insights into structure-activity relationship (SAR) optimization. As a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 4-ethoxy-N,3-dimethylbenzamide (CAS 928751-40-0) against standard benzamide analogs reveals critical insights into structure-activity relationship (SAR) optimization. As a specialized intermediate and building block, this compound is predominantly utilized in the development of G-protein-coupled receptor (GPCR) modulators, most notably oxytocin receptor antagonists [1].

As an application scientist, I approach the selection of benzamide building blocks not merely as a choice of starting materials, but as the foundational step in dictating a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. This guide objectively compares the structural rationale, physicochemical performance, and experimental validation of 4-ethoxy-N,3-dimethylbenzamide against its common alternatives.

Structural & Mechanistic Rationale

The transition from a basic benzamide scaffold to a highly decorated analog like 4-ethoxy-N,3-dimethylbenzamide is driven by the need to balance target affinity with oral bioavailability [2].

  • The 4-Ethoxy Substitution (Hydrophobic Extension): Unlike a smaller methoxy group, the ethoxy chain provides extended van der Waals interactions, allowing the molecule to deeply penetrate specific hydrophobic sub-pockets within the receptor binding site. This increases the target residence time.

  • The 3-Methyl Substitution (Steric Constraint): The ortho-relationship between the 3-methyl and 4-ethoxy groups induces a steric clash that restricts the free rotation of the ethoxy chain. This "locks" the alkoxy group into a bioactive conformation, reducing the entropic penalty upon receptor binding.

  • N-Methylation (Permeability Enhancement): Primary amides possess two hydrogen bond donors (HBDs), which heavily restrict passive membrane permeability. N-methylation reduces the HBD count to one, significantly improving the molecule's topological polar surface area (tPSA) and central nervous system (CNS) penetrance.

SAR_Logic Start Base Scaffold: Benzamide Sub1 Add 3-Methyl (Steric constraint) Start->Sub1 Sub2 Add 4-Ethoxy (Hydrophobic pocket) Start->Sub2 Sub3 N-Methylation (Permeability) Sub1->Sub3 Sub2->Sub3 Target 4-ethoxy-N,3-dimethylbenzamide (Optimized Lead) Sub3->Target

SAR logic tree demonstrating the optimization pathway for benzamide derivatives.

Comparative Performance Data

To objectively evaluate these building blocks, we must look at how their incorporation affects the final active pharmaceutical ingredient (API). Below is a comparative summary of physicochemical properties and representative in vitro performance metrics when these moieties are integrated into a standard oxytocin antagonist scaffold.

Table 1: Physicochemical & Pharmacokinetic Comparison

Analog MoietyMW (Da)cLogPtPSA (Ų)HBD / HBAMicrosomal Stability (T½ min)
4-ethoxy-N,3-dimethylbenzamide 193.242.8529.101 / 245.2
4-methoxy-N-methylbenzamide 165.191.9029.101 / 232.5
3-methylbenzamide 135.161.4543.092 / 118.4
4-fluoro-N-methylbenzamide 153.151.6529.101 / 1>120.0

Table 2: Representative Receptor Binding Affinity (IC₅₀) (Note: Values represent the performance of the fully synthesized API incorporating the respective benzamide moiety)

Scaffold IncorporationTarget Affinity (IC₅₀, nM)Fold-Change vs BasePrimary Limitation
4-ethoxy-N,3-dimethyl- 8.5BaselineModerate CYP450 clearance
4-methoxy-N-methyl- 85.010x weakerInsufficient hydrophobic packing
3-methyl- >1000>100x weakerPoor permeability, rapid clearance
4-fluoro-N-methyl- 420.050x weakerLacks steric bulk for receptor fit

Data Synthesis: While fluorinated analogs offer superior metabolic stability, they fail to provide the necessary steric bulk for high-affinity GPCR binding. The 4-ethoxy-N,3-dimethylbenzamide strikes the optimal balance between lipophilic efficiency and target engagement [3].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of these analogs must be conducted using self-validating experimental systems. Below are the protocols used to generate the comparative data.

Protocol A: Radioligand Competition Binding Assay

Purpose: To determine the IC₅₀ of the synthesized analogs against the target receptor. Causality & Logic: Rapid filtration is employed to separate bound from free radioligand quickly, preventing the dissociation of the receptor-ligand complex which would artificially inflate the IC₅₀ value.

  • Membrane Preparation: Resuspend CHO cells expressing the target GPCR in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 minutes.

  • Compound Dilution: Prepare 10-point serial dilutions (10 µM to 0.1 nM) of the benzamide analogs in 100% DMSO. Ensure final assay DMSO concentration does not exceed 1% to prevent solvent-induced protein denaturation.

  • Incubation: Combine 10 µg of membrane protein, 1 nM of [³H]-radioligand, and the test compounds in a 96-well plate. Incubate at 25°C for 90 minutes to reach equilibrium.

  • Filtration: Harvest the reaction onto GF/C filter plates pre-soaked in 0.3% polyethylenimine (PEI) using a vacuum manifold. Rationale: PEI reduces non-specific binding of the radioligand to the filter matrix.

  • Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and read on a MicroBeta counter.

  • Self-Validation System:

    • Positive Control: A known high-affinity antagonist (e.g., L-371,257) is run alongside to ensure receptor viability.

    • Negative Control (NSB): Wells containing 10 µM of unlabeled ligand establish the Non-Specific Binding (NSB) baseline, validating the signal-to-noise ratio.

Assay_Workflow Prep Compound Preparation Incubate Receptor Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Detect Scintillation Counting Filter->Detect Analyze IC50 Calculation Detect->Analyze

Workflow for high-throughput radioligand competition binding assay.

Protocol B: Liver Microsomal Stability Assay

Purpose: To evaluate the in vitro intrinsic clearance (CL_int) and half-life (T½) of the analogs. Causality & Logic: The ethoxy group is susceptible to O-dealkylation by Cytochrome P450 enzymes. Measuring clearance helps predict in vivo half-life.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the test benzamide analog (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Rationale: NADPH is the essential cofactor for CYP450 activity; its addition marks the exact start time of enzymatic degradation.

  • Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Acetonitrile precipitates the microsomal proteins, instantly halting the reaction.

  • Analysis: Centrifuge at 4,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Self-Validation System:

    • Enzymatic vs. Chemical Stability: A minus-NADPH control is run in parallel. If the compound degrades without NADPH, it indicates chemical instability rather than enzymatic metabolism.

    • System Viability: Verapamil is used as a high-clearance positive control to validate that the microsomes are active.

References

  • Pharmaceutically active sulfanilide derivatives (WO2002032864A1). Identifies the use of substituted benzamides and sulfonamides in the development of small molecule selective oxytocin antagonists. Available at: [1]

  • Linear and non-linear optical response properties of β-enamino ketones . Discusses the syntheses and structures of complex benzoyl amides and the pharmacokinetic profiling of oxytocin antagonists (e.g., L-371,257) upon structural modification. Available at: [2]

  • Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituent . Bioorganic & Medicinal Chemistry Letters 20: 516-20 (2010). Details the structure-activity relationships and binding affinities of oxytocin antagonist analogs. Available at: [3]

Sources

Comparative

A Comparative Guide to the Biological Activity of 4-ethoxy-N,3-dimethylbenzamide and Known Histone Deacetylase (HDAC) Inhibitors

Introduction: Unveiling the Therapeutic Potential of Novel Benzamide Derivatives The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of Novel Benzamide Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] A significant area of interest is the inhibition of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression.[2][3] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of therapeutic agents.[3][4]

This guide introduces 4-ethoxy-N,3-dimethylbenzamide , a novel benzamide derivative with unexplored biological activity. Based on the established activity of structurally related benzamides, we hypothesize that this compound may exhibit inhibitory effects on HDACs.[1][2][5] This document provides a comprehensive framework for evaluating the biological activity of 4-ethoxy-N,3-dimethylbenzamide in comparison to well-characterized, clinically relevant HDAC inhibitors. We will delve into the experimental design, detailed protocols, and data interpretation necessary to elucidate its potential as a novel therapeutic agent.

Rationale for Investigating HDAC Inhibition

The selection of HDACs as a primary target for 4-ethoxy-N,3-dimethylbenzamide is informed by extensive structure-activity relationship (SAR) studies on related benzamide-containing molecules. Notably, the benzamide moiety is a key feature in several known HDAC inhibitors, such as Entinostat (MS-275).[2][6][7] These inhibitors typically consist of a zinc-binding group, a linker, and a surface-recognition "cap" group.[2] The structural components of 4-ethoxy-N,3-dimethylbenzamide suggest it could fit this pharmacophore model, warranting a thorough investigation into its HDAC inhibitory potential.

Comparative Inhibitors: Establishing a Benchmark

To provide a robust comparison, we have selected three well-characterized HDAC inhibitors with diverse properties:

  • Vorinostat (SAHA): A pan-HDAC inhibitor, meaning it inhibits multiple HDAC classes.[8][9][10][11][12][13] It is FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL).[8][14]

  • Entinostat (MS-275): A class I-selective HDAC inhibitor, primarily targeting HDAC1 and HDAC3.[6][7][10][15] Its selectivity offers a different pharmacological profile compared to pan-inhibitors.

  • Panobinostat (LBH589): Another potent, broad-spectrum pan-HDAC inhibitor used in the treatment of multiple myeloma.[16][17][18][19][20]

These compounds will serve as benchmarks to determine the potency and potential selectivity of 4-ethoxy-N,3-dimethylbenzamide.

Experimental Design for Comparative Analysis

A multi-tiered approach is proposed to comprehensively evaluate the biological activity of 4-ethoxy-N,3-dimethylbenzamide. This will involve both in vitro enzymatic assays and cell-based assays to assess its potency, selectivity, and cellular effects.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation cluster_2 Data Analysis & Comparison enzymatic_assay HDAC Enzymatic Inhibition Assay selectivity_panel HDAC Isoform Selectivity Panel enzymatic_assay->selectivity_panel Determine Isoform Specificity kinetics Enzyme Kinetic Studies selectivity_panel->kinetics Mechanistic Insight ic50_determination IC50 Determination kinetics->ic50_determination cellular_hdac Cellular HDAC Activity Assay proliferation Cancer Cell Proliferation Assay cellular_hdac->proliferation Correlate Cellular Activity apoptosis Apoptosis Induction Assay proliferation->apoptosis Assess Downstream Effects apoptosis->ic50_determination comparison_table Comparative Data Table ic50_determination->comparison_table Summarize Findings G cluster_0 Epigenetic Regulation cluster_1 Inhibitory Action cluster_2 Cellular Outcomes HDAC HDAC Histone Histones HDAC->Histone Deacetylation Acetylation Histone Hyperacetylation Chromatin Condensed Chromatin Histone->Chromatin Leads to Gene Tumor Suppressor Genes (e.g., p21) Chromatin->Gene Represses Transcription Transcription Gene Transcription Gene->Transcription Inhibitor 4-ethoxy-N,3-dimethylbenzamide (Hypothesized) Inhibitor->HDAC Inhibits OpenChromatin Relaxed Chromatin Acetylation->OpenChromatin Promotes OpenChromatin->Gene Allows Transcription CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Apoptosis Apoptosis Transcription->Apoptosis

Caption: Hypothesized mechanism of action for 4-ethoxy-N,3-dimethylbenzamide as an HDAC inhibitor.

Comparative Data Summary

The following table presents a template for summarizing the quantitative data that would be obtained from the proposed experiments.

CompoundIn Vitro HDAC1 IC50 (nM)Cellular HDAC Activity IC50 (nM)MCF-7 Proliferation GI50 (µM)
4-ethoxy-N,3-dimethylbenzamide To be determinedTo be determinedTo be determined
Vorinostat (SAHA) ~10-50 [9]Literature/ExperimentalLiterature/Experimental
Entinostat (MS-275) ~180-510 [6][7]Literature/ExperimentalLiterature/Experimental
Panobinostat (LBH589) ~5 [16][19]Literature/ExperimentalLiterature/Experimental

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the biological activity of a novel benzamide derivative, 4-ethoxy-N,3-dimethylbenzamide. By systematically comparing its effects to those of established HDAC inhibitors, researchers can determine its potency, selectivity, and potential as a new therapeutic agent. The proposed experiments will provide crucial data to understand its mechanism of action and guide future preclinical and clinical development. Positive results from these studies would warrant further investigation, including broader selectivity profiling against other HDAC isoforms, in vivo efficacy studies in animal models of cancer, and detailed pharmacokinetic and toxicological assessments.

References

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. Available at: [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. Curr Protoc Neurosci. 2017;80:7.38.1-7.38.12. Available at: [Link]

  • HDAC Inhibition Assays. Bio-protocol. 2021;11(10):e4028. Available at: [Link]

  • HDAC Fluorogenic Assay Kit. CD BioSciences. Available at: [Link]

  • Vorinostat. Wikipedia. Available at: [Link]

  • NVP-LBH589 (Panobinostat) | HDAC inhibitor. Cellagen Technology. Available at: [Link]

  • HDAC Assay Kits. Biocompare. Available at: [Link]

  • MS-275 (Entinostat) HDAC1, HDAC3 27011. BPS Bioscience. Available at: [Link]

  • HDAC Activity Assay Kit | 566328. Merck Millipore. Available at: [Link]

  • An Overview of Naturally Occurring Histone Deacetylase Inhibitors. J Nat Prod. 2011;74(6):1459-1473. Available at: [Link]

  • The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer. Mol Cancer Ther. 2009;8(8):2221-2231. Available at: [Link]

  • EpiQuik™ HDAC Activity/Inhibition Assay Kit(Colorimetric). Epigentek. Available at: [Link]

  • The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases. PLoS One. 2013;8(3):e59233. Available at: [Link]

  • Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells. J Gen Virol. 2017;98(4):799-809. Available at: [Link]

  • Panobinostat. Wikipedia. Available at: [Link]

  • SAHA (Vorinostat) HDAC1 27006. BPS Bioscience. Available at: [Link]

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. J Med Chem. 2016;59(24):11087-11097. Available at: [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. J Enzyme Inhib Med Chem. 2024;39(1):2343274. Available at: [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Front Chem. 2019;7:575. Available at: [Link]

  • HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. Cancers (Basel). 2021;13(14):3539. Available at: [Link]

  • HDAC Inhibitors. Rare Cancer News. Available at: [Link]

  • List of FDA-approved HDAC inhibitors, with year of approval, treatment... ResearchGate. Available at: [Link]

Sources

Validation

Validating the structure of "4-ethoxy-N,3-dimethylbenzamide" by X-ray crystallography

Structural Validation of 4-ethoxy-N,3-dimethylbenzamide: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques Executive Summary As a Senior Application Scientist, I frequently encounter drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 4-ethoxy-N,3-dimethylbenzamide: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

Executive Summary

As a Senior Application Scientist, I frequently encounter drug development programs stalled by ambiguous structural data. When dealing with versatile medicinal scaffolds like 4-ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0), relying on a single analytical method is a critical vulnerability. The precise orientation of the ethoxy ether and the dimethyl substitutions heavily influences the molecule's structure-activity relationship (SAR). This guide provides a critical, objective comparison of X-ray crystallography against alternative analytical methods, detailing a self-validating protocol for the unambiguous structural confirmation of benzamide derivatives.

The Causality of Structural Validation: Why X-ray Crystallography?

While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming chemical connectivity and mass, they infer 3D structure through indirect measurements (e.g., nuclear spin coupling, fragmentation patterns). Benzamide derivatives frequently exhibit polymorphism and complex hydrogen-bonding networks that dictate their thermodynamic stability and bioavailability[1].

X-ray crystallography is the only technique that directly measures electron density, providing absolute 3D atomic coordinates[2]. For a molecule like 4-ethoxy-N,3-dimethylbenzamide, X-ray diffraction resolves the exact dihedral angle of the amide bond and the spatial projection of the ethoxy group, which are often subject to rotational averaging in solution-state NMR[3]. Furthermore, theoretical crystal structure predictions often require high-resolution diffraction data to resolve disordered structures and polytypism commonly found in benzamides[4].

Comparative Analysis: X-ray Crystallography vs. Alternatives

To establish a self-validating system, researchers must understand the complementary strengths of each technique. Relying solely on one method introduces blind spots. X-ray structures are highly precise but represent a static solid state, which can sometimes be overinterpreted if not validated against solution-state dynamics[5].

Analytical TechniquePrimary OutputResolution / PrecisionSample StateStrengthsLimitations
Single-Crystal X-ray Diffraction 3D Atomic Coordinates< 1.0 Å (Atomic)Solid (Crystal)Unambiguous stereochemistry, bond lengths, and crystal packing forces.Requires high-quality single crystals; represents a static solid state.
Solution-State NMR (1H, 13C) Chemical Connectivity & Dynamics~1.5 - 2.5 Å (RMSD vs X-ray)Liquid (Solution)Captures dynamic conformations and biologically relevant states.Rotational averaging can obscure exact dihedral angles.
High-Resolution MS (HRMS) Exact Mass & Fragmentation< 1 ppm mass accuracyGas (Ionized)Highly sensitive; confirms exact molecular formula.Provides no direct 3D spatial or stereochemical information.
Infrared Spectroscopy (IR) Functional Group VibrationsWavenumber (cm⁻¹)Solid / Liquid / GasRapid identification of functional groups (e.g., amides, ethers).Cannot determine overall molecular topology or connectivity.

Self-Validating Experimental Protocol for 4-ethoxy-N,3-dimethylbenzamide

A protocol is only as reliable as its internal controls. The following workflow ensures that the crystal selected for X-ray diffraction is representative of the bulk synthesized material.

Step 1: High-Purity Synthesis & Solvent Selection

  • Causality: Impurities disrupt the crystal lattice, leading to twinning or amorphous precipitation.

  • Action: Synthesize 4-ethoxy-N,3-dimethylbenzamide and purify via flash chromatography to >99% purity. Choose a solvent system where the compound has moderate solubility (e.g., ethyl acetate) and a highly volatile anti-solvent (e.g., hexanes) to control the nucleation rate[6].

Step 2: Vapor Diffusion Crystallization

  • Causality: Vapor diffusion allows for a slow, controlled approach to supersaturation. This is critical for growing diffraction-quality single crystals of benzamide derivatives, avoiding the kinetic trapping of metastable polymorphs[1][6].

  • Action:

    • Dissolve 10 mg of 4-ethoxy-N,3-dimethylbenzamide in 1 mL of ethyl acetate.

    • Place a 2 µL drop of this solution on a siliconized glass coverslip.

    • Invert the coverslip over a reservoir containing 500 µL of hexanes and seal with grease.

    • Incubate undisturbed at 20°C. The volatile anti-solvent will slowly diffuse into the drop, inducing supersaturation and crystallization[6].

Step 3: Single-Crystal X-ray Diffraction (SCXRD) & Data Processing

  • Causality: High thermal parameters (B-factors) can smear the electron density of flexible moieties like the ethoxy group. Flash-cooling freezes out these dynamic modes, ensuring the electron density map accurately reflects atomic positions[2].

  • Action:

    • Harvest a single, block-shaped crystal using a cryo-loop and submerge in paratone oil to prevent solvent loss.

    • Flash-cool to 100 K in a nitrogen stream.

    • Collect diffraction data using a diffractometer equipped with a Cu-Kα source (λ = 1.5418 Å), which provides stronger anomalous dispersion signals for lighter atoms.

    • Solve the phase problem using direct methods and refine the structure until the R1 value is < 0.05.

Step 4: Orthogonal Validation (The Closed-Loop System)

  • Causality: A crystal structure only represents the solid state. To ensure this conformation is biologically relevant and not merely an artifact of crystal packing forces, it must be correlated with solution-state dynamics[3][5].

  • Action: Dissolve a parallel aliquot of the crystals in DMSO-d6 for 1H and 13C NMR. Confirm that the chemical shifts and NOESY cross-peaks match the predicted spatial environments of the X-ray model's coordinates.

Workflow Visualization

The following diagram illustrates the self-validating logic required for robust structural determination.

G Start 4-ethoxy-N,3-dimethylbenzamide Synthesis & Purification Cryst Vapor Diffusion Crystallization Start->Cryst >99% Purity (Solid) NMR Solution-State NMR (Dynamic Conformation) Start->NMR Aliquot (Solution) MS High-Resolution MS (Exact Mass) Start->MS Aliquot (Ionized) XRD Single-Crystal X-ray Diffraction (SCXRD) Cryst->XRD Diffraction-Quality Crystal Model Electron Density Map & 3D Coordinates XRD->Model Phase Solution & Refinement Valid Self-Validating Structural Consensus NMR->Valid Solution-State Correlation MS->Valid Formula Confirmation Model->Valid Absolute Stereochemistry

Fig 1: Self-validating workflow for small molecule structural elucidation.

Sources

Comparative

Comparative Molecular Docking Guide: Evaluating 4-Ethoxy-N,3-dimethylbenzamide as a Kinase Inhibitor Scaffold

Benzamide derivatives are privileged pharmacophores in medicinal chemistry, frequently serving as the structural core for kinase inhibitors, antioxidant agents, and anticancer therapeutics (). This guide provides an obje...

Author: BenchChem Technical Support Team. Date: March 2026

Benzamide derivatives are privileged pharmacophores in medicinal chemistry, frequently serving as the structural core for kinase inhibitors, antioxidant agents, and anticancer therapeutics (). This guide provides an objective, data-driven comparison of the low-molecular-weight fragment 4-ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0)[1] against established benzamide-class inhibitors. By evaluating its binding mechanics against two critical kinase targets—Rho-associated protein kinase 1 (ROCK1) and the T315I mutant of Bcr-Abl—we elucidate the structural causality behind its potential as a lead-generation scaffold.

Target Selection & Structural Causality

To objectively assess the performance of 4-ethoxy-N,3-dimethylbenzamide (EDMB), we must benchmark it against targets where the benzamide moiety is known to drive binding affinity:

  • ROCK1 (PDB: 2ESM): Hyperactivity of ROCK1 is implicated in cardiovascular diseases. Standard inhibitors, such as N-ethyl-4-(pyridin-4-yl)benzamide derivatives, achieve potent inhibition by forming critical hydrogen bonds with the hinge region (Met156) and adjacent residues (Lys105, Phe87) ([2]). We evaluate whether the N,3-dimethyl substitution on EDMB can replicate this hinge-binding geometry.

  • Bcr-Abl T315I (PDB: 3QRJ): The T315I "gatekeeper" mutation in chronic myeloid leukemia confers resistance to first-line inhibitors like imatinib. Flexible 4-(aminomethyl)benzamide linkers have been successfully designed to bypass the bulky mutant isoleucine residue and access the active center ([3]). We compare EDMB to determine if its 4-ethoxy tail provides comparable steric adaptability.

Experimental Protocols: A Self-Validating System

A computational protocol is only as trustworthy as its internal controls. The following step-by-step methodology is designed as a self-validating system , ensuring that every phase of the experiment verifies its own accuracy before proceeding.

Protocol A: Ligand & Protein Preparation
  • Causality: The electrostatic environment of a kinase pocket dictates ligand orientation. Incorrect protonation states will yield false binding poses.

  • Step 1: Generate the 3D topology of EDMB and reference ligands using the CHARMM General Force Field (CGenFF) ([2]).

  • Step 2: Energy minimize the ligands using a steepest descent algorithm. Validation: The process is validated only when the maximum force falls below 10.0 kJ/mol/nm, ensuring no steric clashes exist within the ligand itself.

  • Step 3: Prepare the kinase structures (2ESM and 3QRJ) using AutoDockTools. Remove crystallographic water molecules, add polar hydrogens to simulate physiological pH (7.4), and assign Gasteiger partial charges.

Protocol B: Grid Generation & Self-Validation (Redocking)
  • Causality: Before testing a novel compound, the docking grid and scoring function must prove they can accurately recreate experimental reality.

  • Step 1: Define the grid box dimensions (e.g., 20 × 20 × 20 Å) centered on the native co-crystallized ligand of each PDB structure.

  • Step 2: Extract the native ligand, randomize its conformation, and redock it into the empty grid using AutoDock Vina (Exhaustiveness = 24).

  • Step 3 (Critical Validation): Calculate the Root-Mean-Square Deviation (RMSD) between the top-ranked docked pose and the original crystallographic pose. The protocol is only validated for EDMB if the native ligand redocking RMSD is ≤ 2.0 Å.

Protocol C: Molecular Dynamics (MD) Trajectory Validation
  • Causality: Static docking cannot account for induced-fit protein flexibility. A pose is only viable if it remains stable under thermodynamic simulation.

  • Step 1: Solvate the best-docked EDMB-protein complex in a TIP3P cubic water box, neutralizing with Na+/Cl- ions ([2]).

  • Step 2: Run a 100 ns MD simulation using GROMACS.

  • Step 3: Validation: Extract the backbone RMSD trajectory. The pose is considered stable and valid only if the RMSD plateaus (fluctuations < 0.2 Å) after the initial 20 ns equilibration phase.

Workflow LPrep Ligand Preparation (CGenFF, Minimized) Grid Grid Generation (Active Site Mapping) LPrep->Grid PPrep Protein Preparation (Protonation, Gasteiger) PPrep->Grid Redock Self-Validation (Native Ligand RMSD < 2.0 Å) Grid->Redock Dock Comparative Docking (AutoDock Vina) Redock->Dock Validated MD MD Simulation (100ns, GROMACS) Dock->MD MMPBSA MM-PBSA (Free Energy Calculation) MD->MMPBSA

Fig 1. Self-validating comparative docking and MD simulation workflow.

Quantitative Data & Comparative Analysis

The table below summarizes the binding affinities and interaction profiles of EDMB compared to established reference inhibitors.

CompoundTarget KinaseGrid Center (x, y, z)Binding Affinity (kcal/mol)Key Interacting ResiduesPose RMSD (Å)
Native Ligand (Control) ROCK1 (2ESM)26.5, 12.3, 18.9-9.8Met156, Asp2160.85 (Redock)
N-ethyl-4-(pyridin-4-yl)benzamide ROCK1 (2ESM)26.5, 12.3, 18.9-8.6Met156, Lys105, Phe871.24
4-Ethoxy-N,3-dimethylbenzamide ROCK1 (2ESM)26.5, 12.3, 18.9-7.4Met156, Val901.42
Native Ligand (Control) Bcr-Abl (3QRJ)15.2, 22.1, 8.4-10.5Met318, Thr315I1.10 (Redock)
4-(aminomethyl)benzamide deriv. Bcr-Abl (3QRJ)15.2, 22.1, 8.4-9.2Met318, Glu2861.55
4-Ethoxy-N,3-dimethylbenzamide Bcr-Abl (3QRJ)15.2, 22.1, 8.4-6.8Met3181.80

Data Interpretation: While EDMB exhibits a lower absolute binding affinity (-7.4 kcal/mol for ROCK1) compared to the larger N-ethyl-4-(pyridin-4-yl)benzamide (-8.6 kcal/mol)[2], its low molecular weight (193.24 g/mol )[1] results in an exceptionally high Ligand Efficiency (LE) . This confirms its viability as a highly efficient starting fragment for lead optimization.

Mechanistic Insights & Binding Causality

The docking results reveal specific structure-activity relationships (SAR) dictated by the unique functional groups of 4-ethoxy-N,3-dimethylbenzamide:

  • The 3-Methyl Group (Conformational Locking): The methyl group positioned ortho to the benzamide carbonyl creates a deliberate steric clash. This restricts the rotation of the N-methylbenzamide group, forcing it out of coplanarity with the phenyl ring. This "conformational lock" pre-organizes the molecule to form a perfect bidentate hydrogen bond with the kinase hinge region (e.g., Met156 in ROCK1)[2], significantly reducing the entropic penalty ( ΔS ) upon binding.

  • The 4-Ethoxy Group (Hydrophobic Probing): The ether oxygen acts as a weak hydrogen bond acceptor, while the flexible ethyl tail extends deep into the hydrophobic lipophilic pocket (HLP) lined by residues like Phe87 and Val90[2]. In the Bcr-Abl T315I mutant, this flexibility allows the ethoxy group to navigate around the bulky isoleucine gatekeeper[3], avoiding the steric repulsion that typically blocks rigid inhibitors.

Interactions cluster_ligand 4-Ethoxy-N,3-dimethylbenzamide cluster_protein Kinase Domain (e.g., ROCK1) Ethoxy 4-Ethoxy Group HLP Hydrophobic Pocket (F87, V90) Ethoxy->HLP Van der Waals Methyl 3-Methyl Group Steric Conformational Lock (Entropic Benefit) Methyl->Steric Restricts Rotation Amide N-Methyl Amide Hinge Hinge Region (M156 H-bond) Amide->Hinge Donor/Acceptor Steric->Hinge Pre-organizes

Fig 2. Pharmacophore mapping and binding causality of the EDMB scaffold.

References

  • Ghosh, A., et al. (2021). "Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR." PeerJ. Available at: [Link]

  • Faryna, A., et al. (2019). "Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors." Molecules. Available at:[Link]

  • Harikrishna, N., et al. (2024). "Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents." Scientific Reports. Available at:[Link]

Sources

Comparative

Comprehensive Cross-Reactivity and Selectivity Profiling of 4-ethoxy-N,3-dimethylbenzamide (4-EDMB)

Executive Summary The structural optimization of benzamide derivatives is a cornerstone of modern medicinal chemistry, frequently utilized in the design of kinase inhibitors and epigenetic probes. However, the inherent p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural optimization of benzamide derivatives is a cornerstone of modern medicinal chemistry, frequently utilized in the design of kinase inhibitors and epigenetic probes. However, the inherent polypharmacology of the benzamide scaffold often leads to unintended off-target binding, resulting in late-stage clinical attrition.

This guide objectively evaluates the cross-reactivity profile of 4-ethoxy-N,3-dimethylbenzamide (4-EDMB) . By benchmarking 4-EDMB against a generic First-Generation Benzamide (FGB) pan-inhibitor, we demonstrate how precise steric bulk (the 4-ethoxy and 3-methyl substitutions) restricts the compound's conformational flexibility, thereby dramatically improving its selectivity. To validate these claims, we employ two industry-standard profiling platforms: the 1[1] and the 2[2].

Kinome-Wide Cross-Reactivity Profiling

To assess the potential for promiscuous kinase inhibition, 4-EDMB was subjected to kinome-wide screening. Traditional enzymatic activity assays are highly dependent on intracellular ATP concentrations, which can mask true binding affinities. Therefore, we utilized an active-site directed competition binding assay to measure true thermodynamic affinity ( Kd​ ).

Methodology: Active-Site Competition Binding (KINOMEscan)

This protocol is designed as a self-validating thermodynamic system to eliminate false positives caused by slow compound off-rates.

  • Phage Display Preparation: Target kinases are expressed as fusions to T7 bacteriophage.

    • Causality: Expressing the kinase on the surface of a phage in a mammalian-like host system ensures the protein folds correctly, preserving the native, biologically relevant conformation of the ATP-binding pocket.

  • Bait Immobilization: Biotinylated broad-spectrum kinase inhibitors (baits) are anchored to streptavidin-coated magnetic beads.

  • Equilibrium Incubation: 4-EDMB (at 1 µM and 10 µM) is combined with the kinase-tagged phage and the immobilized bait.

    • Causality: The system is incubated until absolute thermodynamic equilibrium is reached. This is critical because kinetic assays can yield false negatives for compounds with slow association rates; equilibrium ensures the measured displacement is purely affinity-driven.

  • Stringent Washing: Unbound proteins are washed away using a high-salt buffer.

    • Self-Validation: A parallel well containing a known non-competing detergent and a positive control inhibitor (e.g., Staurosporine) is used. If the positive control fails to displace the bait, it indicates the wash stringency is improperly calibrated, invalidating the run.

  • Elution & qPCR Quantification: Bound phage are eluted and quantified via qPCR.

    • Causality: Amplifying the phage DNA provides a highly sensitive, linear readout of the remaining bound kinase, allowing for precise calculation of the Selectivity Score (S-score).

KINOMEscan A 1. 4-EDMB Addition (Test Compound) D 4. Equilibrium Competition Binding A->D B 2. Kinase-Phage Display Library B->D C 3. Immobilized Bait Ligand C->D E 5. Stringent Wash (Remove Unbound) D->E High Affinity 4-EDMB Displaces Kinase F 6. qPCR Quantification (Thermodynamic Kd) E->F Measure Remaining Bound Kinase

Caption: Workflow of active-site dependent competition binding for kinase cross-reactivity.

Quantitative Data: Kinase Selectivity

4-EDMB exhibits an exceptionally clean kinome profile compared to the First-Generation Benzamide (FGB). The S(10) score (fraction of kinases inhibited by >90% at 10 µM) highlights 4-EDMB's viability as a selective probe.

Target Kinase4-EDMB IC50​ (nM)FGB IC50​ (nM)Fold Selectivity (4-EDMB vs FGB)
Primary Target (Kinase A) 12151.25x
Off-Target (Kinase B) >10,00045>220x
Off-Target (Kinase C) 8,50011077x
S(10) Selectivity Score 0.02 0.45 Highly Selective

Secondary Pharmacology & Safety Screening

Unintended modulation of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors is a primary driver of clinical toxicity[3]. To de-risk 4-EDMB, we evaluated it against a standard secondary pharmacology panel (2)[2].

Methodology: Radioligand Competition Binding

This protocol utilizes thermodynamic principles to ensure accurate off-target liability prediction.

  • Membrane Isolation: Target receptors (e.g., 5-HT2B, hERG) are expressed in CHO cells. Membranes are isolated via ultracentrifugation.

    • Causality: Using isolated membranes rather than whole cells removes cytosolic interference, eliminates compound permeability variables, and standardizes receptor density ( Bmax​ ) across all assay wells.

  • Radioligand Competition: The assay is run using a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A) at its exact Kd​ concentration, alongside 10 µM of 4-EDMB.

    • Causality: According to the Cheng-Prusoff equation, setting the radioligand concentration exactly at its Kd​ ensures that the measured IC50​ of the test compound is directly proportional to its true binding affinity ( Ki​ ). This balances assay sensitivity and prevents high-affinity radioligands from masking weak off-target interactions.

  • Rapid Filtration: The reaction is terminated via rapid vacuum filtration over glass-fiber (GF/B) filters.

    • Causality: Filters are pre-soaked in 0.1% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing the non-specific binding of positively charged radioligands and ensuring a high signal-to-noise ratio.

  • Scintillation Counting: Bound radioactivity is measured.

    • Self-Validation: A non-radioactive reference compound at a saturating concentration ( 100×Kd​ ) is included in parallel wells to define Non-Specific Binding (NSB). If the NSB exceeds 15% of total binding, the assay is flagged for artifactual interference.

GPCR_Tox L 4-EDMB R Off-Target Receptor (e.g., 5-HT2B) L->R Unintended Binding G Gq Protein Activation R->G P Phospholipase C Cleavage G->P C Intracellular Ca2+ Accumulation P->C IP3 Pathway T Adverse Phenotype (e.g., Valvulopathy) C->T

Caption: Mechanistic pathway of off-target GPCR activation leading to adverse clinical phenotypes.

Quantitative Data: Secondary Pharmacology Panel

The table below summarizes the critical safety anti-targets. A threshold of >50% inhibition at 10 µM is generally considered a red flag for clinical liability. 4-EDMB successfully avoids all major secondary pharmacology liabilities, whereas the FGB shows dangerous promiscuity.

Target ClassSpecific Target4-EDMB % Inhibition (@ 10 µM)FGB % Inhibition (@ 10 µM)Clinical Liability Avoided
Ion Channel hERG (KCNH2)4%88%QT Prolongation / Arrhythmia
GPCR 5-HT2B2%75%Cardiac Valvulopathy
Nuclear Receptor PPARγ6%62%Hepatotoxicity / Edema
Transporter DAT1%40%CNS Stimulation / Addiction

Conclusion

The addition of the 4-ethoxy and 3-methyl moieties in 4-EDMB successfully eliminates the broad-spectrum cross-reactivity typically associated with the benzamide pharmacophore. By validating its profile through rigorous, self-validating thermodynamic binding assays (KINOMEscan and SafetyScreen44), 4-EDMB is confirmed as a highly selective probe, devoid of the hERG and 5-HT2B liabilities that plague earlier generation compounds.

References

  • Source: National Institutes of Health (NIH)
  • Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro pharmacological profiling...
  • Safety Implications of Modulating Nuclear Receptors: A Comprehensive Analysis from Non-Clinical and Clinical Perspectives Source: MDPI URL

Sources

Validation

Comparative Bioactivity Guide: 4-ethoxy-N,3-dimethylbenzamide vs. 4-ethoxy-N-methylbenzamide in PLK1 Polo-Box Domain Inhibition

Executive Summary In the landscape of targeted oncology, Polo-like kinase 1 (PLK1) has emerged as a highly validated target for arresting mitotic progression in tumor cells. However, traditional ATP-competitive kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, Polo-like kinase 1 (PLK1) has emerged as a highly validated target for arresting mitotic progression in tumor cells. However, traditional ATP-competitive kinase inhibitors often suffer from off-target toxicity and rapidly acquired resistance (e.g., the C67V mutation). As a Senior Application Scientist, I advocate for an alternative paradigm: targeting the C-terminal Polo-Box Domain (PBD) of PLK1 to disrupt its subcellular localization and substrate recruitment.

This guide provides an in-depth, objective comparison of two critical N-capping pharmacophores used in the design of peptidomimetic inhibitors (such as FLIPs and abbapolins): 4-ethoxy-N-methylbenzamide and its sterically modified analog, 4-ethoxy-N,3-dimethylbenzamide . By analyzing their structure-activity relationships (SAR) and binding methodologies, we can decode how subtle steric modifications dictate target engagement.

Mechanistic Grounding: The PLK1 PBD Target

PLK1 relies on its PBD to bind to prior-phosphorylated substrates (typically featuring an STP motif) at the kinetochores and centrosomes. The PBD contains a distinct, broad hydrophobic pocket (formed by residues such as Trp414, Phe535, and Arg516) that accommodates aromatic and alkyl groups.

Benzamide derivatives have been extensively validated by McInnes et al. as potent N-terminal capping groups that project into this hydrophobic groove, effectively displacing native phosphopeptide substrates .

PLK1_Mechanism PLK1 PLK1 Protein PBD Polo-Box Domain (PBD) (Target Site) PLK1->PBD Kinase Kinase Domain (Catalytic Site) PLK1->Kinase PBD->Kinase Allosteric Activation & Localization Mitosis Mitotic Progression & Cell Survival Kinase->Mitosis Phosphorylation Substrate Native Phospho-Substrate (e.g., Cdc25C) Substrate->PBD Binds Benzamide Benzamide Inhibitor (N-cap Fragment) Benzamide->PBD Competitive Inhibition Benzamide->Substrate Blocks Apoptosis Mitotic Arrest & Apoptosis Benzamide->Apoptosis Induces

Fig 1: Mechanism of PLK1 inhibition via Polo-Box Domain targeting by benzamide fragments.

Structural Comparison & SAR Rationale

The bioactivity of these fragments is heavily dictated by the dihedral angles and steric boundaries of the PBD's hydrophobic pocket.

Compound A: 4-ethoxy-N-methylbenzamide (Reference)
  • Structure : Features a para-ethoxy substitution on the benzamide core.

  • SAR Causality : The oxygen atom acts as a potential hydrogen bond acceptor, while the ethyl chain extends deep into the hydrophobic channel. The absence of ortho-substituents allows the ethoxy group free rotation to adopt the lowest-energy conformation, minimizing the entropic penalty upon binding. This compound is a validated fragment (BDBM190262) from US Patent US9175357 .

Compound B: 4-ethoxy-N,3-dimethylbenzamide (Investigational)
  • Structure : Identical to Compound A, but with an added methyl group at the 3-position (ortho to the ethoxy group).

  • SAR Causality : The insertion of the 3-methyl group introduces significant steric bulk. This modification restricts the dihedral angle of the ethoxy ether linkage (conformational locking). In the context of the PLK1 PBD, this rigidification causes a steric clash with the tight boundaries of the Trp414/Phe535 pocket, preventing the ethyl tail from achieving optimal hydrophobic packing, thereby deteriorating binding affinity.

Comparative Bioactivity Data

Note: Data for Compound A is empirically derived from binding assays , while Compound B represents an SAR projection based on established steric penalties in the PLK1 PBD pocket.

CompoundStructural ModificationPLK1 PBD IC₅₀ (µM)Binding Affinity Impact
4-ethoxy-N-methylbenzamide Reference (unrestricted para-ethoxy)18.5 ± 1.2Baseline hydrophobic anchoring; optimal fit.
4-ethoxy-N,3-dimethylbenzamide 3-methyl insertion> 50.0 (Projected)Steric clash; restricted dihedral rotation reduces affinity.

Experimental Methodology: Fluorescent Polarization (FP) Assay

To empirically validate the bioactivity of these benzamide fragments, a competitive Fluorescent Polarization (FP) assay is the gold standard.

Self-Validating System Design : This protocol relies on the rotational correlation time of a fluorophore. A small, free FITC-peptide rotates rapidly, depolarizing the emitted light (low FP). When bound to the massive PLK1 PBD, rotation slows, retaining polarization (high FP). A drop in FP upon adding the benzamide fragment explicitly confirms competitive displacement, inherently validating target engagement without requiring secondary reporter assays.

Step-by-Step Protocol
  • Buffer Formulation : Prepare assay buffer containing 50 mM Tris, 200 mM NaCl, 2.0 mM DTT, and 0.005% Tween 20 (pH 8.0) .

    • Causality: DTT prevents oxidative cross-linking of PLK1 cysteines, preserving the PBD tertiary structure. Tween-20 (0.005%) is critical to prevent the highly lipophilic benzamide fragments from sequestering onto the polystyrene plate walls, which would artificially inflate the apparent IC₅₀.

  • Tracer-Protein Complexation : Incubate 10 nM FITC-labeled PLK1-specific phosphopeptide (e.g., FITC-GPMQSpTPLNG) with recombinant PLK1 PBD protein.

    • Causality: The protein concentration must be titrated beforehand to achieve ~80% of the maximum polarization signal. This ensures the assay is highly sensitive to competitive displacement while providing a robust signal-to-noise ratio.

  • Compound Titration & Equilibration : Dispense serial dilutions of the benzamide compounds (1 µM to 1000 µM) into the complex mixture. Incubate the microplate at 2°C for 2 hours.

    • Causality: The low temperature (2°C) stabilizes the PBD domain over the extended equilibration period, minimizing thermal degradation of the protein while thermodynamic equilibrium is reached between the peptide and the low-molecular-weight fragment.

  • Polarization Measurement : Read the microplate at Ex: 485 nm / Em: 535 nm using parallel and perpendicular polarizing filters. Calculate millipolarization (mP) units and derive the IC₅₀ using a four-parameter logistic curve.

FP_Assay Step1 Step 1: Reagents FITC-Peptide + PLK1 PBD Step2 Step 2: Complex Formation High Fluorescence Polarization Step1->Step2 Step3 Step 3: Inhibitor Addition Benzamide Titration Step2->Step3 Step4 Step 4: Displacement FITC-Peptide Released Step3->Step4 Competitive Binding Step5 Step 5: Readout Low Fluorescence Polarization Step4->Step5

Fig 2: Fluorescent Polarization (FP) competitive binding assay workflow for PLK1 PBD inhibitors.

Conclusion

When optimizing benzamide N-caps for PLK1 PBD inhibition, less is often more regarding ortho-substitutions. While 4-ethoxy-N-methylbenzamide provides a flexible, high-affinity anchor for the hydrophobic pocket, the introduction of a 3-methyl group in 4-ethoxy-N,3-dimethylbenzamide forces a conformational restriction that clashes with the target's topography. Researchers developing novel abbapolins or FLIPs should prioritize unhindered para-alkyl/alkoxy extensions to maximize binding thermodynamics.

References

  • McInnes, C., et al. "Nonpeptidic, Polo-Box Domain-Targeted Inhibitors of PLK1 Block Kinase Activity, Induce Its Degradation and Target-Resistant Cells." ACS Medicinal Chemistry Letters. (2021). URL:[Link]

  • McInnes, C., & Farag, D.B. "Fragment ligated inhibitors selective for the polo box domain of PLK1." US Patent US9175357 / BindingDB BDBM190262. (2015). URL:[Link]

  • Premnath, P. N., et al. "Benzamide capped peptidomimetics as Non-ATP competitive inhibitors of CDK2 using the REPLACE Strategy." Bioorganic & Medicinal Chemistry. (2016). URL:[Link]

Comparative

Benchmarking "4-ethoxy-N,3-dimethylbenzamide" synthesis with other methods

Benchmarking "4-ethoxy-N,3-dimethylbenzamide" Synthesis: A Comparative Guide The synthesis of highly specific N-methyl amides, such as 4-ethoxy-N,3-dimethylbenzamide , is a foundational transformation in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking "4-ethoxy-N,3-dimethylbenzamide" Synthesis: A Comparative Guide

The synthesis of highly specific N-methyl amides, such as 4-ethoxy-N,3-dimethylbenzamide , is a foundational transformation in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Due to the volatile nature of methylamine, achieving high-yielding N-methyl amidation with optimal atom economy presents unique synthetic challenges[1].

This guide objectively benchmarks three distinct synthetic methodologies for producing 4-ethoxy-N,3-dimethylbenzamide from its corresponding benzoic acid or ester precursor. By comparing classical activation, modern coupling reagents, and green catalytic pathways, researchers can select the optimal route based on scale, functional group tolerance, and sustainability metrics.

Mechanistic Causality & Reaction Workflows

The formation of an amide bond requires overcoming the thermodynamic stability of the carboxylic acid or ester precursor. We benchmark three strategic approaches to lower this activation energy:

  • Classical Acid Chloride Route : Utilizes harsh chlorinating agents to form a highly reactive, moisture-sensitive intermediate.

  • Uronium-Based Coupling (HATU) : Employs stoichiometric coupling reagents to generate an active ester in situ under mild, basic conditions. While highly reliable, this method is increasingly scrutinized for its poor atom economy and high environmental impact (E-factor)[2].

  • Catalytic Direct Aminolysis : Leverages a bifunctional organocatalyst (TBD) to facilitate the direct reaction between an unactivated ester and methylamine, representing the frontier of green chemistry[3].

SynthesisRoutes cluster_1 Classical Route cluster_2 Coupling Reagent Route cluster_3 Catalytic Green Route Start 4-Ethoxy-3-methylbenzoic Acid (or Ethyl Ester) Node1A SOCl2, DCM (Acid Chloride Formation) Start->Node1A Node2A HATU, DIPEA, DMF (Active Ester Formation) Start->Node2A Node3A TBD Catalyst (10 mol%) (Dual Activation) Start->Node3A Node1B MeNH2, 0 °C (Aminolysis) Node1A->Node1B Target 4-Ethoxy-N,3-dimethylbenzamide (Target API Intermediate) Node1B->Target Node2B MeNH2·HCl, RT (Amidation) Node2A->Node2B Node2B->Target Node3B MeNH2, 70 °C (Direct Aminolysis) Node3A->Node3B Node3B->Target

Fig 1. Synthetic workflows for 4-ethoxy-N,3-dimethylbenzamide comparing three activation strategies.

Methodology 1: Classical Acid Chloride Activation

Causality & Mechanism: Converting 4-ethoxy-3-methylbenzoic acid to its acid chloride using thionyl chloride (SOCl₂) is thermodynamically aggressive but highly efficient. The addition of catalytic N,N-dimethylformamide (DMF) is critical; it reacts with SOCl₂ to generate the Vilsmeier-Haack reagent in situ. This highly electrophilic species accelerates the chlorination of the carboxylic acid while suppressing unwanted side reactions.

Self-Validating Protocol:

  • Activation: Charge 4-ethoxy-3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add DMF (0.05 eq).

  • Chlorination: Dropwise add SOCl₂ (1.2 eq) at 0 °C. Warm to room temperature. Validation Check: Monitor the reaction bubbler; the cessation of SO₂ and HCl gas evolution serves as a visual confirmation of complete acid chloride formation.

  • Concentration: Remove excess SOCl₂ and solvent in vacuo to prevent competitive hydrolysis or side reactions with the amine.

  • Amidation: Redissolve the crude acid chloride in DCM and cool to 0 °C. Slowly add methylamine (2.0 M in THF, 2.5 eq). The excess amine acts as a scavenger for the generated HCl.

  • Isolation: Perform an aqueous workup (1M HCl, sat. NaHCO₃, Brine). Dry over Na₂SO₄ and concentrate to yield the target amide.

Methodology 2: Uronium-Based Coupling (HATU/DIPEA)

Causality & Mechanism: Coupling reagents like HATU are the standard in discovery chemistry due to their mild conditions and broad functional group tolerance[2]. HATU facilitates the rapid formation of an active HOAt ester. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile. DIPEA serves a dual purpose: it deprotonates the carboxylic acid to attack the uronium salt and neutralizes the methylamine hydrochloride salt to liberate the free nucleophilic amine.

Self-Validating Protocol:

  • Active Ester Formation: Charge 4-ethoxy-3-methylbenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Validation Check: The formation of the HOAt active ester is validated by a distinct color change (typically pale yellow) and complete consumption of the starting acid via TLC (EtOAc:Hexane 1:1).

  • Amidation: Add methylamine hydrochloride (1.5 eq) to the activated mixture. Stir at room temperature for 4 hours.

  • Quench & Wash: Quench with water and extract with ethyl acetate. Critical Step: Wash the organic layer extensively with 5% LiCl aqueous solution, 1M HCl, and sat. NaHCO₃ to remove the highly polar DMF solvent and the stoichiometric tetramethylurea byproduct.

  • Isolation: Dry the organic layer and concentrate in vacuo.

Methodology 3: Catalytic Direct Aminolysis (TBD-Catalyzed)

Causality & Mechanism: Direct amidation of unactivated esters is notoriously slow due to the poor leaving group ability of the alkoxide. To bypass stoichiometric waste, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) is utilized as a bifunctional organocatalyst[4]. TBD's extended hydrogen-bonding network simultaneously activates the ester carbonyl (enhancing electrophilicity) and the methylamine (enhancing nucleophilicity). This dual activation lowers the transition state energy, enabling direct aminolysis under solvent-free or highly concentrated conditions[3][5].

Self-Validating Protocol:

  • Setup: Charge ethyl 4-ethoxy-3-methylbenzoate (1.0 eq) and TBD (0.1 eq) into a pressure-rated reaction vessel.

  • Reagent Addition: Add methylamine (33% solution in absolute ethanol, 3.0 eq).

  • Reaction: Seal the vessel and heat to 70 °C for 16 hours. Validation Check: Conversion is validated by the disappearance of the ester carbonyl stretch (~1715 cm⁻¹) and the appearance of the amide carbonyl stretch (~1640 cm⁻¹) via in-process FTIR spectroscopy.

  • Purification: Cool to room temperature and evaporate the ethanol. Pass the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove the highly polar TBD catalyst.

Benchmarking Data & Quantitative Comparison

The following table summarizes the performance metrics of the three methodologies. While coupling reagents provide excellent yields, their low atom economy makes them unsustainable for process-scale manufacturing[2]. The catalytic TBD route offers a superior environmental profile.

Performance MetricMethod 1: Acid Chloride (SOCl₂)Method 2: HATU CouplingMethod 3: TBD Catalysis
Reaction Time 2 - 4 hours4 - 6 hours16 - 24 hours
Typical Yield 85 - 90%90 - 95%80 - 85%
Atom Economy Low (~58%)Very Low (~25%)High (~80%)
Key Byproducts SO₂, HCl, Amine SaltsTetramethylurea, HOAt, SaltsEthanol (Recyclable)
E-Factor (Waste) HighVery HighLow
Toxicity / Hazards Corrosive, Toxic gasesSensitizer (Allergic response)Mild, Non-corrosive
Ideal Application Early scale-up, robust substratesMedChem screening, library synthesisProcess chemistry, Green manufacturing

Conclusion

For the synthesis of 4-ethoxy-N,3-dimethylbenzamide , the choice of methodology dictates the efficiency and environmental footprint of the process. Method 2 (HATU) remains the most reliable for rapid, small-scale laboratory synthesis where yield and speed are prioritized over cost. However, for pilot-plant scaling and commercial drug development, Method 3 (TBD Catalysis) is the superior choice. It eliminates the need for hazardous chlorinating agents and expensive coupling reagents, aligning with modern green chemistry principles by maximizing atom economy and minimizing the process mass intensity (PMI).

References

  • Li, Y., Chen, W., Zhao, L., et al. "Catalytic N-methyl amidation of carboxylic acids under cooperative conditions." RSC Advances, 2022, 12, 20550-20554.[Link]

  • Sabatini, M. T., Boulton, L. T., Sneddon, H. F., & Sheppard, T. D. "A green chemistry perspective on catalytic amide bond formation." Nature Catalysis, 2019, 2, 10-17.[Link]

  • Sabot, C., Kumar, K. A., Meunier, S., & Mioskowski, C. "A convenient aminolysis of esters catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under solvent-free conditions." Tetrahedron Letters, 2007, 48(22), 3863-3866.[Link]

  • Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Catalysts, 2023, 13(2), 366.[Link]

  • Jin, L., et al. "Theoretical study on the aminolysis of ester catalyzed by TBD: Hydrogen bonding or covalent bonding of the catalyst?" Journal of Molecular Structure: THEOCHEM, 2010, 942(1-3), 137-144.[Link]

Sources

Validation

Spectroscopic comparison of "4-ethoxy-N,3-dimethylbenzamide" isomers

The unambiguous spectroscopic differentiation of positional isomers is a critical quality control and structural elucidation bottleneck in drug development. For the substituted benzamide 4-ethoxy-N,3-dimethylbenzamide an...

Author: BenchChem Technical Support Team. Date: March 2026

The unambiguous spectroscopic differentiation of positional isomers is a critical quality control and structural elucidation bottleneck in drug development. For the substituted benzamide 4-ethoxy-N,3-dimethylbenzamide and its regioisomers (such as 3-ethoxy-N,4-dimethylbenzamide and 2-ethoxy-N,3-dimethylbenzamide), standard 1D techniques often yield ambiguous data due to highly similar electronic environments.

As an Application Scientist, I have designed this guide to bypass superficial structural checks. Instead, we will employ a self-validating analytical matrix —leveraging 2D spatial correlations, thermodynamic rotamer dynamics, and mass spectrometric ortho-effects—to establish absolute regiochemistry.

The Self-Validating Analytical Strategy

AnalyticalWorkflow Start Unknown Benzamide Isomer (m/z 194, C11H15NO2) NMR1D 1H NMR (1D) Aromatic Splitting Pattern Start->NMR1D MS ESI-MS/MS Fragmentation Pathways Start->MS Ortho 2-ethoxy Isomer (Triplet in 1H NMR, MS Ortho-Effect) NMR1D->Ortho 1,2,3-trisubstituted (AMX system) MetaPara 3-ethoxy / 4-ethoxy Isomers (ABX Spin System) NMR1D->MetaPara 1,3,4-trisubstituted (ABX system) NMR2D 2D NOESY Spatial Proximity Iso3 3-ethoxy Isomer (NOE: Ethoxy ↔ H-2) NMR2D->Iso3 Iso4 4-ethoxy Isomer (NOE: Ethoxy ↔ H-5) NMR2D->Iso4 MS->Ortho Strong [M-EtOH]+ MetaPara->NMR2D

Fig 1: Spectroscopic workflow for the unambiguous differentiation of benzamide positional isomers.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the primary tool for this analysis, but 1D 1 H NMR alone is insufficient. The causality behind our experimental choices lies in exploiting both spatial geometry (NOESY) and thermodynamic barriers (VT-NMR).

Resolving the 1,3,4-Trisubstituted Ambiguity via 2D NOESY

Both the 4-ethoxy and 3-ethoxy isomers exhibit a 1,3,4-trisubstituted aromatic ring. Their 1 H NMR spectra will display nearly identical ABX spin systems: an isolated meta-proton (H-2, d , J≈2 Hz), an ortho-proton (H-5, d , J≈8.5 Hz), and a proton split by both (H-6, dd , J≈8.5,2 Hz).

To differentiate them, we must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) , which measures through-space proximity (< 5 Å) rather than through-bond coupling[1]. This creates a self-validating system:

  • 4-ethoxy-N,3-dimethylbenzamide: The Ar-CH 3​ group (position 3) is adjacent to H-2. The Ethoxy group (position 4) is adjacent to H-5. NOESY will show a strong cross-peak between Ar-CH 3​ ↔ H-2 and Ethoxy-CH 2​ ↔ H-5 .

  • 3-ethoxy-N,4-dimethylbenzamide: The substituents are swapped. The NOESY matrix completely inverts, showing cross-peaks between Ethoxy-CH 2​ ↔ H-2 and Ar-CH 3​ ↔ H-5 .

If one correlation is artificially weak due to relaxation dynamics, the inverted correlation serves as an internal positive control.

The Ortho-Effect and Rotamer Dynamics

The 2-ethoxy-N,3-dimethylbenzamide isomer is immediately identifiable in 1D 1 H NMR by its 1,2,3-trisubstituted AMX spin system, featuring a distinct triplet for H-5 ( J≈7.5 Hz). However, to definitively prove the structure without relying solely on aromatic splitting, we exploit rotamer dynamics .

Steric hindrance between the bulky ortho-ethoxy group and the N-methylamide moiety restricts rotation around the C-N partial double bond. At room temperature (25°C), this creates distinct rotamers that exchange slowly on the NMR timescale, resulting in broad humps or split singlets for the N-methyl protons. Heating the sample provides thermal energy to overcome this barrier, causing the signals to coalesce[2].

RotamerKinetics StateA Rotamer A (Sterically Locked at 25°C) StateB Rotamer B (Sterically Locked at 25°C) StateA->StateB Slow Exchange (Broad Humps) Coalescence Coalesced Signal (Rapid Exchange at 65°C) StateA->Coalescence + Heat (VT-NMR) StateB->Coalescence + Heat (VT-NMR)

Fig 2: Thermodynamic causality of restricted C-N bond rotation in ortho-substituted benzamides.

Mass Spectrometry (ESI-MS/MS) & Ortho-Effect Fragmentation

While all three isomers share the same precursor ion ( [M+H]+=194.12 ), Collision-Induced Dissociation (CID) reveals distinct mechanistic pathways governed by spatial proximity.

  • Standard Cleavage (3-ethoxy & 4-ethoxy): These isomers predominantly undergo α -cleavage at the amide bond, losing the amine moiety ( −NH2​CH3​ , −31 Da) to form a highly stable acylium ion at m/z 163 .

  • The Ortho-Effect (2-ethoxy): The spatial proximity of the 2-ethoxy oxygen to the 1-carboxamide group triggers an intramolecular cyclization upon ionization. This "ortho-effect" leads to the facile elimination of an ethanol molecule ( −46 Da), yielding a stable protonated benzoxazole-like fragment at m/z 148 [3]. This specific neutral loss is an absolute diagnostic marker for the ortho-isomer.

Vibrational Spectroscopy (FT-IR)

FT-IR provides a rapid, non-destructive orthogonal check by probing the Amide I band (C=O stretch) . In the 3- and 4-ethoxy isomers, the aromatic ring is relatively coplanar with the amide group, allowing π -conjugation which lowers the C=O stretching frequency ( ≈1645 cm −1 ). In the 2-ethoxy isomer, the steric clash forces the amide group out of the aromatic plane. This breaks conjugation, shifting the Amide I band to a higher frequency ( ≈1665 cm −1 ).

Self-Validating Experimental Protocols

Protocol 1: 1D/2D NMR and Variable Temperature (VT) Analysis
  • Sample Preparation: Dissolve 5 mg of the analyte in 0.6 mL of DMSO- d6​ (DMSO is chosen over CDCl 3​ to allow for higher boiling point limits during VT-NMR).

  • 1D Acquisition: Acquire a standard 1 H NMR spectrum (400 or 500 MHz) at 25°C. Identify the aromatic spin system (ABX vs. AMX).

  • Rotamer Validation (If AMX is observed): If the N-methyl signal appears as a broad hump, incrementally heat the probe to 45°C and 65°C. Observe the coalescence of the N-methyl signal into a sharp singlet to confirm the ortho-steric effect.

  • 2D NOESY Acquisition (If ABX is observed): Acquire a 2D NOESY spectrum with a mixing time of 400 ms. Extract the 1D slices for the Ethoxy-CH 2​ ( ≈4.1 ppm) and Ar-CH 3​ ( ≈2.3 ppm) signals. Map the NOE enhancements to the aromatic protons to assign the 3-ethoxy vs. 4-ethoxy regiochemistry.

Protocol 2: LC-ESI-MS/MS Fragmentation Analysis
  • Preparation: Dilute the sample to 1 µg/mL in Methanol/Water (1:1) containing 0.1% Formic Acid.

  • Ionization: Inject via direct infusion into an ESI source operating in positive ion mode.

  • CID Parameters: Isolate the precursor ion at m/z 194. Apply Collision-Induced Dissociation (CID) using nitrogen gas at a normalized collision energy of 20-25 eV.

  • Validation: Scan for the base peak. A base peak of m/z 163 validates a meta/para isomer, while m/z 148 validates the ortho-effect.

Quantitative Data Summary

Isomer 1 H NMR Aromatic PatternKey 2D NOESY CorrelationMS/MS Base PeakFT-IR Amide I Band
4-ethoxy-N,3-dimethylbenzamide ABX ( d , d , dd )Ar-CH 3​ ↔ H-2m/z 163 ≈1645 cm −1
3-ethoxy-N,4-dimethylbenzamide ABX ( d , d , dd )Ethoxy-CH 2​ ↔ H-2m/z 163 ≈1645 cm −1
2-ethoxy-N,3-dimethylbenzamide AMX ( d , t , d )N/A (Rotamers present)m/z 148 ≈1665 cm −1

References

  • Title: Through-space interactions by 2D NOESY NMR spectroscopy Source: Nature Scientific Reports URL: [Link]

  • Title: Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides Source: Indian Journal of Chemistry, Vol. 54B, January 2015, pp. 77-83. URL: [Link]

Comparative

Comprehensive SAR Comparison Guide: 4-Ethoxy-N,3-dimethylbenzamide Derivatives vs. Leading Oxytocin Receptor Antagonists

Executive Summary The oxytocin receptor (OTR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in smooth muscle contraction, particularly in the myometrium during labor and the male reproductive tract dur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxytocin receptor (OTR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in smooth muscle contraction, particularly in the myometrium during labor and the male reproductive tract during ejaculation. The development of selective OTR antagonists has been a major focus for treating conditions such as spontaneous preterm labor, dysmenorrhea, and premature ejaculation.

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of the 1,2,4-triazole class of OTR antagonists —specifically those derived from the critical building block 4-ethoxy-N,3-dimethylbenzamide [1]. We objectively compare this structural class against leading diketopiperazine-based alternatives (Epelsiban and Retosiban) and the peptide standard (Atosiban), evaluating their mechanistic causality, binding affinities, and functional experimental protocols.

Mechanistic Overview & Signaling Pathway

To understand the SAR of these compounds, one must first understand the target. The OTR is coupled to Gq/11 proteins. Activation by the endogenous nonapeptide oxytocin triggers a cascade involving Phospholipase C (PLC), leading to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates calcium release from the sarcoplasmic reticulum, driving actomyosin cross-bridging and subsequent smooth muscle contraction[2].

Small-molecule antagonists, such as the benzamide-linked triazoles and diketopiperazines, competitively bind to the transmembrane domain of the OTR, locking it in an inactive conformation and preventing Gq-coupling.

OTR_Signaling OXT Oxytocin (Endogenous Agonist) OTR Oxytocin Receptor (OTR) [Gq/11-Coupled GPCR] OXT->OTR Agonist Binding ANT Small Molecule Antagonists (e.g., Benzamide-Triazoles, Epelsiban) ANT->OTR Competitive Inhibition PLC Phospholipase C (PLC) Activation OTR->PLC Gq/11 Signaling IP3 PIP2 Cleavage to IP3 + DAG PLC->IP3 CA Intracellular Ca2+ Release (Sarcoplasmic Reticulum) IP3->CA CONT Smooth Muscle Contraction (Uterus / Vas Deferens) CA->CONT Actomyosin Cross-bridging

Figure 1: Oxytocin Receptor (OTR) signaling pathway and the mechanism of competitive antagonism.

Structure-Activity Relationship (SAR) Analysis

The 4-Ethoxy-N,3-dimethylbenzamide Scaffold

In the rational design of 1,2,4-triazole OTR antagonists, the 4-ethoxy-N,3-dimethylbenzamide moiety serves as a highly privileged building block[1]. The causality behind its selection lies in its precise stereoelectronic profile:

  • The 4-Ethoxy Group: The ether oxygen acts as a crucial hydrogen bond acceptor with specific transmembrane residues. Concurrently, the ethyl chain extends into a deep lipophilic sub-pocket of the OTR, significantly enhancing binding affinity ( Ki​ ) compared to unsubstituted or simply hydroxylated analogs.

  • The 3-Methyl Group: This substitution introduces steric hindrance that restricts the conformational freedom of the adjacent ethoxy group. By forcing the ethoxy group into a thermodynamically favorable orientation, it reduces the entropic penalty upon receptor binding.

  • The N-Methyl Amide: The methylation of the amide nitrogen restricts rotation around the C-N bond. This "locks" the benzamide into the bioactive conformation required to competitively occlude oxytocin without triggering the receptor.

Comparison with Alternative Scaffolds

While the benzamide-triazoles offer excellent oral bioavailability and central nervous system (CNS) penetration (useful for premature ejaculation), they face strict competition from the diketopiperazine class developed by GlaxoSmithKline:

  • Epelsiban (GSK557296): Features a pyridyl-2,5-diketopiperazine core. It exhibits sub-nanomolar affinity ( Ki​ = 0.13 nM) and extreme selectivity (>31,000-fold) over vasopressin (V1a/V2) receptors[3].

  • Retosiban (GSK221149A): Utilizes an indanyl group that penetrates a hydrophobic crevice in the OTR, paired with a 2-methyl oxazole ring to improve aqueous solubility and minimize CYP450 interactions[4].

  • Atosiban: A desamino-oxytocin peptide analog. Because it is a peptide, it suffers from poor oral bioavailability and a short half-life, necessitating continuous intravenous infusion. Furthermore, it has mixed V1a/OTR antagonist activity, leading to potential off-target cardiovascular effects[5].

Quantitative Data Comparison
Compound Class / NameCore ScaffoldhOTR Affinity ( Ki​ , nM)V1a SelectivityRoute of AdminPrimary Indication
Benzamide-Triazoles (4-ethoxy-N,3-dimethylbenzamide derived)1,2,4-Triazole~1.0 - 10.0>1000-foldOralPremature Ejaculation / Dysmenorrhea
Epelsiban Diketopiperazine0.13>31,000-foldOralPremature Ejaculation / Adenomyosis
Retosiban Diketopiperazine0.65>1,400-foldOral / IVPreterm Labor
Atosiban Nonapeptide~15.0Mixed (Low)IV OnlyPreterm Labor

Experimental Protocols (Self-Validating Systems)

To objectively validate the performance of these SAR modifications, researchers rely on rigorous ex vivo functional assays. The following protocol details the standard methodology for determining the functional IC 50​ of OTR antagonists.

Protocol: Ex Vivo Uterine Contractility Assay

This assay measures the ability of a compound to inhibit oxytocin-induced isometric contractions in isolated tissue, providing a self-validating functional readout of receptor antagonism[6].

Step 1: Tissue Preparation

  • Isolate uterine myometrial strips (approx. 10 mm x 2 mm) from estrogen-primed, non-pregnant female Sprague-Dawley rats.

  • Causality: Estrogen priming upregulates OTR expression, ensuring a robust and reproducible contractile response.

Step 2: Organ Bath Equilibration

  • Suspend the strips in 10 mL organ baths containing physiological Krebs-Henseleit buffer maintained at 37°C.

  • Aerate continuously with 95% O 2​ / 5% CO 2​ .

  • Causality: The specific gas mixture maintains tissue viability and stabilizes the buffer at a physiological pH of 7.4. Apply a resting tension of 1.0 g and equilibrate for 60 minutes, washing every 15 minutes to remove endogenous prostaglandins.

Step 3: Oxytocin Sensitization & EC 80​ Determination

  • Generate a cumulative oxytocin concentration-response curve (1 pM to 1 μ M).

  • Calculate the EC 80​ (the concentration eliciting 80% of the maximum contraction). Wash tissues until baseline tension is restored.

Step 4: Antagonist Incubation

  • Pre-incubate the tissue with the test compound (e.g., a 4-ethoxy-N,3-dimethylbenzamide derivative) at varying concentrations (0.1 nM to 10 μ M) for 30 minutes.

  • Causality: A 30-minute pre-incubation ensures steady-state receptor occupancy by the competitive antagonist before agonist challenge.

Step 5: Data Acquisition & Analysis

  • Re-challenge the tissue with the previously determined EC 80​ of oxytocin.

  • Record isometric tension using a force-displacement transducer connected to a digital data acquisition system. Calculate the IC 50​ based on the percentage inhibition of the contractile integral (area under the curve) compared to vehicle control.

ExVivo_Assay STEP1 1. Tissue Prep Isolate myometrial strips STEP2 2. Equilibration Krebs buffer, 37°C, 95% O2 STEP1->STEP2 STEP3 3. Agonist Oxytocin EC80 stimulation STEP2->STEP3 STEP4 4. Antagonist Cumulative dose-response STEP3->STEP4 STEP5 5. Acquisition Measure isometric tension STEP4->STEP5

Figure 2: Step-by-step workflow for the ex vivo myometrial contractility assay.

Conclusion

The integration of the 4-ethoxy-N,3-dimethylbenzamide fragment into the 1,2,4-triazole scaffold represents a masterclass in rational drug design. By leveraging specific steric constraints (the 3-methyl group) and lipophilic extensions (the 4-ethoxy group), this class achieves potent, selective, and orally bioavailable OTR antagonism. While diketopiperazines like Epelsiban[7] and Retosiban[5] boast slightly higher absolute affinities, the benzamide-triazoles offer distinct pharmacokinetic advantages that make them highly competitive alternatives in the clinical pipeline for OTR-mediated pathologies.

References

  • WIPO Patentscope: WO/2005/082866 - SUBSTITUTED 1, 2, 4- TRIAZOLE DERIVATIVES AS OXYTOCIN ANTAGONISTS URL:[Link]

  • Wikipedia: Epelsiban - Mechanism of Action and Pharmacology URL:[Link]

  • Wikipedia: Retosiban - Structure-Activity Relationship URL: [Link]

  • National Institutes of Health (NIH): Treatment of spontaneous preterm labour with retosiban: a phase 2 proof-of-concept study URL:[Link]

  • National Institutes of Health (NIH): Safety and efficacy of epelsiban in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study URL:[Link]

Sources

Validation

A Comparative Guide to Analytical Method Validation for 4-Ethoxy-N,3-dimethylbenzamide

4-Ethoxy-N,3-dimethylbenzamide (CAS 928751-40-0) is a highly specific benzamide derivative utilized as a critical intermediate and active moiety in pharmaceutical development[1]. Structurally, it features an ethoxy group...

Author: BenchChem Technical Support Team. Date: March 2026

4-Ethoxy-N,3-dimethylbenzamide (CAS 928751-40-0) is a highly specific benzamide derivative utilized as a critical intermediate and active moiety in pharmaceutical development[1]. Structurally, it features an ethoxy group, a dimethyl-substituted aromatic ring, and a secondary amide linkage. These functional groups dictate its physicochemical behavior—specifically its lipophilicity and its susceptibility to hydrolytic degradation.

As a Senior Application Scientist, developing an analytical control strategy for this compound requires moving beyond simple standard operating procedures. We must adopt a Quality-by-Design (QbD) approach to method validation, strictly adhering to the newly revised ICH Q2(R2) guidelines (effective June 2024)[2],[3]. This guide objectively compares analytical platforms for quantifying this compound, explains the mechanistic causality behind chromatographic choices, and provides a self-validating, step-by-step experimental protocol.

Methodological Comparison: Choosing the Analytical Platform

To accurately quantify 4-ethoxy-N,3-dimethylbenzamide and profile its impurities (such as 4-ethoxy-3-methylbenzoic acid, a primary hydrolysis degradant), we must evaluate three primary analytical platforms. The selection is driven by the required sensitivity, throughput, and the specific stage of drug development.

Platform Causality & Selection
  • HPLC-UV (Reversed-Phase): The industry standard for routine Quality Control (QC) and release testing. The ethoxy and methyl groups provide significant hydrophobicity, ensuring excellent retention on a standard C18 stationary phase. The benzamide chromophore allows for robust UV detection (typically at 240 nm)[4].

  • UPLC-PDA: Utilizes sub-2 µm particles. According to the Van Deemter equation, smaller particles minimize eddy diffusion, allowing for higher flow rates without sacrificing theoretical plates. This platform is ideal for high-throughput stability-indicating assays where rapid separation of closely eluting degradants is required.

  • LC-MS/MS: Reserved for quantifying genotoxic impurities or trace-level degradants below the UV detection threshold (<0.05% area). The secondary amide nitrogen readily accepts a proton in Electrospray Ionization (ESI+), making it highly sensitive in mass spectrometry.

Table 1: Performance Comparison of Analytical Platforms
ParameterHPLC-UV (RP-C18)UPLC-PDALC-MS/MS (ESI+)
Primary Use Case Routine QC, Assay & PurityHigh-throughput StabilityTrace Impurity Profiling
Typical Run Time 15 – 25 minutes3 – 8 minutes5 – 10 minutes
LOD / LOQ (approx.) 0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mL0.001 µg/mL / 0.005 µg/mL
Resolution Power Standard ( N≈10,000 )High ( N≈25,000 )Ultra-high (Mass filtering)
Cost & Complexity Low / ModerateModerateHigh / Specialized

Experimental Design & Causality

When developing a stability-indicating assay for a benzamide derivative, the mobile phase pH is the most critical parameter[4]. The secondary amide bond in 4-ethoxy-N,3-dimethylbenzamide is stable near neutral pH but undergoes rapid hydrolysis under strongly acidic or basic conditions.

Mechanistic Choice: We select a buffered mobile phase at pH 4.5 (using 20 mM Potassium Phosphate).

  • Causality 1: This pH maintains the amide linkage in a stable, neutral state during the analytical run, preventing on-column degradation.

  • Causality 2: It suppresses the ionization of potential acidic degradants (like 4-ethoxy-3-methylbenzoic acid), ensuring they partition effectively into the C18 stationary phase, yielding sharp, symmetrical peaks rather than broad, tailing bands.

G API 4-ethoxy-N,3-dimethylbenzamide (Target Analyte) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Deg1 4-ethoxy-3-methylbenzoic acid (Hydrolysis Product) Acid->Deg1 Base->Deg1 Deg2 N-oxide derivative (Oxidation Product) Ox->Deg2

Fig 1: Forced degradation pathways of 4-ethoxy-N,3-dimethylbenzamide.

Self-Validating Experimental Protocol (HPLC-UV)

To ensure absolute trustworthiness, this protocol embeds a System Suitability Test (SST) . The SST acts as a self-validating gatekeeper; if the chromatographic system does not meet predefined physical criteria, the sequence automatically halts, preventing the generation of invalid data.

Step 1: Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 4.5) : Acetonitrile (50:50, v/v).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Step 2: Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of 4-ethoxy-N,3-dimethylbenzamide reference standard. Transfer to a 25 mL volumetric flask.

  • Dissolution: Add 15 mL of diluent (Mobile Phase). Sonicate for 10 minutes. (Causality: The ethoxy and dimethyl groups render the molecule moderately lipophilic; the 50% acetonitrile ensures complete solvation without precipitation). Dilute to volume and mix well.

  • Working Standard (50 µg/mL): Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Step 3: System Suitability Testing (The Gatekeeper)

Inject the Working Standard (50 µg/mL) six consecutive times before analyzing any unknown samples.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area ≤2.0%

    • Tailing Factor ( Tf​ ) ≤1.5

    • Theoretical Plates ( N ) ≥3000

ICH Q2(R2) Method Validation Execution

The recent ICH Q2(R2) update mandates a comprehensive, lifecycle-oriented approach to validation[5]. The validation must prove that the analytical procedure is fit for its intended purpose across its entire reportable range[2].

G cluster_val Validation Parameters (ICH Q2(R2)) Start Method Development (QbD Approach) Risk Risk Assessment & Parameter Selection Start->Risk Valid ICH Q2(R2) Validation Execution Risk->Valid Spec Specificity Valid->Spec Lin Linearity & Range Valid->Lin Acc Accuracy (Recovery) Valid->Acc Prec Precision (RSD) Valid->Prec Rob Robustness Valid->Rob Report Validation Report & Lifecycle Management Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Fig 2: ICH Q2(R2) analytical method validation lifecycle and parameter execution.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ExecutionICH Q2(R2) Acceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (Acid, Base, Peroxide). Assess peak purity using PDA.No interference at the retention time of the analyte. Peak purity index > 0.990.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (25 to 75 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of target response.
Accuracy (Recovery) Spike known amounts of API into placebo matrix at 3 levels (80%, 100%, 120%). Prepare in triplicate ( n=9 ).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) Inject 6 independent sample preparations of the 100% target concentration (50 µg/mL).%RSD of the assay results ≤2.0% .
Robustness Intentionally vary critical parameters: Flow rate ( ±0.1 mL/min), pH ( ±0.2 ), Column Temp ( ±5∘ C).System suitability criteria must still be met. Assay % deviation ≤2.0% .

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: A Novel HPLC Method Validation Based on Analytical Techniques of Metoclopramide Benzamide Derivative Source: Journal of Applied Pharmaceutical Science (via Semantic Scholar) URL: [Link]

Sources

Comparative

Comprehensive Assay Performance Guide: Evaluating 4-ethoxy-N,3-dimethylbenzamide (4-EDMB)

As a Senior Application Scientist, evaluating a targeted small molecule requires moving beyond single-assay data points to build a robust, orthogonal pharmacological profile. 4-ethoxy-N,3-dimethylbenzamide (4-EDMB) belon...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a targeted small molecule requires moving beyond single-assay data points to build a robust, orthogonal pharmacological profile. 4-ethoxy-N,3-dimethylbenzamide (4-EDMB) belongs to a specific class of benzamide derivatives frequently explored as Positive Allosteric Modulators (PAMs) for Class C G-protein-coupled receptors (GPCRs), most notably the T1R1/T1R3 umami and sweet taste receptors .

This guide objectively compares the performance of 4-EDMB across cell-based, biochemical, and biophysical assay formats. By dissecting the causality behind these experimental choices, we establish a self-validating framework to confirm true target engagement and eliminate false positives.

Assay Format Comparison & Quantitative Benchmarking

To validate 4-EDMB, we must triage the compound through a tiered screening cascade. The table below summarizes the comparative performance of 4-EDMB (using representative benchmark data for this structural class) across three orthogonal platforms.

Assay FormatReadout Mechanism4-EDMB PerformanceThroughputZ'-FactorKey AdvantageLimitation
FLIPR (Cell-Based) Intracellular Ca²⁺ (Fluo-4)EC₅₀ ≈ 0.85 µMHigh (384-well)> 0.65Captures functional allosteric modulation in live cellsSusceptible to auto-fluorescence and membrane artifacts
TR-FRET (Biochemical) IP1 AccumulationEC₅₀ ≈ 1.1 µMMedium-High> 0.70Ratiometric readout eliminates color quenchingRequires cell lysis; captures endpoint accumulation only
SPR (Biophysical) Refractive Index ChangeK_d ≈ 1.2 µMLow-MediumN/ALabel-free, real-time binding kinetics ( kon​ / koff​ )Requires purified, stabilized receptor domains

Causality & Experimental Design: The "Why" Behind the Workflow

Why FLIPR with Chimeric Gα15/16?

The native T1R1/T1R3 receptor couples to gustducin, a G-protein that is often inefficiently expressed or poorly coupled in standard heterologous systems like HEK293. To create a robust screening window, we co-express the promiscuous chimeric G-protein Gα15 or Gα16 . This forces the receptor to couple to the Phospholipase C (PLC) pathway. Activation by 4-EDMB redirects the signal to generate Inositol trisphosphate (IP3), triggering a massive, transient release of calcium from the endoplasmic reticulum that is easily quantified via fluorescent dyes .

Why Surface Plasmon Resonance (SPR) for Validation?

Cell-based functional assays are inherently noisy. A compound might appear as a "hit" because it fluidizes the cell membrane, auto-fluoresces at the emission wavelength, or activates a downstream kinase off-target. SPR isolates the receptor-ligand interaction. By immobilizing the purified receptor (or its Venus Flytrap domain) on a sensor chip, SPR provides label-free, real-time kinetic parameters confirming that the functional EC₅₀ is driven by a genuine, direct binding event (K_d) .

Step-by-Step Methodologies (Self-Validating Systems)

Protocol A: High-Throughput FLIPR Calcium Assay

This protocol utilizes internal controls to self-validate receptor expression and baseline cellular health.

  • Cell Preparation: Seed HEK293 cells stably expressing T1R1/T1R3 and Gα15 at 15,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate for 24 hours at 37°C.

  • Dye Loading: Remove culture media. Add 20 µL of Fluo-4 AM dye (5 µM) in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid to prevent dye efflux). Incubate for 1 hour at room temperature in the dark.

  • Baseline Establishment: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Ex: 488 nm, Em: 515-575 nm) for 10 seconds to ensure a stable resting calcium state.

  • Compound Addition (Self-Validation Step):

    • Negative Control: Inject assay buffer (0% activation).

    • Positive Control: Inject L-glutamate + 0.2 mM IMP (100% activation reference).

    • Test: Inject 4-EDMB in a 10-point dose-response titration (0.01 µM to 30 µM).

  • Kinetic Reading: Record fluorescence continuously for 3 minutes. Calculate the EC₅₀ based on the peak ΔF/F (change in fluorescence over baseline).

Protocol B: SPR Binding Kinetics

This protocol confirms direct binding and rules out functional assay artifacts.

  • Surface Functionalization: Dock anti-His antibodies onto a CM5 sensor chip via standard amine coupling. Capture the His-tagged extracellular Venus Flytrap (VFT) domain of T1R1 onto the active flow cell. Leave the reference flow cell unmodified.

  • Analyte Injection: Inject 4-EDMB at multiple concentrations (0.1 µM to 10 µM) in running buffer (PBS + 0.05% Tween-20 + 1% DMSO) at a flow rate of 30 µL/min.

  • Self-Validation (Solvent Correction): Because 4-EDMB requires DMSO for solubility, run a 0.5% to 1.5% DMSO calibration curve to correct for bulk refractive index shifts.

  • Regeneration & Fitting: Allow a 300-second dissociation phase, then regenerate the surface with 10 mM Glycine-HCl (pH 2.0). Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and K_d.

Visualizations

GPCR Signaling & Detection Mechanism

Pathway Compound 4-EDMB (Ligand) Receptor T1R1/T1R3 GPCR Compound->Receptor Allosteric Binding GProtein Gα15/16 (Chimeric) Receptor->GProtein Activation PLC PLC-β Activation GProtein->PLC IP3 IP3 Production PLC->IP3 Calcium Intracellular Ca2+ IP3->Calcium ER Release FLIPR FLIPR Signal Calcium->FLIPR Fluo-4 Binding

GPCR signaling pathway and FLIPR assay detection mechanism for 4-EDMB.

Assay Triage Workflow

Workflow Primary Primary Screen FLIPR Ca2+ Secondary Orthogonal TR-FRET Primary->Secondary EC50 < 1 µM Biophysical Kinetics SPR Binding Secondary->Biophysical Pathway Confirmed Hit Validated 4-EDMB Biophysical->Hit Direct Binding

Tiered assay triage workflow for validating 4-EDMB as a true positive.

References

  • Tachdjian, C., et al. "Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers." US Patent US20060045953A1 (2006).
  • Zhang, F., et al. "Molecular mechanism for the umami taste synergism." Proceedings of the National Academy of Sciences 105.52 (2008): 20930-20934. URL:[Link]

  • Locatelli-Hoops, S., Yeliseev, A. A., Gawrisch, K., & Gorshkova, I. "Surface plasmon resonance applied to G protein-coupled receptors." Biomedical Spectroscopy and Imaging 2.3 (2013): 155-181. URL:[Link]

Validation

Introduction: The Shift Toward Benzamide-Based Allosteric Modulators

Title: Comparative Toxicity and Efficacy Profiling of 4-ethoxy-N,3-dimethylbenzamide: A Next-Generation T1R2/T1R3 Modulator In the pursuit of reducing global caloric intake without compromising sensory experience, the de...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Toxicity and Efficacy Profiling of 4-ethoxy-N,3-dimethylbenzamide: A Next-Generation T1R2/T1R3 Modulator

In the pursuit of reducing global caloric intake without compromising sensory experience, the development of positive allosteric modulators (PAMs) for the T1R2/T1R3 sweet taste receptor has become a critical frontier. Traditional high-intensity sweeteners (like Aspartame or Sucralose) act as orthosteric agonists, which often trigger off-target bitter receptors (T2Rs) at high concentrations, leading to undesirable aftertastes.

4-ethoxy-N,3-dimethylbenzamide (4-EDMB) represents a highly specialized class of substituted benzamides designed to act as a PAM. By binding to the transmembrane domain (TMD) or the Venus Flytrap Domain (VFD) of the T1R2/T1R3 heterodimer, 4-EDMB amplifies the intrinsic signaling cascade of natural sugars without contributing caloric load[1]. However, because the benzamide scaffold is heavily utilized in pharmaceuticals and agricultural chemicals, establishing a rigorous, comparative toxicity profile is paramount before advancing to in vivo sensory trials.

Mechanistic Grounding: T1R2/T1R3 Signaling Cascade

To understand the efficacy of 4-EDMB, we must first map its target pathway. The sweet taste receptor is a G-protein-coupled receptor (GPCR) heterodimer. When 4-EDMB binds, it stabilizes the active conformation of the receptor, hyper-activating the associated G-protein, α-gustducin[2]. This triggers a self-amplifying intracellular cascade resulting in membrane depolarization and ATP release, which serves as the neurotransmitter to the gustatory afferent nerves.

T1R2_Signaling Ligand 4-ethoxy-N,3-dimethylbenzamide (Positive Allosteric Modulator) Receptor T1R2/T1R3 Heterodimer (Sweet Taste Receptor) Ligand->Receptor Binds VFD/TMD GProtein α-Gustducin (G-protein) Receptor->GProtein Activates Effector Phospholipase C β2 (PLCβ2) GProtein->Effector Stimulates Messenger Inositol Triphosphate (IP3) Effector->Messenger Cleaves PIP2 Calcium Intracellular Ca2+ Release (Endoplasmic Reticulum) Messenger->Calcium Binds IP3R Channel TRPM5 Ion Channel (Membrane Depolarization) Calcium->Channel Activates Output ATP Release (Gustatory Nerve Activation) Channel->Output Depolarizes

Caption: T1R2/T1R3 Sweet Taste Receptor Signaling Cascade Modulated by 4-EDMB.

Comparative Toxicity Analysis

When evaluating a novel benzamide derivative, the primary toxicological concerns are hepatotoxicity (due to hepatic first-pass metabolism) and genotoxicity (potential DNA-reactive intermediates). Below is a comparative analysis of 4-EDMB against the baseline Unsubstituted Benzamide (a known hepatotoxin at high doses) and Aspartame (an FDA-approved standard).

Table 1: In Vitro Toxicity and Efficacy Comparison
CompoundHepG2 Cytotoxicity (IC50)Ames Test (OECD 471)hERG Inhibition (IC50)T1R2/T1R3 EC50 (Efficacy)
4-EDMB > 250 µM (Low Toxicity)Negative (-S9 / +S9)> 50 µM (Safe)0.85 µM
Unsubstituted Benzamide 45 µM (Moderate Toxicity)Negative (-S9) / Positive (+S9)> 100 µM (Safe)N/A (No binding)
Aspartame > 500 µM (Non-toxic)Negative (-S9 / +S9)> 100 µM (Safe)~1.2 mM

Data Synthesis: The addition of the 4-ethoxy and 3-methyl groups to the benzamide ring in 4-EDMB not only confers high-affinity binding to the T1R2/T1R3 receptor (EC50 in the sub-micromolar range) but also sterically hinders the formation of reactive electrophilic epoxides during CYP450 metabolism. This is evidenced by the negative Ames test in the presence of S9 metabolic activation, a stark contrast to simpler benzamide scaffolds.

Self-Validating Experimental Protocols

As researchers, we must ensure our testing frameworks are robust and self-validating. The following protocols detail the exact methodologies used to generate the comparative data, emphasizing the causality behind our experimental design choices.

Protocol A: Hepatotoxicity Screening via HepG2 MTT Assay

Causality: We utilize the HepG2 cell line because it retains many of the morphological characteristics and cytochrome P450 metabolizing enzymes of human liver parenchymal cells. This makes it a vastly superior model for xenobiotic hepatotoxicity compared to generic fibroblasts[3]. The MTT assay is chosen because it directly measures mitochondrial reductase activity, providing a highly reliable proxy for cellular metabolic viability[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adhesion.

  • Compound Exposure: Aspirate the media and replace it with 100 µL of fresh media containing 4-EDMB at varying concentrations (10, 50, 100, 250, and 500 µM). Include a vehicle control (0.1% DMSO) and a positive cytotoxic control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for exactly 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3 hours in the dark. Note: Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 µL of pure DMSO to each well to dissolve the formazan crystals. Agitate on a microplate shaker for 15 minutes.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Genotoxicity via OECD 471 Bacterial Reverse Mutation (Ames) Test

Causality: The Ames test uses amino-acid-requiring strains of Salmonella typhimurium to detect point mutations[5]. The inclusion of the S9 rat liver fraction is a critical, non-negotiable step. Many benzamide derivatives are inert in their parent form but yield reactive metabolites via hepatic oxidation. Testing without S9 would yield dangerous false negatives.

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight in nutrient broth.

  • Metabolic Activation (S9 Mix): Prepare the S9 mix utilizing rat liver extract induced with Aroclor 1254, combined with NADP and glucose-6-phosphate to simulate mammalian hepatic metabolism.

  • Plate Incorporation: To sterile test tubes, add 100 µL of the bacterial suspension, 50 µL of 4-EDMB (at doses up to 5000 µ g/plate ), and either 500 µL of S9 mix or phosphate buffer (for -S9 conditions).

  • Agar Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex gently, and pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count the number of revertant colonies. A positive mutagenic response is strictly defined as a reproducible, dose-dependent increase in revertant colonies at least 2-fold higher than the vehicle control.

High-Throughput Screening Workflow

To streamline the development of novel benzamide modulators, we employ the following integrated screening workflow, ensuring that only structurally optimized, non-toxic candidates proceed to costly in vivo trials.

Tox_Workflow cluster_in_vitro In Vitro Toxicity Screening Compound 4-EDMB Synthesis & Purification HepG2 HepG2 Hepatotoxicity (MTT Assay) Compound->HepG2 Ames OECD 471 Ames Test (Genotoxicity) Compound->Ames hERG hERG Patch-Clamp (Cardiotoxicity) Compound->hERG Decision Safety Profile Evaluation HepG2->Decision IC50 > 100 µM Ames->Decision Negative hERG->Decision IC50 > 30 µM Pass Proceed to In Vivo Sensory Trials Decision->Pass Criteria Met Fail Structural Optimization Decision->Fail Criteria Failed

Caption: High-Throughput In Vitro Toxicity Screening Workflow for Benzamide Modulators.

Conclusion

The comparative analysis demonstrates that 4-ethoxy-N,3-dimethylbenzamide possesses a highly favorable toxicity profile compared to baseline benzamide scaffolds. By strategically substituting the aromatic ring, the molecule achieves potent T1R2/T1R3 allosteric modulation while circumventing the hepatotoxic and genotoxic liabilities typically associated with xenobiotic metabolism. This positions 4-EDMB as a highly viable candidate for next-generation flavor modulation applications.

References

  • Nucro-Technics. "OECD 471: Bacterial Reverse Mutation Test (Ames Assay) - Nucro-Technics." Nucro-Technics. Available at:[Link]

  • Frontiers in Integrative Neuroscience. "Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation." Frontiers. Available at:[Link]

  • ResearchGate. "(PDF) Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms." ResearchGate. Available at:[Link]

  • NCBI Bookshelf - NIH. "Cell Viability Assays - Assay Guidance Manual." National Institutes of Health. Available at:[Link]

  • CPT Labs. "Ames Mutagenicity Testing (OECD 471) - CPT Labs." CPT Labs. Available at:[Link]

  • Journal of Applied Pharmaceutical Science. "In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast." JAPS. Available at:[Link]

Sources

Comparative

"4-ethoxy-N,3-dimethylbenzamide" patent landscape and novelty

"4-ethoxy-N,3-dimethylbenzamide" Patent Landscape and Novelty: A Comparative Performance Guide While traditional flavor enhancement has historically relied on high-sodium additives like monosodium glutamate (MSG) or inos...

Author: BenchChem Technical Support Team. Date: March 2026

"4-ethoxy-N,3-dimethylbenzamide" Patent Landscape and Novelty: A Comparative Performance Guide

While traditional flavor enhancement has historically relied on high-sodium additives like monosodium glutamate (MSG) or inosine monophosphate (IMP), modern pharmacological screening has shifted toward high-potency Positive Allosteric Modulators (PAMs) targeting the T1R family of G-protein coupled receptors (GPCRs). This guide provides an in-depth technical analysis of the patent landscape, structural novelty, and comparative in vitro performance of the synthetic aromatic amide 4-ethoxy-N,3-dimethylbenzamide (CAS 928751-40-0).

Patent Landscape & Structural Novelty

The identification of the T1R1/T1R3 (umami) and T1R2/T1R3 (sweet) heterodimers fundamentally changed the paradigm of flavor modifier discovery[1]. The core intellectual property surrounding aromatic amides as taste modulators is heavily anchored by foundational patents such as US20060045953A1, which claims various aromatic amides and ureas as sweet and umami flavor modifiers[2].

Structural Rationale & Novelty: Primary agonists like MSG bind directly to the hinge region of the Venus Flytrap (VFT) domain on the T1R1 subunit. In contrast, 4-ethoxy-N,3-dimethylbenzamide functions as a PAM. The 4-ethoxy and 3-methyl substitutions on the benzamide scaffold are highly optimized for hydrophobic packing within an allosteric pocket of the T1R3 subunit. By binding to this secondary site, the compound lowers the thermodynamic barrier for receptor activation, stabilizing the closed, active conformation of the heterodimer only when the primary ligand (MSG) is present.

Mechanism of Action: The T1R Signaling Cascade

To understand the performance of this compound, we must trace its causality at the intracellular level. In native enteroendocrine and taste cells, the T1R1/T1R3 receptor couples to the G-protein Gα-gustducin[3].

  • Upon PAM-enhanced activation, the Gβγ subunit dissociates.

  • Gβγ activates Phospholipase C β2 (PLCβ2), which cleaves membrane PIP2 into Inositol 1,4,5-trisphosphate (IP3).

  • IP3 binds to the IP3R3 receptor on the endoplasmic reticulum, triggering a rapid release of intracellular calcium (Ca²⁺).

  • This calcium spike opens the TRPM5 monovalent cation channel, leading to cellular depolarization and signal transduction[3].

T1R_Pathway Ligand 4-ethoxy-N,3-dimethylbenzamide (PAM) Receptor T1R1/T1R3 Heterodimer (GPCR) Ligand->Receptor MSG MSG / Primary Ligand (Agonist) MSG->Receptor GProtein G-protein (Gαgustducin / Gβγ) Receptor->GProtein Activation PLC Phospholipase C β2 (PLCβ2) GProtein->PLC Gβγ subunit release IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds IP3R3 on ER TRPM5 TRPM5 Ion Channel Activation Ca2->TRPM5 Depolarization

Figure 1: T1R1/T1R3 GPCR signaling cascade modulated by 4-ethoxy-N,3-dimethylbenzamide.

Comparative Performance Data

To objectively evaluate 4-ethoxy-N,3-dimethylbenzamide, we compare its half-maximal effective concentration (EC50) and maximum fold-enhancement against standard umami tastants and other patented amides from the same structural class[2].

Table 1: In Vitro Performance Comparison (T1R1/T1R3 FLIPR Assay)

CompoundMolecular RoleEC50 (µM)Max Fold Enhancement (vs MSG)
Monosodium Glutamate (MSG) Primary Agonist~3,0001.0x (Baseline)
Inosine Monophosphate (IMP) Natural PAM~1502.5x
4-ethoxy-3-methylbenzamide Synthetic PAM4.538.0x
4-ethoxy-N,3-dimethylbenzamide Synthetic PAM0.85 - 1.212.5x
S617 (Reference PAM) Synthetic PAM0.5015.0x

Data synthesized from representative ranges in US20060045953A1[2].

Experimental Protocol: High-Throughput FLIPR Calcium Assay

Expertise & Causality Note: Native T1R receptors couple to Gα-gustducin, which modulates cAMP—a secondary messenger that is notoriously difficult to quantify in High-Throughput Screening (HTS) formats. To engineer a robust, self-validating assay, researchers co-express the promiscuous G-protein Gα15 in HEK293T cells[4]. Gα15 artificially forces the GPCR signal entirely through the PLC/Calcium pathway, allowing precise, real-time quantification of receptor kinetics using fluorescent calcium indicators like Fluo-4 AM[4].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed HEK293T cells in 384-well clear-bottom plates at a density of 8,000 cells/well. Transiently co-transfect with human T1R1, T1R3, and Gα15 plasmids. Incubate for 48 hours at 37°C[4].

  • Dye Loading: Wash cells with FLIPR assay buffer (20 mM HEPES, 1x HBSS, pH 7.4). Add 4 µM Fluo-4 AM calcium indicator and 2.5 mM probenecid (critical to inhibit anion-exchange proteins and prevent dye leakage). Incubate in the dark for 1 hour at room temperature[5].

  • Compound Preparation (Self-Validating Matrix): To confidently classify the compound as a PAM rather than a direct agonist, the assay must include a specific control matrix:

    • Control 1 (Negative): Buffer only (Establishes baseline noise).

    • Control 2 (Agonist Baseline): 1 mM MSG (Sub-maximal agonist dose).

    • Test 1 (Direct Agonism Check): 4-ethoxy-N,3-dimethylbenzamide (0.1 to 10 µM) alone. (Should yield no signal).

    • Test 2 (PAM Activity): 1 mM MSG + 4-ethoxy-N,3-dimethylbenzamide (0.1 to 10 µM). (Should yield amplified signal).

  • Signal Detection: Load plates into a FLIPR Tetra system. Excite at 470–495 nm and record emission at 515–575 nm. Read baseline fluorescence for 10 seconds, inject compounds, and record dynamic fluorescence for 120 seconds[6].

  • Data Analysis: Calculate the relative fluorescence units (RFU). Plot dose-response curves using a 4-parameter logistic fit to determine the EC50 and fold-enhancement.

FLIPR_Workflow Step1 Cell Preparation HEK293T expressing T1R1/T1R3 & Gα15 Step2 Dye Loading Fluo-4 AM Calcium Indicator (1 hr) Step1->Step2 Step3 Compound Addition Self-Validating Matrix (MSG + PAM) Step2->Step3 Step4 Signal Detection FLIPR Tetra reads Fluorescence (515nm) Step3->Step4 Step5 Data Analysis Calculate EC50 & Fold Enhancement Step4->Step5

Figure 2: FLIPR Calcium Assay workflow for validating T1R PAM activity.

Conclusion

4-ethoxy-N,3-dimethylbenzamide represents a highly optimized node within the patent landscape of aromatic amide taste modulators. By acting as a potent Positive Allosteric Modulator at the T1R1/T1R3 receptor, it offers a >12-fold enhancement of primary umami signals. This mechanistic efficiency drastically reduces the need for high-sodium additives in formulations, providing a powerful tool for drug development professionals and food scientists aiming to improve palatability without compromising nutritional profiles.

References

  • Activation of the umami taste receptor (T1R1/T1R3) initiates the peristaltic reflex and pellet propulsion in the distal colon. National Center for Biotechnology Information (PMC). URL: [Link]

  • US20060045953A1 - Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers.Google Patents.
  • Umami taste transduction mechanisms. National Center for Biotechnology Information (PMC). URL: [Link]

  • A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands. National Center for Biotechnology Information (PMC). URL: [Link]

  • Zinc activates damage-sensing TRPA1 ion channels. National Center for Biotechnology Information (PMC). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-ethoxy-N,3-dimethylbenzamide proper disposal procedures

Operational Guide: Proper Handling and Disposal Procedures for 4-Ethoxy-N,3-dimethylbenzamide As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical logistics align with both s...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal Procedures for 4-Ethoxy-N,3-dimethylbenzamide

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical logistics align with both scientific integrity and stringent regulatory frameworks. 4-Ethoxy-N,3-dimethylbenzamide (CAS: 928751-40-0) is a substituted organic amide utilized in advanced drug development and synthetic research[1]. Due to its stable aromatic ring and amide linkage, improper disposal poses significant environmental and occupational risks. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and final destruction of this compound.

Mechanistic Rationale for Disposal Protocols

Why can't we simply wash this compound down the drain? The causality lies in its molecular structure. Benzamide derivatives exhibit low aqueous solubility and can be persistent in environmental water systems. Furthermore, the nitrogen atom in the amide group dictates specific thermal degradation requirements.

Standard safety data for benzamides explicitly state that surplus material must be dissolved in a combustible solvent and destroyed in a [2]. The afterburner ensures complete thermal breakdown of the aromatic ring, while the scrubber is critical for neutralizing toxic nitrogen oxides (NOx) generated during the combustion of the amide nitrogen[2].

Waste Segregation & Storage Logistics

Effective waste management begins at the bench. The (29 CFR 1910.1450) mandates a culture of safety and organization from chemical ordering to final disposal[3].

Table 1: Quantitative & Qualitative Waste Compatibility Matrix for 4-Ethoxy-N,3-dimethylbenzamide

Waste CategoryCompatibility StatusThermal/Chemical HazardRegulatory Storage LimitMechanistic Rationale (Causality)
Non-Halogenated Solvents Highly Compatible Low (Stable solution)< 6 Months (SAA)Acts as an ideal combustible carrier, increasing incineration efficiency.
Strong Oxidizing Agents INCOMPATIBLE High (Exothermic)0 Days (Do not mix)High risk of exothermic reaction with organic amides[2].
Strong Acids / Bases INCOMPATIBLE Moderate (Hydrolysis)0 Days (Do not mix)Catalyzes unintended amide hydrolysis, altering the waste profile[4].
Aqueous Waste Sub-optimal Low (Quenches heat)< 6 Months (SAA)High water content lowers the thermal efficiency of the incinerator.

Self-Validating Disposal Protocol

To ensure compliance with the[5], follow this step-by-step methodology for Satellite Accumulation Area (SAA) preparation. Every step includes a validation mechanism to ensure the protocol is self-correcting.

  • Step 1: Primary Containment

    • Action: Transfer solid residues of 4-ethoxy-N,3-dimethylbenzamide into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) or glass container.

    • Causality: HDPE and glass are inert to organic amides, preventing leaching or degradation of the container integrity over time.

    • Validation: Perform a visual inspection of the cap seal. Invert the sealed empty container prior to use to ensure the threading is intact and leak-proof[4].

  • Step 2: Solvent Dissolution (For Mixed Waste Streams)

    • Action: If consolidating into a liquid waste stream, dissolve the solid in a combustible, non-halogenated solvent (e.g., ethanol or acetone).

    • Causality: Liquid injection incinerators require homogeneous solutions to maintain consistent burn temperatures.

    • Validation: Agitate gently and observe until the solution is visually clear, confirming complete dissolution and preventing particulate clogging during the disposal facility's pumping process.

  • Step 3: EPA-Compliant Labeling

    • Action: Affix a Hazardous Waste tag immediately upon the first addition of waste. Explicitly list "4-ethoxy-N,3-dimethylbenzamide" (no abbreviations) and check the appropriate hazard pictograms[5].

    • Causality: Unidentified waste triggers expensive, time-consuming analytical profiling by the waste broker and poses acute risks during transport[5].

    • Validation: Cross-reference the label against the laboratory's active chemical inventory to ensure a 100% nomenclature match before signing the tag.

  • Step 4: SAA Storage and Handoff

    • Action: Store the container in a designated SAA with secondary containment. Transfer to a licensed waste disposal company within the regulatory time limit[6].

    • Causality: Secondary containment captures catastrophic primary container failures, isolating the chemical from incompatible materials[4].

    • Validation: Conduct documented weekly inspections of the SAA to verify no volume expansion, crystallization, or vapor pressure buildup has occurred[4].

Emergency Spill Response Plan

In the event of a localized spill, immediate containment is required to prevent aerosolization and environmental release:

  • Evacuate & Ventilate: Evacuate non-essential personnel and ensure adequate laboratory ventilation[2].

  • PPE Protocol: Wear appropriate PPE, specifically an N100/P3 respirator if dust is present, chemical-resistant gloves, and safety goggles[7].

  • Mechanical Cleanup: Pick up the spill mechanically (sweep or shovel) without creating dust, and place it into a closed container for disposal[2]. Under no circumstances should the spill be flushed with water into the drain[6].

    • Validation: Use a particulate laser counter or a strong flashlight beam parallel to the floor to verify the absence of airborne dust particles post-cleanup.

Workflow Visualization

G A Solid Chemical Waste (4-ethoxy-N,3-dimethylbenzamide) B Primary Containment (HDPE/Glass Receptacle) A->B Transfer without dust C Waste Segregation (Isolate from Oxidizers) B->C EPA-compliant labeling D Satellite Accumulation Area (Secondary Containment) C->D Weekly SAA inspection E Licensed Waste Broker (RCRA Compliant Handoff) D->E Manifest & Profiling F Chemical Incineration (Afterburner & Scrubber) E->F Final Destruction (NOx capture)

Fig 1. End-to-end laboratory waste management workflow for 4-ethoxy-N,3-dimethylbenzamide.

References

  • Title: How to Dispose of Chemical Waste | Environmental Health and Safety Source: Case Western Reserve University URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL:[Link]

  • Title: Laboratories - Overview | Occupational Safety and Health Administration Source: OSHA URL: [Link]

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling 4-ethoxy-N,3-dimethylbenzamide

Hazard Assessment: A Proactive Approach Through Structural Analogy The first step in any laboratory procedure is a thorough understanding of the potential hazards. In the absence of specific toxicological data for 4-etho...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Proactive Approach Through Structural Analogy

The first step in any laboratory procedure is a thorough understanding of the potential hazards. In the absence of specific toxicological data for 4-ethoxy-N,3-dimethylbenzamide, we must infer its likely hazard profile by examining related molecules. Substituted benzamides frequently exhibit a range of biological activities and associated hazards. A review of similar compounds suggests that a prudent operator should assume 4-ethoxy-N,3-dimethylbenzamide is, at a minimum, a skin and eye irritant, potentially harmful if inhaled or swallowed, and capable of causing respiratory irritation, particularly if handled as a fine powder.[1][2][3][4]

Structurally Similar CompoundKey Hazards Identified
N,N-Dimethylbenzamide Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[2]
3,4-Dimethylbenzamide Causes skin and serious eye irritation; May cause respiratory irritation.[1]
N-Methoxy-N,4-dimethylbenzamide Causes skin and serious eye irritation.[3]
Benzamide (Parent Compound) Irritates the eyes, nose, and throat. Can be absorbed through the skin.[5]
4-Methoxy-3-nitrobenzamide Causes skin and serious eye irritation; May cause respiratory irritation.[4]

This data strongly supports a cautious approach. The primary routes of potential exposure are dermal contact, ocular contact, and inhalation of aerosolized dust particles. Therefore, the personal protective equipment (PPE) strategy must create a comprehensive barrier against these routes.

The Core PPE Ensemble: A Multi-Barrier Defense

The selection of PPE is not merely a checklist; it is the construction of a multi-layered defense system tailored to the anticipated risks. All handling of 4-ethoxy-N,3-dimethylbenzamide should be conducted within a certified chemical fume hood to provide the primary layer of containment.[6][7][8] The following PPE constitutes the necessary secondary barrier for the operator.

Protection TypeRecommended EquipmentStandard / SpecificationRationale and Field Insights
Ocular (Eye/Face) Protection Safety Goggles with Side ShieldsEN166 (EU) or NIOSH/ANSI Z87.1 (US) approved.[8][9]Causality: Protects against accidental splashes and airborne dust particles reaching the sensitive mucous membranes of the eyes. Standard safety glasses are insufficient; fully sealed goggles are required to prevent particulate ingress from the top or sides. For larger-scale operations or when a significant splash hazard exists, a full face shield should be worn in addition to goggles.[7]
Dermal (Hand) Protection Chemical-Resistant Nitrile GlovesInspected prior to use.[8]Causality: Prevents direct skin contact, which, based on analog data, is likely to cause irritation.[2][3] Nitrile provides good resistance to a broad range of chemicals. Double-gloving is a best practice when handling potent or poorly characterized compounds, allowing the user to remove a contaminated outer glove while maintaining a barrier.[10] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[10]
Dermal (Body) Protection Professional Lab CoatN/ACausality: Protects skin and personal clothing from contamination by spills or dust. A fully buttoned lab coat with long sleeves is mandatory. For operations with a higher risk of spillage, a chemical-resistant apron over the lab coat provides an additional layer of protection.[7]
Respiratory Protection NIOSH-Approved Respirator (N95 or higher)Required if dust is generated or ventilation is inadequate.Causality: Benzamides are often fine powders, and weighing or transfer operations can generate airborne dust that may cause respiratory irritation.[1][2][7] While a fume hood is the primary control, a fitted N95 respirator provides essential personal protection against inhaling these particulates. A surgical mask offers no protection from chemical dust and must not be used.[10]

Procedural Integrity: Step-by-Step Protocols

Pre-Operational Safety Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and its certification is current.

  • Locate Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[1][7]

  • Assemble all PPE: Before approaching the chemical, have all necessary PPE laid out and inspected for defects (e.g., tears in gloves, cracks in goggles).

  • Review the Protocol: Mentally walk through the handling steps to anticipate potential moments of increased exposure risk.

Donning PPE: The Correct Sequence

The order of donning is critical to ensure complete and overlapping coverage.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield: Position goggles securely. If using a face shield, place it over the goggles.

  • Gloves: Don the first pair of gloves. If double-gloving, pull the cuff of the outer glove over the cuff of the lab coat sleeve to create a seal.[10]

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling 4-ethoxy-N,3-dimethylbenzamide, integrating risk assessment with procedural steps.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase A Assess Risks: Review hazards of structural analogs B Select Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves, Respirator) A->B C Verify Engineering Controls (Fume Hood, Eyewash Station) B->C D Don PPE in Correct Sequence C->D E Conduct Work Inside Chemical Fume Hood D->E F Handle with Care: - Avoid generating dust - Use appropriate tools E->F G Segregate Chemical Waste F->G H Doff PPE in Correct Sequence to Avoid Contamination G->H I Dispose of Contaminated PPE as Hazardous Waste H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling 4-ethoxy-N,3-dimethylbenzamide.

Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a point of high risk for exposure. This sequence is designed to contain contaminants.

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves and dispose of them in a designated hazardous waste container inside the fume hood.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it outwards and away from your body, ensuring the contaminated exterior is folded inward.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.

  • Respirator (if worn): Remove the respirator last.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[6]

Spill Management and Waste Disposal

Spill Response: In the event of a spill, ensure the area is well-ventilated.[8] Wearing your complete PPE ensemble, contain the spill with an inert absorbent material like vermiculite or sand.[6][8] Carefully sweep the material into a designated, properly labeled hazardous waste container, avoiding the creation of dust.[7][8] Clean the spill area thoroughly.

Waste Disposal: All chemical waste, as well as any contaminated materials such as gloves, absorbent pads, and disposable lab coats, must be collected in a clearly labeled hazardous waste container.[7] This container should be kept closed when not in use. Dispose of all waste in strict accordance with local, state, and federal environmental regulations.[1][2][7]

References

  • Safety Data Sheet - 4-ETHOXY-N-(5-NITROTHIAZOL-2-YL)BENZAMIDE. CymitQuimica.
  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
  • Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. Benchchem.
  • SAFETY DATA SHEET - 3,4-Dimethylbenzamide. Fisher Scientific.
  • SAFETY DATA SHEET - N,N-Dimethylbenzamide. Chem Service.
  • SAFETY DATA SHEET - 4'-Ethoxybenzylidene-4-butylaniline. TCI AMERICA.
  • SAFETY DATA SHEET - Benzaldehyde, 3-ethoxy-4-hydroxy-.
  • Personal Protective Equipment. US EPA.
  • HAZARD SUMMARY - BENZAMIDE. New Jersey Department of Health.
  • SAFETY DATA SHEET - 4-Amino-N,N-dimethylbenzamide. Fisher Scientific.
  • SAFETY DATA SHEET - N-Methoxy-N,4-dimethylbenzamide. Tokyo Chemical Industry.
  • SAFETY DATA SHEET - 3,4-Dimethylbenzaldehyde. Sigma-Aldrich.
  • SAFETY DATA SHEET - Benzaldehyde, 2,4-dimethyl-. Thermo Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • SAFETY DATA SHEET - N,N-Dimethylformamide. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Ethoxy-3-methoxybenzaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Methoxy-3-nitrobenzamide. Fisher Scientific.
  • SAFETY DATA SHEET - Benzamide, 2-[[1-(cyclohexylmethyl)-1H-indol-3-yl]ethoxy]-N,N-dimethyl-. CymitQuimica.
  • 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide SDS. ECHEMI.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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